Thalidomide-5-PEG4-NH2 hydrochloride
Description
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Properties
Molecular Formula |
C21H28ClN3O8 |
|---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C21H27N3O8.ClH/c22-5-6-29-7-8-30-9-10-31-11-12-32-14-1-2-15-16(13-14)21(28)24(20(15)27)17-3-4-18(25)23-19(17)26;/h1-2,13,17H,3-12,22H2,(H,23,25,26);1H |
InChI Key |
BHDMUWYMFJLPDV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-5-PEG4-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Thalidomide-5-PEG4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the compound's characteristics, provides hypothetical yet representative experimental protocols, and visualizes key processes to support researchers in the field of targeted protein degradation.
Core Chemical Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thereby forming a heterobifunctional PROTAC.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2743434-24-2 | [1] |
| Molecular Formula | C₂₁H₂₈ClN₃O₈ | [1] |
| Molecular Weight | 485.92 g/mol | [1] |
| Appearance | Light yellow to yellow oil | [1] |
| Purity | ≥95% (HPLC) | [2] |
| Solubility | DMSO: ≥100 mg/mL (≥205.80 mM) | [1] |
| Storage Conditions | Store at -20°C, sealed, away from moisture. | [1] |
| SMILES | NCCOCCOCCOCCOC1=CC(C(N2C(C3=O)CCC(N3)=O)=O)=C(C=C1)C2=O.Cl | [1] |
Synthesis and Characterization: Experimental Protocols
While specific proprietary synthesis methods may vary, a plausible and detailed multi-step synthetic protocol based on established organic chemistry principles is provided below. This serves as a representative methodology for researchers.
Synthesis of this compound
Step 1: Synthesis of 5-hydroxythalidomide (B1239145)
A common precursor, 5-hydroxythalidomide, can be synthesized from commercially available starting materials.
Step 2: Synthesis of Boc-NH-PEG4-OTs
-
To a solution of commercially available Boc-NH-PEG4-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (B128534) (1.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which can be used in the next step without further purification.
Step 3: Alkylation of 5-hydroxythalidomide
-
To a solution of 5-hydroxythalidomide (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).
-
Add the Boc-NH-PEG4-OTs (1.1 equivalents) to the mixture.
-
Heat the reaction to 80°C and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Boc-protected Thalidomide-5-PEG4-NH2.
Step 4: Boc Deprotection to Yield this compound
-
Dissolve the Boc-protected intermediate (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum to yield this compound.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected proton signals would include those for the aromatic protons of the phthalimide (B116566) group, the piperidinedione ring protons, the characteristic repeating units of the PEG linker, and the terminal amine.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound. Electrospray ionization (ESI) mass spectrometry would be expected to show the [M+H]⁺ ion corresponding to the free base.
Application in PROTAC Technology
This compound is a key component for the synthesis of PROTACs that recruit the CRBN E3 ligase. The terminal amine allows for its conjugation to a warhead that binds to a protein of interest (POI) via a stable amide bond.
General Protocol for PROTAC Synthesis via Amide Coupling
-
Activation of the Warhead-Linker Carboxylic Acid : If the warhead-linker construct has a terminal carboxylic acid, dissolve it (1 equivalent) in a suitable solvent like DMF. Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amide Bond Formation : To the activated warhead-linker, add a solution of this compound (1 equivalent) and an additional equivalent of DIPEA in DMF.
-
Reaction Monitoring : Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up and Purification : Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified by preparative HPLC to yield the final PROTAC.
Experimental Workflow: Assessment of PROTAC-Mediated Protein Degradation
A standard method to evaluate the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context using Western blotting.
Protocol: Western Blot Analysis of Target Protein Degradation
-
Cell Culture and Treatment : Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and calculate the DC₅₀ (concentration at which 50% degradation is observed).
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
An In-depth Technical Guide to Thalidomide-5-PEG4-NH2 Hydrochloride: A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Thalidomide-5-PEG4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. This document details the chemical properties, a plausible synthetic route, and key experimental protocols for the application of this compound in PROTAC research.
Chemical and Physical Properties
This compound serves as a bifunctional molecule, incorporating a thalidomide (B1683933) moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), and a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group for conjugation to a target protein ligand.[1][2] The hydrochloride salt form is often preferred due to its stability.[1]
| Property | Value | Reference |
| CAS Number | 2743434-24-2 | [2] |
| Molecular Formula | C₂₁H₂₈ClN₃O₈ | [2] |
| Molecular Weight | 485.92 g/mol | [2] |
| Appearance | Light yellow to yellow oil | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
| Storage | Store at -20°C, sealed and away from moisture | [2] |
| InChI Key | Not readily available | |
| SMILES | NCCOCCOCCOCCOC1=CC(C(N2C(C3=O)CCC(N3)=O)=O)=C(C=C1)C2=O.Cl | [2] |
Synthesis of this compound
The following is a plausible multi-step synthesis protocol for this compound, based on established chemical transformations for similar thalidomide derivatives. This protocol is intended for informational purposes and should be adapted and optimized by a qualified synthetic organic chemist.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Hydroxythalidomide
This initial step involves the condensation of 3-hydroxyphthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489).
-
Reagents: 3-hydroxyphthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, sodium acetate (B1210297), glacial acetic acid.
-
Procedure:
-
Combine 3-hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 120-140 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 4-hydroxythalidomide.
-
Step 2: Alkylation of 4-Hydroxythalidomide with Boc-NH-PEG4-OTs
This step involves a Williamson ether synthesis to attach the PEG linker to the hydroxythalidomide core.
-
Reagents: 4-hydroxythalidomide, Boc-NH-PEG4-OTs (tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate, tosylated), potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add a solution of Boc-NH-PEG4-OTs (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain Boc-protected Thalidomide-5-PEG4-NH2.
-
Step 3: Deprotection of the Boc Group and Salt Formation
The final step is the removal of the Boc protecting group and conversion to the hydrochloride salt.
-
Reagents: Boc-protected Thalidomide-5-PEG4-NH2, 4M HCl in 1,4-dioxane (B91453), diethyl ether.
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq) and stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
-
Application in PROTAC Development: Signaling Pathway and Mechanism
This compound is a key component for constructing PROTACs that hijack the Cereblon (CRBN) E3 ubiquitin ligase complex. The thalidomide moiety binds to CRBN, bringing it into proximity with a target Protein of Interest (POI) that is bound by a ligand attached to the other end of the PEG linker. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is essential to characterize the efficacy of a PROTAC synthesized using this compound. This involves a series of in vitro assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, target protein degradation and its downstream cellular effects.
Key Experimental Protocols
The following are detailed protocols for essential assays to evaluate the performance of a PROTAC constructed with this compound.
Western Blot for Target Protein Degradation
This protocol is to quantify the reduction in the target protein levels following PROTAC treatment.
-
Materials:
-
Appropriate cell line expressing the target protein.
-
PROTAC stock solution (in DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify the protein levels relative to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to demonstrate the PROTAC-induced interaction between the target protein and CRBN.
-
Materials:
-
Cell line expressing the target protein and CRBN.
-
PROTAC and control compounds.
-
Co-IP lysis buffer (non-denaturing).
-
Primary antibody for immunoprecipitation (e.g., anti-target protein or anti-CRBN).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies for Western blotting (anti-target protein and anti-CRBN).
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates and then incubate with the immunoprecipitating antibody overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours.
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the target protein and CRBN. An increased amount of the co-immunoprecipitated protein in the PROTAC-treated sample indicates ternary complex formation.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Materials:
-
Cell line expressing the target protein.
-
PROTAC.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619).
-
Antibody against the target protein for immunoprecipitation.
-
Antibody against ubiquitin for Western blotting.
-
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (MG132) for 4-6 hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitination signal (a smear of higher molecular weight bands) in the PROTAC and MG132 co-treated sample compared to controls indicates that the PROTAC promotes the ubiquitination of the target protein.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effect of the PROTAC on cancer cells.
-
Materials:
-
Cell line of interest.
-
PROTAC.
-
96-well opaque plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells. The results can be used to determine the IC₅₀ value of the PROTAC.
-
Logical Relationships in PROTAC Design
The successful design of a PROTAC using this compound depends on the interplay of its three components: the E3 ligase ligand, the linker, and the target protein ligand.
This technical guide provides a foundational understanding of this compound and its application in the rapidly evolving field of targeted protein degradation. The provided protocols and diagrams are intended to aid researchers in the design, synthesis, and evaluation of novel PROTACs for therapeutic development.
References
In-Depth Technical Guide: Thalidomide-5-PEG4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-5-PEG4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide (B1683933), functionalized with a PEG4 linker and a terminal amine group, presented as a hydrochloride salt. This guide details its chemical properties, relevant experimental protocols, and the associated biological pathways.
Quantitative Data Summary
The key quantitative chemical data for this compound are summarized in the table below. This information is essential for accurate experimental design, including solution preparation and stoichiometric calculations.
| Property | Value | Source(s) |
| Molecular Formula | C21H28ClN3O8 | [1][2] |
| Molecular Weight | 485.92 g/mol | [1][2] |
| CAS Number | 2743434-24-2 | [1][2] |
| Appearance | Light yellow to yellow oil | [2] |
| Purity | >95% (Typically) | |
| Solubility | DMSO: 100 mg/mL (205.80 mM) | [2] |
| Storage (Solid) | -20°C, sealed from moisture | [2] |
| Storage (in DMSO) | -80°C for up to 6 months | [3][2] |
Note: Solubility in DMSO may require ultrasonication. It is also noted that hygroscopic DMSO can significantly impact solubility, and newly opened solvent is recommended.[3][2]
Core Application: PROTAC Development
This compound is a foundational reagent for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the thalidomide moiety of this molecule serves as the E3 ligase-recruiting element, specifically binding to cereblon, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. The terminal amine group on the PEG4 linker provides a reactive handle for conjugation to a ligand that binds to the protein of interest.
Experimental Protocols
The following are representative experimental protocols relevant to the use and characterization of PROTACs synthesized from this compound.
PROTAC Synthesis: Amide Coupling
This protocol describes a general method for conjugating the amine-terminated linker of Thalidomide-5-PEG4-NH2 to a carboxylic acid group on a target protein ligand.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid moiety
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, TFA)
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride and act as a base.
-
Add the Thalidomide-5-PEG4-NH2 solution to the activated ligand solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the resulting PROTAC using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blotting for Target Protein Degradation
This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding loading dye and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of target protein degradation relative to the loading control.
Signaling Pathway and Mechanism of Action
The thalidomide component of this molecule hijacks the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. The diagram below illustrates the general mechanism of action for a PROTAC synthesized using this linker.
Caption: PROTAC Mechanism of Action.
This diagram illustrates how a PROTAC, synthesized from a thalidomide-based linker, forms a ternary complex with the target protein and the CRBN E3 ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.
Conclusion
This compound is a vital tool for researchers engaged in the development of targeted protein degraders. Its well-defined chemical properties and its ability to engage the cereblon E3 ligase make it an ideal starting point for the synthesis of novel PROTACs. The protocols and pathways described in this guide provide a foundational framework for the successful application of this molecule in drug discovery and chemical biology.
References
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-5-PEG4-NH2 Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide (B1683933), a molecule with a complex history, has been repurposed as a powerful tool in modern drug discovery, primarily through its role in targeted protein degradation. This guide elucidates the mechanism of action of Thalidomide-5-PEG4-NH2 hydrochloride, a key functionalized building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the specific and efficient degradation of targeted proteins. We will delve into the molecular interactions, signaling pathways, quantitative metrics, and essential experimental protocols relevant to the application of this compound in advanced therapeutic research.
The Core Mechanism: Thalidomide and the CRL4-CRBN E3 Ubiquitin Ligase Complex
The therapeutic and teratogenic effects of thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), are primarily mediated by their interaction with Cereblon (CRBN).[1][2] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[3][4] This multi-protein complex, comprising Cullin 4 (CUL4A or CUL4B), Damaged DNA Binding Protein 1 (DDB1), and Ring-Box Protein 1 (RBX1), is a key component of the cellular ubiquitin-proteasome system, which tags proteins for degradation.[4]
Thalidomide acts as a "molecular glue," binding to a specific pocket in CRBN and altering its substrate specificity.[2][] This binding event induces the recruitment of proteins not normally targeted by CRBN, termed "neosubstrates," to the E3 ligase complex.[2][3] This proximity leads to the polyubiquitination of the neosubstrate, marking it for destruction by the 26S proteasome.[6]
The (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity for CRBN and is responsible for both the therapeutic and teratogenic effects.[2][4]
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Unlocking Targeted Protein Degradation: A Technical Guide to Thalidomide-5-PEG4-NH2 Hydrochloride for CRBN E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Thalidomide-5-PEG4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, it incorporates a thalidomide (B1683933) moiety for potent and specific recruitment of the Cereblon (CRBN) E3 ubiquitin ligase and a PEG4 linker with a terminal amine for conjugation to a target protein ligand. This guide details the mechanism of action, presents key quantitative data for related compounds, offers detailed experimental protocols for assessing its function, and provides visual representations of the underlying biological and experimental workflows.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins entirely. PROTACs are at the forefront of this technology, acting as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, is a widely exploited E3 ligase in PROTAC design.[1] Ligands based on thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have been extensively characterized for their high-affinity binding to CRBN.[2][3] this compound provides a readily functionalized thalidomide derivative for the synthesis of novel PROTACs.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of this compound within a PROTAC is to recruit the CRL4^CRBN^ E3 ligase complex. The thalidomide portion of the molecule binds specifically to the CRBN substrate receptor.[4] When conjugated to a ligand that binds a protein of interest (POI), the resulting PROTAC facilitates the formation of a ternary complex between the POI and CRBN. This proximity enables the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex to transfer ubiquitin molecules to the surface of the POI.[5] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein.
Data Presentation: Quantitative Analysis of CRBN Ligand Binding
Table 1: Binding Affinities of Thalidomide and Derivatives to CRBN
| Compound | Assay Type | Binding Affinity (Kd) | Reference(s) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [6] |
| Lenalidomide (B1683929) | Isothermal Titration Calorimetry (ITC) | ~178 nM | [6] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [6] |
Disclaimer: The binding affinity of this compound to CRBN may vary depending on the specific experimental conditions and the protein construct used.
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Table 2: Degradation Potency of a Thalidomide-Based PROTAC
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference(s) |
| SHP2 Degrader 11 | Thalidomide derivative | SHP2 | 6.02 nM | >90% | MDA-MB-468 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the recruitment of CRBN by this compound and to assess the degradation of a target protein by a corresponding PROTAC.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Objective: To determine the binding affinity (Kd), association rate constant (ka), and dissociation rate constant (kd) of this compound to CRBN.
Materials:
-
Recombinant human CRBN protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Methodology:
-
Immobilization of CRBN:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a freshly prepared mixture of EDC and NHS.
-
Inject recombinant CRBN at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the analyte solutions over the CRBN-immobilized and a reference flow cell at a constant flow rate.
-
Monitor the association phase for a defined period (e.g., 120-180 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., 300-600 seconds).
-
-
Regeneration:
-
Inject the regeneration solution to remove any bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and CRBN.
Materials:
-
Recombinant human CRBN protein
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Methodology:
-
Sample Preparation:
-
Dialyze the CRBN protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions before use.
-
-
ITC Experiment:
-
Load the CRBN solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe.
-
Carry out a series of injections (e.g., 20-30 injections of 1.5-2 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To demonstrate the formation of a ternary complex between a target protein, a PROTAC synthesized with this compound, and CRBN.
Materials:
-
His-tagged recombinant CRBN
-
GST-tagged recombinant Protein of Interest (POI)
-
PROTAC molecule
-
Terbium-conjugated anti-His antibody (donor)
-
Fluorescein- or DyLight 650-conjugated anti-GST antibody (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Microplate reader with TR-FRET capability
Methodology:
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of His-CRBN and GST-POI.
-
Add a serial dilution of the PROTAC molecule.
-
Add the Terbium-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.
-
Western Blotting for Target Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC synthesized using this compound.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC molecule
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
-
Data Analysis:
Conclusion
This compound is a valuable and versatile tool for the development of PROTACs that recruit the CRBN E3 ligase. Its thalidomide core ensures potent engagement of CRBN, while the PEG4 linker with a terminal amine provides a convenient handle for conjugation to a wide range of target protein ligands. The experimental protocols outlined in this guide provide a robust framework for characterizing the binding of this and related molecules to CRBN and for assessing the efficacy of the resulting PROTACs in inducing targeted protein degradation. As the field of targeted protein degradation continues to expand, the principles and methodologies described herein will be instrumental in the design and optimization of novel therapeutics.
References
- 1. Thalidomide-5-NH-PEG5-NH2 hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide-5-NH-PEG3-NH2 hydrochloride - Immunomart [immunomart.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Cornerstone of Targeted Protein Degradation: A Technical Guide to the PEG4 Linker in Thalidomide-5-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role and characteristics of the tetraethylene glycol (PEG4) linker within the Thalidomide-5-PEG4-NH2 molecule, a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation (TPD) continues to revolutionize therapeutic strategies, a comprehensive understanding of each component of these heterobifunctional molecules is paramount. This guide provides a detailed examination of the synthesis, mechanism of action, and experimental evaluation of PROTACs incorporating this specific E3 ligase ligand-linker conjugate.
Core Concepts: The Architecture of a PROTAC
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1] A PROTAC is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] Thalidomide-5-PEG4-NH2 serves as a pre-synthesized E3 ligase ligand-linker conjugate, streamlining the development of potent degraders.[3]
The thalidomide (B1683933) component of the molecule specifically binds to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex.[1] The terminal amine (-NH2) group on the PEG4 linker provides a versatile chemical handle for conjugation to a ligand targeting a specific POI.
The Pivotal Role of the PEG4 Linker
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy and drug-like properties. The choice of linker influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the final molecule.[4]
The PEG4 linker in Thalidomide-5-PEG4-NH2 offers several distinct advantages:
-
Solubility and Permeability: The hydrophilic nature of the polyethylene (B3416737) glycol chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[2] This can also contribute to improved cell permeability.
-
Flexibility and Ternary Complex Formation: The flexibility of the PEG4 linker allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex. The length of the linker is crucial; a linker that is too short may cause steric hindrance, while a linker that is too long can lead to an entropic penalty and reduced ternary complex stability.[1]
-
Reduced Non-specific Binding: The polarity of the PEG linker can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The signaling pathway for a thalidomide-based PROTAC is a well-orchestrated process that leads to the selective degradation of a target protein.
The process begins with the PROTAC entering the cell and simultaneously binding to the POI and the CRBN E3 ligase complex, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can participate in further rounds of degradation, acting as a catalyst.[1]
Synthesis of Thalidomide-5-PEG4-NH2
A plausible synthetic workflow would involve:
-
Synthesis of a functionalized phthalic anhydride (B1165640): Starting with a commercially available substituted phthalic acid, a hydroxyl or other reactive group is introduced at the 5-position.
-
Coupling with a protected glutamine: The functionalized phthalic anhydride is reacted with a protected form of glutamine to form the N-phthaloyl-glutamine intermediate.
-
Cyclization to form the glutarimide (B196013) ring: The intermediate is cyclized to form the thalidomide core.
-
Linker attachment: A Boc-protected PEG4-amine linker is attached to the 5-position of the phthalimide (B116566) ring via an ether or other stable linkage.
-
Deprotection: The Boc protecting group is removed from the terminal amine of the PEG4 linker to yield the final Thalidomide-5-PEG4-NH2 product.
Quantitative Data and Performance Metrics
The efficacy of a PROTAC is quantified by several key parameters, including its degradation concentration 50 (DC50) and maximum degradation (Dmax). DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax represents the maximum percentage of protein degradation achievable. The tables below present a compilation of data for CRBN-recruiting PROTACs, illustrating the impact of the linker and providing representative performance metrics.
Table 1: Representative Degradation Potency and Efficacy of CRBN-Recruiting PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | 8 | >98 | [5] |
| ARV-825 | BRD4 | T-ALL (CCRF) | - | Significant tumor growth reduction | [3] |
| dHDAC6 | HDAC6 | MCF-7 | 34 | 70.5 | [3] |
| SJF620 | BTK | - | 7.9 | >95 | [3] |
| PROTAC 6b | BTK | - | <300 | 75 | [3] |
Table 2: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs
| Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | BRD4 | MOLM-13 | 2.5 | >95 | [5] |
| PEG4 | BRD4 | MOLM-13 | 1.8 | >95 | [5] |
| PEG5 | BRD4 | RS4;11 | 0.8 | >98 | [5] |
| PEG6 | BRD4 | MOLM-13 | 3.2 | >95 | [5] |
Note: The data in these tables are compiled from various sources and are intended to be representative. Direct comparisons should be made with caution as experimental conditions may vary.
Experimental Protocols
The development and characterization of PROTACs require a series of well-defined experimental protocols. The following outlines the key steps for evaluating a PROTAC synthesized using Thalidomide-5-PEG4-NH2.
Protocol 1: Western Blot Analysis for Target Protein Degradation
This is the primary assay to quantify the degradation of the target protein and determine the DC50 and Dmax values.
Materials:
-
Cancer cell line expressing the protein of interest
-
Cell culture medium and supplements
-
PROTAC synthesized with Thalidomide-5-PEG4-NH2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to a vehicle control.
Protocol 2: CRBN Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This assay confirms that the PROTAC engages with its intended E3 ligase component, CRBN, in a cellular context.[6]
Materials:
-
Cells treated with the PROTAC or vehicle control
-
PBS
-
Liquid nitrogen and a thermal cycler or water baths
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation.
-
Heating: Resuspend the cells in PBS and aliquot them. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and centrifuge to separate the soluble (undenatured) and precipitated (denatured) protein fractions.
-
Western Blot Analysis: Analyze the amount of soluble CRBN in each sample by Western blotting.
-
Data Analysis: Plot the percentage of soluble CRBN as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Conclusion
Thalidomide-5-PEG4-NH2 is a vital tool in the arsenal (B13267) of researchers and drug developers working in the field of targeted protein degradation. The PEG4 linker is a key determinant of the resulting PROTAC's physicochemical properties and biological activity. A thorough understanding of its role, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful design and development of novel and effective protein degraders. The continued exploration and optimization of linkers will undoubtedly pave the way for the next generation of PROTAC-based therapeutics.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTACs | DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
The Architect's Toolkit: A Technical Guide to Thalidomide-5-PEG4-NH2 Hydrochloride for Targeted Protein Degradation
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the application of Thalidomide-5-PEG4-NH2 hydrochloride, a pivotal building block in the rapidly evolving field of targeted protein degradation (TPD). TPD utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This compound is a key component in the construction of these powerful research tools and potential therapeutics.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address protein targets previously considered "undruggable" by traditional inhibitor-based approaches. PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]
By simultaneously binding to both the POI and an E3 ligase, PROTACs facilitate the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful and sustained pharmacological effect.
Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The binding of these molecules to CRBN alters its substrate specificity, enabling the degradation of neosubstrates.[3] This property has been harnessed in the design of a large number of PROTACs.
This compound is a pre-synthesized building block that incorporates the CRBN-recruiting thalidomide moiety and a flexible four-unit polyethylene (B3416737) glycol (PEG4) linker terminating in a primary amine. This ready-to-use component streamlines the synthesis of PROTACs, allowing researchers to readily conjugate a ligand for their protein of interest to the amine handle.
The Mechanism of Action: A Visual Guide
The process of PROTAC-mediated protein degradation is a multi-step cellular event. The following diagram illustrates the key stages of this pathway.
References
The Crucial Connection: A Technical Guide to the Discovery and Synthesis of Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic development, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] At the heart of many successful PROTACs lies a derivative of the once-infamous drug, thalidomide (B1683933). The discovery that thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) function as "molecular glues" that recruit the E3 ubiquitin ligase Cereblon (CRBN) has been instrumental in the advancement of this technology.[1][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and optimization of thalidomide-based linkers, which are critical components that connect the target-binding warhead to the CRBN-recruiting moiety.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules that operate by inducing the proximity of a target protein (Protein of Interest or POI) to the CRBN E3 ubiquitin ligase complex.[1][4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the polyubiquitination of the POI by the E3 ligase.[4][5] The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, the cell's natural protein degradation machinery, to recognize and degrade the tagged POI.
The Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex, and ultimately, the efficiency of target degradation.[6] Key parameters impacted by the linker include:
-
Ternary Complex Stability: The linker's length, rigidity, and composition must orient the POI and CRBN in a productive conformation to facilitate ubiquitin transfer.[6]
-
Degradation Efficiency: Optimal linker design directly affects the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[6]
-
Physicochemical Properties: The linker influences solubility, cell permeability, and metabolic stability, all of which are crucial for drug development.[6]
Data Presentation: The Impact of Linker Properties on PROTAC Efficacy
The rational design of PROTACs relies on understanding the structure-activity relationship (SAR) of the linker. The following tables summarize quantitative data on how linker length, composition, and attachment point on the thalidomide scaffold affect degradation efficiency.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
This table summarizes findings from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the effect of polyethylene (B3416737) glycol (PEG) linker length.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[7] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[7] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[7] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[7] |
Note: Data is synthesized from multiple research articles. Direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 2: Comparison of Degradation Efficiency for Different Linker Attachment Points on the Thalidomide Scaffold
The point of linker attachment on the phthalimide (B116566) ring of thalidomide (C4, C5, or the glutarimide (B196013) nitrogen) significantly impacts PROTAC performance.
| Attachment Position | Target Protein | DC50 | Dmax | Physicochemical Properties |
| C4-Position | Various | Often potent | High | Generally good stability.[8] |
| C5-Position | Various | Can be highly potent | High | May offer improved metabolic stability in some cases.[9] |
| N-Position | Various | Less common, variable potency | Variable | Can be synthetically accessible but may lead to reduced CRBN binding affinity.[8] |
Note: This table provides a general overview. Optimal attachment points are target-dependent and require empirical validation.
Experimental Protocols
The synthesis of thalidomide-based PROTACs typically involves the preparation of a functionalized thalidomide derivative, followed by linker attachment and conjugation to the target protein ligand. Both solid-phase and solution-phase synthesis approaches are commonly employed.[4][10]
General Workflow for PROTAC Synthesis
Protocol 1: Synthesis of 4-Fluorothalidomide
4-Fluorothalidomide is a key intermediate, as the fluorine atom can be readily displaced by a nucleophilic amine on the linker via nucleophilic aromatic substitution (SNAr).[11]
Step 1: Synthesis of 4-Fluorophthalic Anhydride (B1165640) from 4-Fluorophthalic Acid
-
Reagents: 4-Fluorophthalic acid, acetic anhydride.
-
Procedure: A mixture of 4-fluorophthalic acid and acetic anhydride is heated at reflux for a specified period. The reaction mixture is then cooled, and the resulting precipitate (4-fluorophthalic anhydride) is collected by filtration, washed, and dried.
Step 2: Synthesis of 4-Fluorothalidomide
-
Reagents: 4-Fluorophthalic anhydride, 3-aminopiperidine-2,6-dione (B110489) hydrochloride, sodium acetate (B1210297), acetic acid.
-
Procedure: A mixture of 4-fluorophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, and sodium acetate in glacial acetic acid is heated to 140°C for several hours.[5] After cooling, the reaction mixture is poured into water, and the crude product is collected by filtration. The product is then purified, typically by recrystallization or column chromatography.
Protocol 2: Solid-Phase Synthesis of a Thalidomide-Based PROTAC
Solid-phase synthesis offers advantages such as simplified purification and the potential for automation.[4]
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is loaded with a linker containing a terminal azide (B81097) group.[10]
-
Thalidomide Conjugation: A pomalidomide (B1683931) derivative is condensed onto the resin-bound linker.[10]
-
Target Ligand Attachment: The target protein ligand, functionalized with an alkyne, is coupled to the azide on the linker via a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition).[10]
-
Cleavage and Purification: The final PROTAC is cleaved from the resin, typically using trifluoroacetic acid, and purified by high-performance liquid chromatography (HPLC).
Experimental Workflow for PROTAC Evaluation
Once synthesized, the efficacy of a PROTAC must be rigorously evaluated through a series of in vitro assays.
Key Evaluation Assays
-
Cellular Degradation Assays (e.g., Western Blot): This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[8] Cells are treated with a range of PROTAC concentrations for a set time, after which cell lysates are prepared and analyzed by Western blotting using an antibody specific to the target protein.
-
Ternary Complex Formation Assays (e.g., NanoBRET™): These assays measure the PROTAC-induced interaction between the target protein and the E3 ligase in live cells.[6] Typically, the target protein is fused to a NanoLuc® luciferase and the E3 ligase (CRBN) to a HaloTag®, and the energy transfer upon complex formation is measured.[6]
-
Global Proteomics: To assess the selectivity of the PROTAC, mass spectrometry-based proteomics can be used to identify and quantify changes in the levels of thousands of proteins across the proteome, revealing any unintended off-target degradation.
Conclusion
The discovery of thalidomide's interaction with CRBN has been a cornerstone in the development of PROTACs, providing a potent and versatile E3 ligase-recruiting element. The linker connecting the thalidomide moiety to the target-binding ligand is a critical component that requires careful optimization of its length, composition, and attachment point to achieve potent and selective protein degradation. The synthetic strategies and evaluation workflows outlined in this guide provide a framework for the rational design and development of the next generation of thalidomide-based PROTACs, with the potential to address a wide range of diseases by targeting previously "undruggable" proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Structural Analysis of Thalidomide-5-PEG4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of Thalidomide-5-PEG4-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, it incorporates the well-characterized E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This document outlines the core physicochemical properties, a representative synthesis protocol, and the established mechanism of action. The information presented is intended to support researchers in the fields of medicinal chemistry, chemical biology, and drug discovery in the rational design and synthesis of novel PROTAC-based therapeutics.
Introduction
This compound is a crucial synthetic intermediate used in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The thalidomide moiety of this compound specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, a widely exploited ligase in PROTAC design. The PEG4 linker provides a flexible spacer of defined length to optimally position the target protein for ubiquitination, while the terminal primary amine allows for facile conjugation to a target protein ligand. This guide details the structural and functional aspects of this important chemical tool.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Chemical Formula | C21H28ClN3O8 | [1][2][3] |
| Molecular Weight | 485.92 g/mol | [1][2][3] |
| CAS Number | 2743434-24-2 | [2] |
| Appearance | Light yellow to yellow oil | [2] |
| SMILES | NCCOCCOCCOCCOC1=CC(C(N2C(C3=O)CCC(N3)=O)=O)=C(C=C1)C2=O.Cl | [2] |
| Storage Conditions | -20°C, sealed, away from moisture | [2] |
Structural Elucidation Data (Representative)
While specific, publicly available experimental spectra for this compound are limited, this section provides expected spectroscopic characteristics based on its known structure and data from similar compounds. These values serve as a reference for researchers performing their own analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thalidomide core, the repeating ethylene (B1197577) glycol units of the PEG linker, and the terminal amine. Aromatic protons of the phthalimide (B116566) group would appear in the downfield region (around 7-8 ppm). The methine proton of the glutarimide (B196013) ring would be a distinct multiplet. The methylene (B1212753) protons of the PEG linker would be observed as a series of multiplets in the range of 3.5-4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl groups of the phthalimide and glutarimide rings (around 165-175 ppm). Aromatic carbons would resonate in the 120-140 ppm range. The carbons of the PEG linker would be found in the 60-70 ppm region.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 450.2, corresponding to the free base form of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for the following functional groups:
-
N-H stretch (amine and amide): ~3300-3500 cm⁻¹
-
C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=O stretch (imide): ~1700-1770 cm⁻¹
-
C-O-C stretch (ether): ~1100 cm⁻¹
Experimental Protocols
The following are representative protocols for the synthesis and characterization of this compound, based on general methods for the synthesis of thalidomide-linker conjugates.[4][5][6][7][8]
Synthesis of this compound
This synthesis involves the reaction of a protected PEG4-amine with a functionalized thalidomide precursor, followed by deprotection.
Materials:
-
4-Hydroxythalidomide
-
tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (B44618) (PPh3)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Coupling Reaction: To a solution of 4-hydroxythalidomide, tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, and triphenylphosphine in anhydrous THF at 0°C under an inert atmosphere, add DIAD dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain the Boc-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in dichloromethane. Add an excess of trifluoroacetic acid or a solution of hydrochloric acid in dioxane and stir at room temperature for 2-4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue, Thalidomide-5-PEG4-NH2 salt, can be further purified if necessary.
Analytical Characterization
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
High-Resolution Mass Spectrometer (HRMS) with ESI source
-
FT-IR Spectrometer
Protocols:
-
NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Record ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water). Infuse the solution into the ESI-MS and acquire the spectrum in positive ion mode.
-
IR Spectroscopy: Obtain the IR spectrum of the neat compound using a diamond ATR accessory or as a KBr pellet.
Mechanism of Action in PROTAC Technology
This compound serves as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding event, when the molecule is part of a larger PROTAC, brings a target protein into close proximity with the E3 ligase machinery.
Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based ligand.
Caption: PROTAC Mechanism of Action via Cereblon Recruitment.
Experimental Workflow for PROTAC Assembly
The terminal amine of this compound is a versatile functional group for conjugation to a ligand for a protein of interest (POI). A typical workflow involves an amidation reaction.
Caption: General Workflow for PROTAC Synthesis.
Conclusion
This compound is a fundamental building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible linker with a reactive handle, makes it an invaluable tool for the synthesis of PROTACs. This guide provides a foundational understanding of its structural and functional characteristics to aid researchers in their efforts to develop novel therapeutics. Further experimental validation of the representative analytical data presented herein is recommended for any new batch of this compound.
References
- 1. Thalidomide-5-PEG4-NH2 [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS:2743434-24-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 7. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 8. WO2017081701A1 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]
Biophysical Characterization of Thalidomide-5-PEG4-NH2 Binding to CRBN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the biophysical principles and experimental methodologies for characterizing the binding of thalidomide (B1683933) derivatives to the Cereblon (CRBN) protein, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. While specific quantitative binding data for Thalidomide-5-PEG4-NH2 is not extensively available in the public domain, this document outlines the established protocols and techniques used for analogous molecules like thalidomide, lenalidomide, and pomalidomide. These methodologies provide a robust framework for researchers to determine the binding affinity, kinetics, and thermodynamics of novel thalidomide analogs, including those with PEGylated linkers, which are of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to CRBN and Thalidomide Binding
Cereblon (CRBN) functions as a substrate receptor within the CRL4^CRBN^ E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent proteasomal degradation of specific protein substrates.[1][2] The binding of immunomodulatory drugs (IMiDs) such as thalidomide and its derivatives to CRBN alters the substrate specificity of the E3 ligase, leading to the degradation of "neosubstrates" like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells.[3][4] This mechanism of action forms the basis of their therapeutic effects in multiple myeloma and other hematological malignancies.[1][5]
The interaction between thalidomide and CRBN occurs within a specific thalidomide-binding domain (TBD).[5][6] The glutarimide (B196013) moiety of the drug is accommodated in a hydrophobic pocket, while the phthalimide (B116566) ring is more solvent-exposed.[5] This binding is enantioselective and is critical for the subsequent recruitment of neosubstrates.[2] Understanding the biophysical parameters of this interaction is paramount for the rational design of new CRBN-targeting therapeutics with improved potency and selectivity.
Quantitative Binding Data of Thalidomide Analogs to CRBN
The binding affinities of thalidomide and its well-characterized derivatives to CRBN have been determined using various biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of the interaction, with lower Kd values indicating higher affinity. The table below summarizes representative binding data from the literature. It is important to note that absolute values can vary depending on the specific experimental conditions, protein constructs (e.g., CRBN-DDB1 complex vs. isolated TBD), and techniques used.[7]
| Compound | Technique | Protein Construct | Reported Kd | Reference |
| Thalidomide | Fluorescence Polarization | hsDDB1-hsCRBN | 121.6 ± 23.2 nM | [2] |
| Thalidomide | Isothermal Titration Calorimetry | CRBN TBD | 8.6 µM | [8] |
| Lenalidomide | Isothermal Titration Calorimetry | CRBN-DDB1 | 0.6 µM | [7] |
| Lenalidomide | Isothermal Titration Calorimetry | CRBN TBD | 19 µM | [7] |
| Pomalidomide | Not Specified | CRBN-DDB1 | ~250 nM | [2] |
Experimental Protocols for Biophysical Characterization
Several robust techniques are available to quantify the binding of small molecules to proteins. The choice of method often depends on factors such as sample consumption, throughput requirements, and the specific parameters to be measured (e.g., kinetics vs. thermodynamics).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10][11]
Principle: A solution of the ligand (e.g., Thalidomide-5-PEG4-NH2) is titrated into a solution containing the protein (e.g., purified CRBN-DDB1 complex) in the sample cell of a calorimeter. The resulting heat changes upon binding are measured and plotted against the molar ratio of ligand to protein to generate a binding isotherm.[12]
Detailed Protocol:
-
Sample Preparation:
-
Express and purify the human CRBN-DDB1 protein complex to >95% purity.
-
Dialyze both the protein and the ligand (Thalidomide-5-PEG4-NH2) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand solutions. A common starting point is to have the ligand concentration in the syringe at 10-20 times the protein concentration in the cell (e.g., 100 µM ligand and 10 µM protein).[12]
-
-
ITC Experiment Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Allow the system to reach equilibrium after each injection.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[13][14] It is a powerful tool for determining the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd = koff/kon) can be calculated.[15][16]
Principle: One of the binding partners (the "ligand," typically the protein) is immobilized on a sensor chip surface. The other binding partner (the "analyte," the small molecule) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[17]
Detailed Protocol:
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified CRBN-DDB1 protein solution over the activated surface to allow for covalent immobilization via primary amine groups.
-
Deactivate any remaining active esters using an injection of ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of Thalidomide-5-PEG4-NH2 in the running buffer (e.g., HBS-EP+ buffer). The concentration range should ideally span from 10-fold below to 10-fold above the expected Kd.
-
Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface (without protein) for a defined period (association phase).
-
Flow running buffer over the surface to monitor the dissociation of the analyte-protein complex (dissociation phase).
-
Regenerate the sensor surface between different analyte injections if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference channel.
-
The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.
-
MicroScale Thermophoresis (MST)
MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell.[18][19] This technique is highly sensitive, requires low sample consumption, and can be performed in complex biological matrices like cell lysates.[20][21]
Principle: A fluorescently labeled molecule (e.g., fluorescently tagged CRBN) is mixed with varying concentrations of a non-labeled binding partner (the ligand). The movement of the fluorescent molecule through a temperature gradient is altered upon binding to the ligand. This change in thermophoretic movement is detected and used to quantify the binding affinity.[22]
Detailed Protocol:
-
Sample Preparation:
-
Label the purified CRBN-DDB1 complex with a suitable fluorescent dye according to the manufacturer's instructions. Alternatively, a GFP-fused CRBN can be expressed.[18]
-
Prepare a serial dilution of the unlabeled Thalidomide-5-PEG4-NH2 ligand in the assay buffer.
-
Mix the fluorescently labeled protein (at a constant concentration) with the different concentrations of the ligand.
-
-
MST Measurement:
-
Load the samples into glass capillaries.
-
Place the capillaries into the MST instrument.
-
An infrared laser is used to create a precise temperature gradient within the capillary, and the fluorescence distribution is monitored.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to the appropriate equation to determine the dissociation constant (Kd).
-
Signaling Pathways and Experimental Workflows
CRL4^CRBN^ E3 Ubiquitin Ligase Pathway
The CRL4^CRBN^ complex is a central player in the ubiquitin-proteasome system.[23] The binding of IMiDs to CRBN modulates its activity, leading to the degradation of specific neosubstrates.
Caption: CRL4^CRBN^ E3 ligase pathway modulated by thalidomide analogs.
Experimental Workflow for Binding Affinity Determination
The general workflow for determining the binding affinity of a small molecule to a protein involves several key steps, from sample preparation to data analysis.
Caption: General workflow for determining protein-ligand binding affinity.
Conclusion
The biophysical characterization of the binding of thalidomide analogs to CRBN is a critical step in the development of novel therapeutics that leverage the protein degradation machinery of the cell. While direct binding data for Thalidomide-5-PEG4-NH2 is not widely published, the detailed experimental protocols for ITC, SPR, and MST provided in this guide offer a comprehensive toolkit for researchers to quantitatively assess its interaction with CRBN. A thorough understanding of the binding affinity, kinetics, and thermodynamics will enable the optimization of linker chemistry and warhead design for next-generation CRBN-based drugs and PROTACs.
References
- 1. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental Methods to Determine Binding Kinetics | CoLab [colab.ws]
- 16. researchgate.net [researchgate.net]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 19. docs.nrel.gov [docs.nrel.gov]
- 20. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 23. gosset.ai [gosset.ai]
In Vitro Stability of Thalidomide-5-PEG4-NH2 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of Thalidomide-5-PEG4-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this molecule is critical for ensuring the reliability and reproducibility of experimental results, as well as for the development of robust drug candidates. This document details the known degradation pathways of the core thalidomide (B1683933) structure, provides exemplary experimental protocols for stability assessment, and illustrates the key signaling pathways influenced by thalidomide and its derivatives.
While specific quantitative stability data for this compound is not extensively available in the public domain, this guide leverages the wealth of information on the stability of thalidomide and its analogs to provide a robust framework for its handling and evaluation. The inherent instability of the free amine form, Thalidomide-5-PEG4-NH2, makes the use of its hydrochloride salt advisable for improved stability. Recommended storage conditions for the hydrochloride salt are -80°C for up to 6 months and -20°C for up to 1 month to minimize degradation.
Data Presentation: Stability of the Thalidomide Core
The stability of the thalidomide molecule is influenced by various environmental factors. The following tables summarize the degradation of thalidomide under forced degradation conditions, which are indicative of its potential instability. These studies are crucial for the development of stability-indicating analytical methods.
Table 1: Summary of Forced Degradation Studies on Thalidomide
| Stress Condition | Reagent/Parameters | Observation |
| Acidic Hydrolysis | Varies (e.g., 0.1N HCl) | Degradation observed[1] |
| Basic Hydrolysis | Varies (e.g., 0.1N NaOH) | Significant degradation[1] |
| Oxidative Degradation | Hydrogen Peroxide (e.g., 3% H₂O₂) | Degradation occurs[1] |
| Thermal Degradation | Elevated temperature (e.g., 60-180°C) | Degradation observed, can be influenced by HPLC stationary phase[1] |
| Humidity | Elevated humidity levels | Degradation occurs[1] |
| Photodegradation | Exposure to UV light | Susceptible to photolysis |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of compound stability. The following protocols are based on established methods for studying the stability of thalidomide and can be adapted for this compound.
Forced Degradation Studies
Forced degradation studies are a cornerstone of stability testing, providing insights into the degradation pathways and products of a drug substance.
a) Hydrolytic Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours), as basic hydrolysis of thalidomide is typically rapid.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
b) Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
c) Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at a specified temperature (e.g., 105°C) for a defined period.
-
Alternatively, expose a solution of the compound to elevated temperatures.
-
At each time point, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.
d) Photolytic Degradation:
-
Expose a solution of the compound (e.g., in methanol) in a transparent container to a UV light source (e.g., 254 nm) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
At each time point, withdraw an aliquot from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial to separate the parent compound from its degradation products. The following is an example of such a method for thalidomide, which can serve as a starting point for method development for this compound.[1]
-
Instrumentation: Agilent 1100 series HPLC with a photodiode array detector.[1]
-
Column: Develosil ODS UG-5 (150mm x 4.6mm, 5µm particle size).[1]
-
Mobile Phase: A mixture of 0.01M potassium dihydrogen orthophosphate and acetonitrile (B52724) (80:20 v/v).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection Wavelength: 297 nm.[1]
-
Column Temperature: 25°C to 60°C.[1]
-
Injection Volume: 10 µL.
Sample Preparation for HPLC Analysis:
-
Accurately weigh and dissolve the test sample in the diluent (mobile phase) to obtain a known concentration.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for assessing the in vitro stability of Thalidomide-5-PEG4-NH2 HCl.
Signaling Pathways
Thalidomide and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of compound degradation.
1. Cereblon (CRBN) Mediated Protein Degradation
Thalidomide functions as a "molecular glue," redirecting the E3 ubiquitin ligase complex, CRL4-CRBN, to degrade specific proteins not normally targeted by this complex.
Caption: Thalidomide-induced protein degradation via the Cereblon E3 ligase pathway.
2. NF-κB Signaling Pathway
Thalidomide has been shown to suppress the activation of NF-κB, a key regulator of inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by thalidomide.
3. Reactive Oxygen Species (ROS) Mediated Signaling
Thalidomide can induce the production of reactive oxygen species, which in turn can modulate various downstream signaling pathways, including the p38 MAPK pathway.
Caption: Thalidomide-induced Reactive Oxygen Species (ROS) mediated signaling.
References
Technical Guide: Solubility and Handling of Thalidomide-5-PEG4-NH2 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Thalidomide-5-PEG4-NH2 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). It is intended for researchers and scientists in drug development and related fields who utilize this compound, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visual diagrams of relevant pathways and workflows.
Executive Summary
This compound is a key building block in the development of PROTACs, serving as a linker that incorporates a ligand for the E3 ubiquitin ligase Cereblon.[1][2] Understanding its solubility in DMSO is critical for the accurate preparation of stock solutions, ensuring reproducibility in experiments, and maintaining the integrity of the compound. This document outlines the known solubility of this compound in DMSO and provides a standardized protocol for its determination and handling.
Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its handling, formulation, and biological activity. The quantitative solubility of this compound in DMSO is summarized in the table below.
| Compound Name | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Special Conditions |
| This compound | DMSO | 100 | 205.80 | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended due to its hygroscopic nature.[1][3][4] |
Note: The molecular weight of this compound is 485.92 g/mol .[1]
Experimental Protocol: Determination of DMSO Solubility
The following protocol describes a general method for determining the solubility of this compound in DMSO. This method is adapted from standard laboratory procedures for solubility assessment.
3.1 Materials and Equipment
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Analytical balance
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pipettes
-
Glass vials with screw caps
3.2 Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a glass vial.
-
Add a defined volume of anhydrous DMSO (e.g., 100 µL) to the vial.
-
Cap the vial tightly and vortex vigorously for 2 minutes to facilitate initial dissolution.
-
Place the vial in an ultrasonic bath for 15-30 minutes to further aid dissolution.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation to ensure saturation is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, visually inspect the vial for the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).
-
Analyze the diluted sample to determine the concentration of the dissolved compound. A pre-established calibration curve for this compound is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated DMSO solution by factoring in the dilution. The resulting value represents the solubility of the compound in mg/mL or mM.
-
Relevant Signaling Pathways and Workflows
This compound is a crucial component in the synthesis of PROTACs. PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to degrade specific target proteins.
Caption: PROTAC-mediated protein degradation pathway.
The experimental workflow for determining the solubility of a compound in DMSO is a critical process in early-stage drug discovery and development.
Caption: Experimental workflow for solubility determination.
Conclusion
The high solubility of this compound in DMSO makes it a versatile tool for researchers in the field of targeted protein degradation. By adhering to the proper handling and solubility determination protocols outlined in this guide, scientists can ensure the accuracy and reproducibility of their experimental results, ultimately facilitating the development of novel therapeutics.
References
A Comprehensive Technical Guide to the Storage and Handling of Thalidomide-5-PEG4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the safe storage and handling of Thalidomide-5-PEG4-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is critical to ensure the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.
Compound Overview
This compound is a synthetic molecule that incorporates the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a 4-unit polyethylene (B3416737) glycol (PEG) linker to a primary amine. This bifunctional nature makes it a valuable tool for the synthesis of PROTACs, which are designed to selectively target and degrade specific proteins of interest within the cell. The hydrochloride salt form enhances the compound's stability and solubility.
Storage Conditions
Proper storage is paramount to maintain the chemical integrity and biological activity of this compound. The compound is supplied as a light yellow to yellow oil and is susceptible to degradation if not stored correctly.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Neat Solid (Oil) | -20°C | Long-term | Sealed container, protect from moisture. |
| Stock Solution in Solvent | -80°C | Up to 6 months | Sealed, airtight vials to prevent moisture contamination. |
| -20°C | Up to 1 month | Sealed, airtight vials to prevent moisture contamination. |
Data compiled from multiple chemical supplier recommendations.[1][2][3]
Handling and Personal Protective Equipment (PPE)
Given the potent biological activity of thalidomide and its derivatives, stringent safety precautions must be observed during handling. The primary hazards are associated with the teratogenic potential of the thalidomide component.
3.1. Engineering Controls
-
All handling of the neat compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.
3.2. Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn at all times.
-
Respiratory Protection: While a fume hood is the primary control, a respirator may be required for large-scale operations or in the event of a spill.
Experimental Protocols
4.1. Weighing the Compound
As this compound is an oil, direct weighing on a balance can be challenging. The following "weighing by difference" method is recommended:
-
Tare a sealed vial containing the compound on an analytical balance.
-
Using a clean pipette tip, carefully transfer the desired amount of the oil into a new, pre-weighed tube.
-
Re-weigh the original vial. The difference in weight corresponds to the amount of compound transferred.
-
Alternatively, for preparing stock solutions, the entire contents of the supplier's vial can be dissolved to a known concentration.
4.2. Preparation of Stock Solutions
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.[1][3]
-
Using the procedure described in section 4.1, determine the mass of the compound in a suitable vial.
-
Add the calculated volume of anhydrous, newly opened DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM). Hygroscopic DMSO can significantly impact solubility.[1]
-
Vortex or sonicate the solution gently to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3]
Stability Considerations
The stability of this compound can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Moisture: The compound is moisture-sensitive. Use of anhydrous solvents and storage in sealed containers is crucial.
-
Light: While not explicitly stated for this specific compound, it is good practice to protect from light, especially for long-term storage.
-
pH: The stability of the thalidomide moiety can be pH-dependent. Solutions should be prepared in appropriate, stable buffers if required for specific assays. Studies on thalidomide and its N-alkyl analogs have shown hydrolysis rates with half-lives of 25 to 35 hours at 32°C in a pH 6.4 buffer.[4]
Safety and Hazard Management
6.1. Hazard Identification
The primary hazard associated with this compound is the reproductive toxicity of the thalidomide core. It is a known human teratogen.
6.2. First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
6.3. Spill Management
-
Evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.
6.4. Waste Disposal
All waste containing this compound, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Visualized Workflows and Relationships
References
Methodological & Application
Synthesis of PROTACs Using Thalidomide-5-PEG4-NH2 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the key building block, Thalidomide-5-PEG4-NH2 hydrochloride. This E3 ligase ligand-linker conjugate is designed for the efficient development of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a target protein of interest (POI).
PROTACs are a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that engages an E3 ligase (in this case, thalidomide (B1683933) for CRBN), and a linker that connects these two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]
The polyethylene (B3416737) glycol (PEG) linker in Thalidomide-5-PEG4-NH2 offers several advantages in PROTAC design, including enhanced hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[4][5]
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction with a carboxylic acid-functionalized "warhead" ligand that binds to the protein of interest.
General Workflow for Solution-Phase PROTAC Synthesis
The following diagram outlines the typical workflow for the synthesis, purification, and characterization of a PROTAC molecule in solution phase.
Caption: General workflow for solution-phase PROTAC synthesis.
Protocol 1: Amide Coupling of a Warhead to Thalidomide-5-PEG4-NH2
This protocol describes a general procedure for the coupling of a carboxylic acid-containing warhead to the primary amine of the linker.
Materials:
-
Warhead ligand with a carboxylic acid handle (1.0 eq)
-
This compound (1.0-1.2 eq)
-
HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the warhead ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.5 eq) to the solution to neutralize the hydrochloride salt and create a basic environment for the coupling reaction. Stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of the PROTAC
The crude PROTAC is typically purified by reverse-phase preparative HPLC.
Materials and Equipment:
-
Crude PROTAC product
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO or DMF, and then dilute with the initial mobile phase.
-
Purify the crude product using a reverse-phase preparative HPLC system with a C18 column.
-
A typical gradient elution would be from a low to a high percentage of organic solvent (e.g., acetonitrile) in water. Both mobile phases can be modified with 0.1% TFA or formic acid to improve peak shape.
-
Collect the fractions containing the desired PROTAC, as determined by UV detection at an appropriate wavelength (e.g., 254 nm).
-
Confirm the presence of the product in the collected fractions by LC-MS analysis.
-
Pool the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.
Protocol 3: Characterization of the Final PROTAC
The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight and assess the purity of the final PROTAC.
-
Procedure: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile) and inject it into an LC-MS system. The observed mass should correspond to the calculated exact mass of the PROTAC. The purity can be determined by integrating the peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the structure of the final PROTAC.
-
Procedure: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra. The spectra should show characteristic peaks corresponding to both the warhead ligand and the thalidomide-PEG4 moiety, confirming the successful conjugation.
Data Presentation
The following tables provide representative data for the synthesis and biological evaluation of thalidomide-based PROTACs. Note that these values are illustrative and will vary depending on the specific warhead ligand and target protein.
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Value | Notes |
| Warhead:Linker Stoichiometry | 1 : 1.1 | A slight excess of the amine-linker can drive the reaction to completion. |
| Coupling Reagent | HATU | A common and efficient peptide coupling reagent. |
| Base | DIPEA | A non-nucleophilic base to neutralize acids and facilitate coupling. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves most reactants. |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for most amide coupling reactions. |
| Reaction Time | 12 - 24 hours | Monitor by LC-MS for completion. |
| Typical Yield | 30 - 60% | Varies depending on the complexity of the warhead and purification efficiency. |
| Purity (Post-HPLC) | >95% | Assessed by LC-MS. |
Table 2: Illustrative Characterization Data
| Analysis | Expected Result |
| LC-MS (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass of the PROTAC. |
| ¹H NMR | Presence of characteristic proton signals from both the warhead and the thalidomide-PEG4-amine moiety. |
| ¹³C NMR | Presence of characteristic carbon signals from both moieties. |
Table 3: Representative Biological Activity Data for a Hypothetical PROTAC
| Parameter | Value | Description |
| Target Protein | e.g., BTK, BRD4, SHP2 | The protein of interest to be degraded.[6] |
| Cell Line | e.g., Mino, MV4-11, HeLa | A relevant cell line expressing the target protein. |
| DC₅₀ (Degradation Concentration 50%) | 1 - 100 nM | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dₘₐₓ (Maximum Degradation) | >90% | The maximum percentage of target protein degradation achieved. |
| CRBN Binding Affinity (K D) | 1-2 µM | The binding affinity of the thalidomide moiety to Cereblon.[7] |
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are general guidelines and may require optimization for specific warhead ligands and experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for the Conjugation of Thalidomide-5-PEG4-NH2 to a Warhead for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, drug discovery, and targeted protein degradation.
Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A common architectural feature of PROTACs is the tripartite structure: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a chemical linker connecting the two. Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands, binding specifically to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
This application note provides a detailed protocol for the conjugation of Thalidomide-5-PEG4-NH2, a common thalidomide-based E3 ligase ligand with a polyethylene (B3416737) glycol (PEG) linker, to a warhead bearing a carboxylic acid functional group. The terminal amine of the PEG linker serves as a versatile reactive handle for amide bond formation, a robust and widely used conjugation chemistry in PROTAC synthesis. The example provided here describes the coupling of Thalidomide-5-PEG4-NH2 with a generic carboxylic acid-containing warhead, a common scenario in the development of novel PROTACs.
I. Principle of the Conjugation Reaction
The conjugation is based on standard amide bond formation, a cornerstone of peptide and medicinal chemistry. In this protocol, a carboxylic acid group on the warhead is activated by a coupling agent, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA). The activated warhead then readily reacts with the primary amine of Thalidomide-5-PEG4-NH2 to form a stable amide bond, yielding the final PROTAC molecule.
II. Experimental Protocol: Amide Coupling
This section details the step-by-step procedure for conjugating Thalidomide-5-PEG4-NH2 to a warhead containing a carboxylic acid.
Materials and Reagents:
-
Thalidomide-5-PEG4-NH2 (E3 Ligase Ligand + Linker)
-
Warhead-COOH (Target Protein Ligand with a carboxylic acid)
-
HATU (Coupling Agent)
-
DIPEA (Base)
-
Anhydrous Dimethylformamide (DMF, solvent)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: Ensure all glassware is dried thoroughly to prevent hydrolysis of the coupling agent. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup:
-
In a round-bottom flask, dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
-
Conjugation:
-
Dissolve Thalidomide-5-PEG4-NH2 (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the Thalidomide-5-PEG4-NH2 solution dropwise to the pre-activated warhead mixture.
-
Allow the reaction to stir at room temperature for 4 to 12 hours.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by LC-MS. Take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile (B52724)/water), and inject it into the LC-MS system. The expected product will have a mass corresponding to the sum of the masses of the two starting materials minus the mass of water (18.015 g/mol ).
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Concentrate the mixture under reduced pressure to remove the DMF.
-
The crude product can then be purified using reverse-phase preparative HPLC. A typical gradient could be 10-90% acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid as a modifier) over 30 minutes.
-
Collect the fractions containing the desired product, as determined by LC-MS analysis of the fractions.
-
-
Product Characterization:
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
-
Confirm the identity and purity of the final product using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR (¹H and ¹³C).
-
III. Data Presentation
The following table summarizes representative quantitative data for a typical conjugation reaction.
| Parameter | Value | Method |
| Starting Materials | ||
| Thalidomide-5-PEG4-NH2 (MW) | 434.45 g/mol | - |
| Warhead-COOH (Example MW) | ~350 g/mol | - |
| Reaction Conditions | ||
| Equivalents (Warhead:Thalidomide-Linker:HATU:DIPEA) | 1.0 : 1.1 : 1.2 : 3.0 | - |
| Solvent | Anhydrous DMF | - |
| Temperature | Room Temperature | - |
| Reaction Time | 4-12 hours | LC-MS Monitoring |
| Product Information | ||
| Expected Product MW | ~766.8 g/mol | Mass Spectrometry |
| Typical Yield | 40-70% | After HPLC purification |
| Purity | >95% | Analytical HPLC |
| Characterization | ||
| Mass Confirmation | [M+H]⁺, [M+Na]⁺ | LC-MS, HRMS |
| Structural Confirmation | ¹H NMR, ¹³C NMR | NMR Spectroscopy |
IV. Visualizations
Diagram 1: Experimental Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a PROTAC via amide coupling.
Diagram 2: PROTAC Mechanism of Action
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
Application Notes and Protocols for Kinase Protein Degradation using Thalidomide-5-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by co-opting the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).
This document provides detailed application notes and protocols for the use of Thalidomide-5-PEG4-NH2, a versatile E3 ligase ligand-linker conjugate, in the development of PROTACs for the degradation of kinase proteins. Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Thalidomide-5-PEG4-NH2 incorporates the thalidomide moiety, a four-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group, providing a convenient handle for conjugation to a kinase-targeting ligand.[3] The PEG linker enhances solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.
While specific performance data for a PROTAC constructed with Thalidomide-5-PEG4-NH2 against a particular kinase is context-dependent, this guide utilizes representative data from well-characterized thalidomide-based kinase degraders to illustrate the expected outcomes and experimental workflows.
Mechanism of Action
PROTACs constructed using Thalidomide-5-PEG4-NH2 operate by inducing the formation of a ternary complex between the target kinase, the PROTAC molecule, and the CRBN E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.
Mechanism of a thalidomide-based kinase degrader.
Data Presentation
The efficacy of a kinase-degrading PROTAC is typically quantified by its degradation concentration 50 (DC50) and maximum degradation (Dmax) values. The following table presents representative data for a hypothetical kinase degrader, "Kinase-Degrader-1," synthesized using Thalidomide-5-PEG4-NH2 and a selective kinase inhibitor. This data is illustrative and based on published results for similar thalidomide-based kinase PROTACs.[2][4]
| Parameter | Value | Cell Line |
| Degradation (DC50) | 15 nM | Human Cancer Cell Line (e.g., MCF-7) |
| Maximal Degradation (Dmax) | >90% | Human Cancer Cell Line (e.g., MCF-7) |
| Inhibition of Proliferation (IC50) | 45 nM | Human Cancer Cell Line (e.g., MCF-7) |
Experimental Protocols
Protocol 1: Synthesis of a Kinase-Degrading PROTAC
This protocol describes the general steps for conjugating a kinase inhibitor (containing a suitable functional group, e.g., a carboxylic acid) to Thalidomide-5-PEG4-NH2.
Materials:
-
Kinase inhibitor with a carboxylic acid moiety
-
Thalidomide-5-PEG4-NH2
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometry for characterization
Procedure:
-
Dissolve the kinase inhibitor (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve Thalidomide-5-PEG4-NH2 (1.1 equivalents) in anhydrous DMF.
-
Add the Thalidomide-5-PEG4-NH2 solution and DIPEA (3 equivalents) to the activated kinase inhibitor solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the final kinase-degrading PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Workflow for PROTAC synthesis.
Protocol 2: Western Blot Analysis of Kinase Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target kinase in a cellular context.[1]
Materials:
-
Cell line expressing the target kinase
-
Kinase-Degrader-1 stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with increasing concentrations of Kinase-Degrader-1 (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target kinase and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for the target kinase and the loading control. Normalize the target kinase levels to the loading control and then to the DMSO-treated control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Workflow for Western blot analysis.
Protocol 3: Cell Viability Assay
This protocol measures the effect of the kinase degrader on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Kinase-Degrader-1 stock solution in DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Kinase-Degrader-1. Include a DMSO-treated control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the degrader concentration. Calculate the IC50 value.
Conclusion
Thalidomide-5-PEG4-NH2 is a valuable building block for the synthesis of PROTACs aimed at degrading kinase proteins. Its thalidomide component effectively recruits the CRBN E3 ligase, while the PEG4 linker provides a balance of flexibility and physicochemical properties. The terminal amine allows for straightforward conjugation to a variety of kinase-targeting ligands. By following the outlined protocols, researchers can effectively synthesize and evaluate the efficacy of novel kinase-degrading PROTACs, contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
Application Notes and Protocols: Thalidomide-5-PEG4-NH2 Hydrochloride in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG4-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation. This bifunctional molecule consists of a thalidomide (B1683933) moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a 4-unit polyethylene (B3416737) glycol (PEG) linker to a primary amine (NH2) handle.[1][2] The primary amine allows for the straightforward conjugation of a ligand that targets a specific protein of interest (POI) for degradation, making it a versatile tool in the development of novel cancer therapeutics.
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The formation of a ternary complex between the PROTAC, the target protein, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This event-driven, catalytic mechanism offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins, overcome resistance mechanisms, and achieve prolonged pharmacodynamic effects at lower doses.
These application notes provide an overview of the utility of this compound in the development of PROTACs for cancer therapy, along with detailed protocols for their synthesis and characterization.
Data Presentation: Efficacy of Thalidomide-Based PROTACs
Table 1: Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 |
| QCA570 | Pomalidomide | BRD4 | Bladder Cancer Cells | ~ 1 | > 90 |
| PROTAC 3 | Thalidomide | BRD4 | RS4;11 | 0.1 - 0.3 | > 90 |
Table 2: Degradation Potency of BTK-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| P13I | Pomalidomide | BTK | B-cell lymphoma lines | Low nM | > 90 |
| RC-1 | Pomalidomide | BTK | MOLM-14 | 2.2 | 97 |
| NRX-0492 | Thalidomide | BTK | TMD8 | 0.1 | > 90 |
Table 3: Degradation Potency of KRAS G12C-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| KP-14 | Pomalidomide | KRAS G12C | NCI-H358 | ~ 1.25 | Not Specified |
Signaling Pathways
The degradation of a target protein by a PROTAC utilizing this compound initiates a cascade of downstream signaling events, ultimately leading to anticancer effects. The specific pathway is dependent on the function of the degraded protein. Below are diagrams illustrating the general mechanism of action and the downstream consequences of degrading key cancer targets.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general procedure for the amide coupling of this compound to a carboxylic acid-containing ligand for a protein of interest (POI-COOH).
Materials:
-
This compound
-
POI-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 eq) and POI-COOH (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0-4.0 eq) to the solution to neutralize the hydrochloride salt and act as a base for the coupling reaction.
-
In a separate vial, dissolve HATU (1.2-1.5 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise while stirring at room temperature.
-
Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Cellular Degradation Assay by Western Blot
This protocol outlines the procedure to determine the DC50 and Dmax of a newly synthesized PROTAC in a cancer cell line.
Materials:
-
Cancer cell line expressing the target protein
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only).
-
Aspirate the old medium and add the medium containing the PROTAC dilutions.
-
Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is to confirm the formation of the ternary complex (POI-PROTAC-CRBN) in cells.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer for co-immunoprecipitation (non-denaturing)
-
Antibody against the target protein or an epitope tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-POI, anti-CRBN)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective for degradation (e.g., near the DC50) and a vehicle control for the optimized duration.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN to confirm their co-immunoprecipitation. An increased CRBN signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs in cancer therapeutics. By providing a readily available and functionalized Cereblon E3 ligase ligand, it enables the rapid synthesis of novel protein degraders against a wide range of cancer-relevant targets. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate the efficacy of new thalidomide-based PROTACs, ultimately contributing to the advancement of targeted protein degradation as a powerful therapeutic strategy.
References
Application Notes and Protocols: Thalidomide-5-PEG4-NH2 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are often characterized by the accumulation of misfolded and aggregated proteins that lead to neuronal dysfunction and cell death.[1][2][3] Traditional small-molecule inhibitors often face challenges in treating these conditions.[1][3] A novel and promising therapeutic strategy is the use of Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own protein disposal machinery to eliminate pathogenic proteins.[1] Thalidomide-5-PEG4-NH2 is a key building block in the synthesis of PROTACs, serving as a versatile E3 ligase ligand-linker conjugate.[4][5] This document provides detailed application notes and protocols for the use of Thalidomide-5-PEG4-NH2 in neurodegenerative disease research.
Thalidomide (B1683933) and its derivatives, known as immunomodulatory imide drugs (IMiDs), have been identified as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[6] This interaction is exploited in PROTAC technology. Thalidomide-5-PEG4-NH2 incorporates the Thalidomide-based CRBN ligand and a PEG4 linker with a terminal amine group, allowing for straightforward conjugation to a ligand that targets a specific protein of interest.[4][5]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of three key components: a ligand for an E3 ubiquitin ligase, a ligand for the target protein, and a linker connecting them.[5] Thalidomide-5-PEG4-NH2 provides the E3 ligase ligand (thalidomide) and the linker (PEG4-NH2). The general mechanism of action for a PROTAC synthesized using this building block is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, freeing the PROTAC molecule to target another protein.
This catalytic mode of action allows for the degradation of target proteins at low drug concentrations.
Caption: PROTAC-mediated protein degradation pathway.
Applications in Neurodegenerative Disease Research
The PROTAC approach is particularly relevant for neurodegenerative diseases where the accumulation of specific proteins is a key pathological feature.[1][2]
-
Alzheimer's Disease: PROTACs can be designed to target the degradation of Tau protein, a key component of neurofibrillary tangles, or to modulate the processing of amyloid precursor protein (APP) by targeting enzymes like BACE1.[7] Thalidomide itself has been shown to reduce amyloid-beta load and plaque formation in mouse models of Alzheimer's disease through long-term administration.[7]
-
Parkinson's Disease: Alpha-synuclein, the primary component of Lewy bodies, is a key target for degradation in Parkinson's disease.[8] Dual PROTAC degraders have been developed to simultaneously degrade α-Syn aggregates and total tau.[8]
-
Huntington's Disease: PROTACs can be developed to selectively degrade the mutant huntingtin (mHtt) protein, which is the underlying cause of Huntington's disease.[3]
Data Presentation
The following tables provide a template for organizing quantitative data from key experiments.
Table 1: In Vitro Degradation of Target Protein
| PROTAC Construct | Concentration (nM) | % Target Protein Remaining (Western Blot Quantification) | DC50 (nM) | Dmax (%) |
| PROTAC-Target-X | 1 | |||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Control (Vehicle) | - | 100 | N/A | N/A |
Table 2: Cell Viability Assay
| PROTAC Construct | Concentration (nM) | % Cell Viability (e.g., MTT Assay) | IC50 (nM) |
| PROTAC-Target-X | 1 | ||
| 10 | |||
| 100 | |||
| 1000 | |||
| Control (Vehicle) | - | 100 | N/A |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Thalidomide-5-PEG4-NH2
This protocol outlines the general steps for conjugating a target protein ligand with a carboxylic acid functional group to Thalidomide-5-PEG4-NH2 via amide bond formation.
References
- 1. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs and Other Chemical Protein Degradation Technologies for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Long-term treatment of thalidomide ameliorates amyloid-like pathology through inhibition of β-secretase in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Effective Dual PROTAC Degraders for Neurodegenerative Disease-Associated Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Proteomics for Evaluating PROTACs: Application Notes and Protocols Featuring Thalidomide-5-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
Thalidomide and its derivatives are commonly used to recruit the Cereblon (CRBN) E3 ligase.[3] The linker component, such as the polyethylene (B3416737) glycol (PEG) linker in Thalidomide-5-PEG4-NH2, is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex and the overall degradation efficiency.[4]
Quantitative proteomics, particularly mass spectrometry-based approaches, has become an indispensable tool for the development and characterization of PROTACs.[5] It provides an unbiased, global view of the proteome, enabling the precise measurement of on-target degradation and the identification of potential off-target effects.[6] This is crucial for assessing the selectivity and safety of a PROTAC candidate.[6]
This document provides detailed application notes and experimental protocols for the use of quantitative proteomics in the evaluation of PROTACs synthesized with Thalidomide-5-PEG4-NH2.
Data Presentation: Quantitative Proteomics of a Thalidomide-PEG-BRD4 PROTAC
The following table summarizes representative quantitative proteomics data from a study investigating a thalidomide-based PROTAC with a PEG linker for the degradation of the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in cancer.[2][7] This data is illustrative of the expected outcomes from a quantitative proteomics experiment.
Table 1: Representative Quantitative Proteomics Data for a BRD4-Targeting PROTAC [2]
| Protein | Gene Name | Fold Change (PROTAC vs. Vehicle) | p-value | Biological Function |
| Bromodomain-containing protein 4 | BRD4 | -3.8 | <0.001 | Epigenetic reader, transcriptional regulation |
| Bromodomain-containing protein 2 | BRD2 | -2.1 | <0.01 | Epigenetic reader, transcriptional regulation |
| Bromodomain-containing protein 3 | BRD3 | -1.9 | <0.01 | Epigenetic reader, transcriptional regulation |
| MYC Proto-Oncogene Protein | MYC | -2.5 | <0.01 | Transcription factor, cell cycle progression |
| Cyclin-dependent kinase 9 | CDK9 | -1.5 | <0.05 | Component of P-TEFb, transcriptional elongation |
| Zinc finger protein 91 | ZFP91 | -0.2 | >0.05 | E3 ubiquitin ligase |
| Ikaros | IKZF1 | -0.1 | >0.05 | Transcription factor, lymphoid development |
| Aiolos | IKZF3 | -0.1 | >0.05 | Transcription factor, lymphoid development |
Note: This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC. The values are for illustrative purposes.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using Thalidomide-5-PEG4-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide and its derivatives are widely used as E3 ligase ligands that effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This document provides detailed application notes and protocols for the in vivo experimental design of PROTACs utilizing a Thalidomide-5-PEG4-NH2 linker. This linker offers a balance of flexibility and hydrophilicity, which can be crucial for optimizing the in vivo pharmacokinetic and pharmacodynamic properties of the PROTAC. The following sections will detail the mechanism of action, experimental workflows, and representative data for a model PROTAC targeting Bruton's Tyrosine Kinase (BTK), a key regulator in B-cell receptor signaling implicated in various B-cell malignancies.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Signaling Pathway: B-Cell Receptor (BCR) Signaling and BTK
Bruton's Tyrosine Kinase (BTK) is a critical downstream effector of the B-cell receptor (BCR). Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling pathways, including the NF-κB and MAPK pathways, which are crucial for B-cell proliferation and survival. A BTK-targeting PROTAC would lead to the degradation of BTK, thereby inhibiting these downstream signals.
Experimental Protocols
The following protocols are representative examples for the in vivo evaluation of a Thalidomide-5-PEG4-NH2 based PROTAC targeting BTK.
Protocol 1: In Vivo Efficacy in a Xenograft Model
This protocol describes a typical xenograft study to assess the anti-tumor efficacy of a BTK-targeting PROTAC.
1. Cell Culture and Animal Model:
-
Cell Line: Human B-cell lymphoma cell line (e.g., TMD8) cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Animal Model: Male athymic nude (Nu/Nu) mice, 6-8 weeks old.
2. Tumor Implantation:
-
Suspend TMD8 cells in Matrigel and subcutaneously inject into the flank of each mouse.
-
Monitor tumor growth until tumors reach a volume of 150-200 mm³.
3. Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, PROTAC at various doses).
-
Formulation: Prepare the PROTAC in a vehicle suitable for the chosen route of administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline for intraperitoneal injection).
-
Dosing: Administer the PROTAC daily via intraperitoneal (i.p.) or oral (p.o.) gavage for a specified duration (e.g., 21 days).
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic (PD) Analysis
This protocol outlines the assessment of target protein degradation in tumor and other tissues.
1. Tissue Collection and Preparation:
-
Harvest tumors and other relevant tissues (e.g., spleen, liver) at the end of the efficacy study or at specific time points after a single dose.
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Lyse tissues in RIPA buffer with protease and phosphatase inhibitors.
2. Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein (e.g., BTK) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Pharmacokinetic (PK) Analysis
This protocol describes a typical PK study in mice.
1. Animal Model and Dosing:
-
Use male BALB/c mice, 6-8 weeks old.
-
Administer a single dose of the PROTAC via intravenous (i.v.) and oral (p.o.) routes.
2. Blood Sampling:
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing into EDTA-coated tubes.
-
Separate plasma by centrifugation and store at -80°C.
3. Bioanalysis:
-
Prepare plasma samples by protein precipitation with acetonitrile.
-
Quantify the PROTAC concentration using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software.
Protocol 4: In Vivo Toxicity Assessment
This protocol provides a general overview of an acute toxicity study.
1. Animal Model and Dosing:
-
Use healthy male and female mice.
-
Administer single escalating doses of the PROTAC.
2. Observation:
-
Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for 14 days.
3. Necropsy and Histopathology:
-
At the end of the observation period, perform a gross necropsy.
-
Collect major organs for histopathological examination.
Data Presentation
The following tables present representative data for a hypothetical BTK-targeting PROTAC constructed with a Thalidomide-5-PEG4-NH2 linker.
Table 1: In Vivo Efficacy in TMD8 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p., daily) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | +5.2 |
| PROTAC-BTK | 10 | 45 | +3.1 |
| PROTAC-BTK | 30 | 85 | -2.5 |
| PROTAC-BTK | 50 | 98 (regression) | -8.7 |
Table 2: Pharmacodynamic Analysis of BTK Degradation
| Tissue | Dose (mg/kg, single i.p.) | Time (hours) | BTK Degradation (%) |
| Tumor | 30 | 24 | 75 |
| Spleen | 30 | 24 | 90 |
| Liver | 30 | 24 | 20 |
Table 3: Pharmacokinetic Parameters in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| i.v. | 2 | 1500 | 0.08 | 1800 | 2.5 |
| p.o. | 10 | 800 | 2 | 3200 | 3.1 |
Table 4: Acute Toxicity in Mice
| Dose (mg/kg, single i.p.) | Clinical Signs | Mortality |
| 100 | None | 0/5 |
| 300 | Lethargy, ruffled fur | 0/5 |
| 1000 | Severe lethargy, ataxia | 2/5 |
Conclusion
The in vivo evaluation of PROTACs utilizing a Thalidomide-5-PEG4-NH2 linker requires a comprehensive experimental design encompassing efficacy, pharmacodynamic, pharmacokinetic, and toxicity studies. The provided protocols and representative data serve as a guide for researchers to design and execute robust in vivo experiments. Careful consideration of the animal model, formulation, dosing regimen, and analytical methods is crucial for the successful preclinical development of these promising therapeutic agents. The flexibility and favorable physicochemical properties of the PEG4 linker make it an attractive choice for constructing PROTACs with desirable in vivo profiles.
Application Notes and Protocols for Thalidomide-5-PEG4-NH2 Hydrochloride in Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-PEG4-NH2 hydrochloride is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This functionalized molecule incorporates the thalidomide (B1683933) moiety, which serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is connected via a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker to a terminal primary amine. This amine group provides a versatile chemical handle for conjugation to a ligand that specifically binds to a target protein of interest (POI).
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's natural protein disposal system, the proteasome. This event-driven mechanism offers a distinct advantage over traditional inhibitors, enabling the targeting of proteins previously considered "undruggable."
These application notes provide detailed protocols for the conjugation of this compound to a target protein ligand and subsequent experimental procedures to validate the efficacy of the resulting PROTAC.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₃₃ClN₄O₈ |
| Molecular Weight | 528.98 g/mol |
| Appearance | Light yellow to brown oil |
| Storage Conditions | -20°C, sealed, away from moisture and light |
| Solubility | Soluble in DMSO and DMF |
Table 2: Representative Degradation Efficacy of a Thalidomide-Based PROTAC
The following table presents typical degradation parameters for a hypothetical PROTAC synthesized using this compound. These values are illustrative and will vary depending on the target protein and the specific warhead used.
| Parameter | Description | Typical Value Range |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 nM - 1 µM |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | > 80% |
Signaling Pathway
The mechanism of action for a PROTAC utilizing a thalidomide-based ligand involves hijacking the ubiquitin-proteasome pathway. The thalidomide moiety of the PROTAC binds to the Cereblon (CRBN) E3 ubiquitin ligase. This binding event brings the E3 ligase into close proximity with the target protein, which is bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Amide Bond Conjugation of Thalidomide-5-PEG4-NH2 to a Carboxylic Acid-Functionalized Target Ligand
This protocol describes a standard procedure for conjugating the primary amine of this compound to a target protein ligand containing a carboxylic acid moiety using HATU as a coupling agent.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Analytical and Preparative Reversed-Phase HPLC (RP-HPLC)
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Reaction Setup:
-
In a clean, dry vial, dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (3.0 equivalents) to the mixture and stir for another 10 minutes. This activates the carboxylic acid.
-
-
Addition of Thalidomide Linker:
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 5 minutes.
-
Slowly add the solution of the thalidomide linker to the activated target ligand solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DMSO.
-
Purify the crude product by preparative RP-HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the desired PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by analytical LC-MS, High-Resolution Mass Spectrometry (HRMS), and NMR spectroscopy.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Caption: General workflow for PROTAC synthesis.
Protocol 2: Cellular Protein Degradation Assay by Western Blot
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Safety and Handling
Thalidomide and its derivatives are teratogenic. Handle this compound and all resulting PROTACs with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. These compounds are for research use only and are not for human or veterinary use.
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thalidomide-5-PEG4-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The successful degradation of a POI is contingent on the PROTAC's ability to permeate the cell membrane and reach its intracellular target. This document provides detailed application notes and protocols for assessing the cellular uptake and permeability of PROTACs that utilize a Thalidomide-5-PEG4-NH2 E3 ligase ligand-linker conjugate.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[1][4] Thalidomide and its analogs are commonly used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[5]
Data Presentation: Quantitative Permeability and Uptake Data
The following tables summarize representative quantitative data for hypothetical Thalidomide-5-PEG4-NH2-based PROTACs in various permeability and cellular uptake assays. These values are for illustrative purposes and provide a framework for data comparison.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| PROTAC ID | Target Protein | Apparent Permeability (Papp) (10-6 cm/s) | Permeability Classification |
| Hypothetical PROTAC A | Kinase X | 1.2 ± 0.2 | Low to Moderate |
| Hypothetical PROTAC B | Transcription Factor Y | 0.5 ± 0.1 | Low |
| Hypothetical PROTAC C | Bromodomain Z | 2.5 ± 0.4 | Moderate |
Table 2: Caco-2 Permeability Assay Data
| PROTAC ID | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Hypothetical PROTAC A | 0.8 ± 0.1 | 2.4 ± 0.3 | 3.0 |
| Hypothetical PROTAC B | 0.3 ± 0.05 | 0.6 ± 0.1 | 2.0 |
| Hypothetical PROTAC C | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.2 |
Table 3: Cellular Uptake Data (LC-MS/MS Quantification)
| PROTAC ID | Cell Line | Incubation Time (hours) | Intracellular Concentration (nM) |
| Hypothetical PROTAC A | HEK293 | 4 | 150 ± 25 |
| Hypothetical PROTAC B | HeLa | 4 | 80 ± 15 |
| Hypothetical PROTAC C | MCF7 | 4 | 220 ± 30 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[6] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Experimental Workflow:
Protocol:
-
Prepare Solutions:
-
Prepare a 1% (w/v) solution of lecithin (B1663433) in dodecane.
-
Prepare a stock solution of the Thalidomide-5-PEG4-NH2 PROTAC in DMSO.
-
Dilute the PROTAC stock solution to a final concentration of 10 µM in a suitable buffer (e.g., PBS, pH 7.4).[6]
-
-
Prepare PAMPA Plate:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the membrane is fully coated.
-
-
Assay Procedure:
-
Add 300 µL of buffer to each well of the acceptor plate.
-
Add 150 µL of the PROTAC working solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber.[7]
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / [Ceq]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
-
Caco-2 Permeability Assay
Principle: The Caco-2 permeability assay is a cell-based method that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8] This assay assesses both passive diffusion and active transport mechanisms.[4]
Experimental Workflow:
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.[8]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values >300 Ω·cm².
-
-
Assay Procedure (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.[9]
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[9]
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.[10]
-
-
Data Analysis:
-
Calculate the Papp for both A-B and B-A directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[4]
-
Cellular Uptake Assay using LC-MS/MS
Principle: This assay directly measures the intracellular concentration of a PROTAC after incubation with cultured cells. Quantification is performed using a sensitive and specific LC-MS/MS method.[11]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, HeLa) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the Thalidomide-5-PEG4-NH2 PROTAC at the desired concentration (e.g., 1 µM) for a specific time period (e.g., 4 hours).
-
-
Cell Lysis and Sample Preparation:
-
After incubation, wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
Perform protein precipitation by adding ice-cold acetonitrile (B52724) containing an internal standard.[10]
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the PROTAC.[12]
-
-
Data Analysis:
-
Normalize the amount of PROTAC to the total protein content or cell number to determine the intracellular concentration.
-
Cellular Uptake Assay using Flow Cytometry (for fluorescently-labeled PROTACs)
Principle: This method is applicable if the Thalidomide-5-PEG4-NH2 PROTAC is conjugated to a fluorophore. Flow cytometry is used to measure the fluorescence intensity of individual cells, which is proportional to the amount of internalized PROTAC.[13]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells in suspension or detach adherent cells.
-
Incubate the cells with the fluorescently-labeled PROTAC at various concentrations and for different time points.
-
-
Sample Preparation:
-
After incubation, wash the cells with cold PBS to remove non-internalized PROTAC.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
A viability dye (e.g., propidium (B1200493) iodide) can be included to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the PROTAC's fluorophore.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) of the cell population for each condition. The MFI is indicative of the level of cellular uptake.
-
Conclusion
The assessment of cellular uptake and permeability is a critical component in the development of effective Thalidomide-5-PEG4-NH2-based PROTACs. The protocols outlined in this document provide a comprehensive framework for evaluating these key parameters. By employing a combination of cell-free and cell-based assays, researchers can gain valuable insights into the drug-like properties of their PROTACs, enabling the rational design and optimization of this promising class of therapeutics.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. lcms.cz [lcms.cz]
- 13. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Targeted Degradation of BRD4 using Thalidomide-5-PEG4-NH2-based PROTACs
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This document provides detailed application notes and protocols for the use of a PROTAC constructed with Thalidomide-5-PEG4-NH2 for the targeted degradation of Bromodomain-containing protein 4 (BRD4).
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key epigenetic reader involved in the regulation of oncogenes such as c-Myc.[3] Its role in cancer has made it an attractive therapeutic target. Thalidomide (B1683933) and its derivatives are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] By conjugating a BRD4-binding moiety (such as JQ1) to Thalidomide-5-PEG4-NH2, a potent and specific BRD4-degrading PROTAC can be synthesized. The PEG4 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between BRD4 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[5]
Mechanism of Action
The thalidomide-based PROTAC facilitates the formation of a ternary complex between the BRD4 protein and the CRBN E3 ligase.[3] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the BRD4 protein.[1][2]
Quantitative Data Summary
The following table summarizes the efficacy of various reported BRD4 PROTACs in different cancer cell lines. While specific data for a PROTAC using Thalidomide-5-PEG4-NH2 is not publicly available, the data for compounds like QCA570, which also utilize a CRBN ligand, provide a strong reference for expected performance.
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | IC50 (pM) | Reference |
| QCA570 | 5637 | ~1 | >90 | - | [6] |
| QCA570 | T24 | ~1 | >90 | - | [6] |
| QCA570 | UM-UC-3 | ~1 | >90 | - | [6] |
| PROTAC 3 | RS4;11 | - | - | 51 | [1] |
| PROTAC 4 | MV-4-11 | - | - | 8.3 | [1] |
| PROTAC 4 | MOLM-13 | - | - | 62 | [1] |
| PROTAC 4 | RS4;11 | - | - | 32 | [1] |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved. IC50: Concentration required to inhibit 50% of cell viability.
Experimental Protocols
The following protocols are designed to assess the efficacy of a Thalidomide-5-PEG4-NH2-based BRD4 degrader.
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol details the steps to quantify BRD4 protein levels in cells following treatment with the PROTAC.
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., THP-1, MDA-MB-231, HeLa)[3]
-
Thalidomide-5-PEG4-NH2-based BRD4 PROTAC (stock solution in DMSO)
-
Control compounds: DMSO (vehicle), non-degrading BRD4 inhibitor (e.g., JQ1)[3]
-
Proteasome inhibitor (e.g., MG-132)[6]
-
Complete cell culture medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system, and PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[3]
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0, 1, 10, 50, 100, 500 nM) for a specified time course (e.g., 8, 16, 24 hours).[3][7]
-
Include a vehicle control (DMSO) and a non-degrading inhibitor control (JQ1).[3]
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding the PROTAC.[6]
-
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
Protocol 2: Cell Viability Assay
This assay determines the effect of BRD4 degradation on cell proliferation.
Materials and Reagents:
-
Human cancer cell line
-
BRD4 PROTAC
-
White, 96-well assay plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]
-
PROTAC Treatment:
-
Prepare serial dilutions of the BRD4 PROTAC in complete growth medium.
-
Treat the cells with the desired final concentrations. Include a vehicle control (DMSO).[1]
-
Incubate for a period relevant to your experimental goals (e.g., 72 hours).
-
-
Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.[8]
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the results and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting
-
No BRD4 Degradation:
-
Confirm Ternary Complex Formation: Ensure the PROTAC can effectively bind both BRD4 and CRBN. This can be assessed using co-immunoprecipitation (Co-IP) or proximity assays.[7]
-
Check Proteasome Activity: Include a positive control for proteasome inhibition (e.g., MG-132) to confirm that the proteasome is active in your cells.[7]
-
Optimize Treatment Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation window, as high protein synthesis rates can counteract degradation.[7]
-
-
High Cytotoxicity:
-
On-Target Toxicity: Degradation of a critical protein like BRD4 is expected to reduce cell viability in sensitive cell lines.[7] Correlate the degradation (DC50) with cytotoxicity (IC50).
-
Off-Target Effects: If cytotoxicity is observed at concentrations where BRD4 is not degraded, consider potential off-target effects of the molecule.
-
By following these protocols and considering the provided data, researchers can effectively evaluate the potential of Thalidomide-5-PEG4-NH2-based PROTACs for the targeted degradation of BRD4.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing PROTACs Against Transcription Factors Using Thalidomide-5-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and degrade proteins previously considered "undruggable," such as transcription factors.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3]
This document provides detailed application notes and protocols for the development of PROTACs targeting transcription factors, with a specific focus on utilizing Thalidomide-5-PEG4-NH2 as a pre-synthesized E3 ligase ligand-linker conjugate. Thalidomide (B1683933) and its analogs are well-established recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] The Thalidomide-5-PEG4-NH2 building block provides a convenient starting point for PROTAC synthesis, incorporating the CRBN-binding moiety and a flexible polyethylene (B3416737) glycol (PEG) linker.[1][2]
Mechanism of Action
The fundamental principle of a thalidomide-based PROTAC is to induce proximity between a target transcription factor and the CRBN E3 ligase.[6] This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the transcription factor, marking it for degradation by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Figure 1. Mechanism of PROTAC-induced degradation of a transcription factor.
Data Presentation: Performance of Thalidomide-Based PROTACs Against Transcription Factors
The following tables summarize quantitative data for thalidomide-based PROTACs targeting various transcription factors. It is important to note that while these PROTACs utilize a thalidomide derivative to recruit the CRBN E3 ligase and employ PEG-based linkers, the exact linker structure and attachment point may differ from Thalidomide-5-PEG4-NH2. This data is presented to provide a general understanding of the potency and efficacy that can be achieved with this class of molecules.
Table 1: Degradation Performance of Thalidomide-Based PROTACs
| PROTAC ID | Target Transcription Factor | E3 Ligase Ligand | Linker Type (if specified) | DC50 | Dmax (%) | Cell Line |
| SD-36 | STAT3 | Lenalidomide | PEG | 28 nM | >90% | SU-DHL-1 |
| Compound 27 | STAT3 | Thalidomide | Not Specified | 3.54 µM | Not Reported | Molm-16 |
| S3D5 | STAT3 | Pomalidomide | PEG | 110 nM | >90% | HepG2 |
| PROTAC 13b | Androgen Receptor (AR) | Thalidomide | PEG | 5.211 µM | >90% | LNCaP |
| TEP | c-Myc | Pomalidomide | TNA-E box | Not Reported | ~70% | TNBC cells |
| Not Specified | IKZF1 | Pomalidomide | Not Specified | 10 nM | >90% | Not Specified |
Table 2: Binding Affinities and Cellular Activity
| PROTAC ID | Target - Ligand Binding (Kd/IC50) | E3 Ligase - Ligand Binding (Kd/IC50) | Cellular Proliferation Inhibition (IC50) | Cell Line |
| SD-36 | STAT3 - 240 nM (FP) | CRBN - Not Reported | 0.43 µM | SU-DHL-1 |
| S3D5 | STAT3 - 4.35 µM (SPR) | CRBN - Not Reported | Not Reported | HepG2 |
| TBM + L (c-Myc Binder) | MYC-MAX - 23 µM (inhibition) | Not Applicable | Not Reported | PC3 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of PROTACs targeting transcription factors.
PROTAC Synthesis: Conjugation of Thalidomide-5-PEG4-NH2 to a Transcription Factor Ligand
This protocol describes a general method for conjugating the amine group of Thalidomide-5-PEG4-NH2 to a carboxylic acid on a transcription factor ligand via amide bond formation.
Figure 2. Workflow for PROTAC synthesis.
Materials:
-
Transcription factor ligand with a carboxylic acid functional group
-
Thalidomide-5-PEG4-NH2
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolution: In a clean, dry vial, dissolve the transcription factor ligand (1 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of Thalidomide-5-PEG4-NH2 (1.1 equivalents) in anhydrous DMF to the activated ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench with a small amount of water.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.
Western Blotting for Protein Degradation Analysis
This is the most common method to quantify the degradation of the target transcription factor.
Figure 3. Experimental workflow for Western Blotting.
Materials:
-
Cell line expressing the target transcription factor
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target transcription factor
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target transcription factor overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay (AlphaLISA)
This assay confirms that the PROTAC-induced degradation is mediated by ubiquitination.
Figure 4. Workflow for the in vitro ubiquitination assay.
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) target transcription factor
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and CRBN/DDB1 E3 ligase complex
-
Biotinylated ubiquitin
-
ATP
-
PROTAC
-
AlphaLISA GSH Acceptor beads and Streptavidin-Donor beads (for GST-tagged protein)
-
AlphaLISA-compatible microplate reader
Procedure:
-
Reaction Setup: In a 384-well plate, combine the reaction components in the following order: assay buffer, tagged transcription factor, E1, E2, CRBN/DDB1, biotinylated ubiquitin, ATP, and the PROTAC at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for ubiquitination.
-
Bead Addition: Add a mixture of AlphaLISA Acceptor beads (coated with an antibody against the tag on the transcription factor) and Streptavidin-Donor beads (which bind to the biotinylated ubiquitin).
-
Incubation in Dark: Incubate the plate in the dark at room temperature for 1 hour.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates PROTAC-dependent ubiquitination of the transcription factor.
Conclusion
The development of PROTACs targeting transcription factors holds immense therapeutic potential. The use of pre-synthesized building blocks like Thalidomide-5-PEG4-NH2 can streamline the initial phases of PROTAC synthesis. Rigorous experimental validation, as outlined in the provided protocols, is crucial to characterize the potency, efficacy, and mechanism of action of these novel degraders. By systematically evaluating protein degradation, ubiquitination, and ternary complex formation, researchers can effectively advance the development of next-generation therapeutics for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: A Comparative Analysis of Antibody-Drug Conjugates and PROTACs Utilizing Thalidomide-5-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted therapies have revolutionized the landscape of drug development, offering the potential for increased efficacy and reduced off-target toxicities. Among the most promising modalities are Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed comparative overview of these two powerful platforms, with a specific focus on PROTACs incorporating the Thalidomide-5-PEG4-NH2 E3 ligase ligand-linker.
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed to deliver highly potent cytotoxic agents directly to cancer cells.[][2] This is achieved by linking a monoclonal antibody that targets a tumor-specific antigen to a cytotoxic payload.[][2]
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional small molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[3] The Thalidomide-5-PEG4-NH2 moiety serves as a common building block in PROTAC design, where Thalidomide recruits the Cereblon (CRBN) E3 ligase, and the PEG4-NH2 linker provides a flexible connection to a target protein ligand.[4][5][6][7]
These application notes will delve into the mechanisms of action, key experimental protocols for evaluation, and a comparative analysis of quantitative data for both ADCs and PROTACs.
Mechanisms of Action
Antibody-Drug Conjugates (ADCs)
The mechanism of action of ADCs involves a multi-step process initiated by the specific binding of the antibody to its target antigen on the surface of a cancer cell.[]
-
Binding and Internalization: The ADC circulates in the bloodstream until it recognizes and binds to the target antigen on the tumor cell surface. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into the cell.[]
-
Payload Release: Once inside the cell, the ADC is trafficked to lysosomes. The acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload.[7][8][9][10]
-
Cell Death: The released payload then exerts its cytotoxic effect, typically by damaging DNA or disrupting microtubule polymerization, leading to apoptosis of the cancer cell.[]
PROTACs with Thalidomide-5-PEG4-NH2
PROTACs operate through a catalytic mechanism, inducing the degradation of a target protein rather than inhibiting its function.[3]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[3][11][12][13][14] The Thalidomide moiety of the PROTAC specifically engages with CRBN.[15]
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the target protein, marking it for degradation.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Comparative Data Presentation
The following tables provide an illustrative comparison of key quantitative parameters for a hypothetical ADC and a PROTAC targeting the same protein (e.g., a receptor tyrosine kinase like EGFR or a signaling protein like BTK). It is important to note that these values are representative and will vary depending on the specific target, cell line, and experimental conditions.
Table 1: In Vitro Efficacy
| Parameter | Antibody-Drug Conjugate (ADC) | PROTAC (with Thalidomide-5-PEG4-NH2) | Description |
| IC50 (nM) | 1 - 100 | 10 - 500 | Concentration of the drug that inhibits 50% of cell growth. |
| DC50 (nM) | N/A | 1 - 50 | Concentration of the PROTAC that degrades 50% of the target protein. |
| Dmax (%) | N/A | > 90% | Maximum percentage of target protein degradation achieved. |
| Binding Affinity (KD) to Target | 0.1 - 10 nM | 1 - 100 nM | Dissociation constant, indicating the strength of binding to the target protein. |
| Ternary Complex Cooperativity (α) | N/A | > 1 (Positive) | A measure of the favorable interaction between the target protein and E3 ligase within the ternary complex. |
Table 2: In Vivo Efficacy (Xenograft Model)
| Parameter | Antibody-Drug Conjugate (ADC) | PROTAC (with Thalidomide-5-PEG4-NH2) | Description |
| Tumor Growth Inhibition (TGI) % | > 80% | > 70% | Percentage reduction in tumor volume compared to a vehicle control. |
| Dosing Regimen | 1 - 10 mg/kg, IV, once every 1-3 weeks | 10 - 100 mg/kg, PO or IP, daily or twice daily | Typical dosing amount, route, and frequency. |
| Observed Toxicities | Hematological toxicities, hepatotoxicity | Potential for off-target degradation, gastrointestinal toxicity | Common adverse effects observed in preclinical models.[][4][5][16] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of ADCs and PROTACs on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
ADC or PROTAC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the ADC or PROTAC. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[16]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[11][18][19]
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a plate reader.[11][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Degradation (PROTACs)
This protocol is used to quantify the degradation of the target protein induced by a PROTAC.[20][][22]
Materials:
-
Cancer cell line of interest
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the PROTAC for a specific duration (e.g., 24 hours).[20]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of each lysate.[20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[20]
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[20]
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
This protocol is used to measure the binding kinetics of the ADC to its target and to characterize the formation and stability of the PROTAC-induced ternary complex.[11][12][13][14][23]
Materials:
-
SPR instrument and sensor chips
-
Purified target protein, E3 ligase (for PROTACs), and antibody (for ADCs)
-
ADC or PROTAC compound
-
Running buffer
Procedure for ADC Binding Affinity:
-
Immobilization: Immobilize the target antigen on the sensor chip.
-
Injection: Inject a series of concentrations of the ADC over the chip surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
Procedure for PROTAC Ternary Complex Formation: [11][12][13][14]
-
Immobilization: Immobilize the E3 ligase (e.g., CRBN) on the sensor chip.[11]
-
Binary Interaction: Inject the PROTAC alone to determine its binary binding affinity to the E3 ligase.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface at various concentrations.[11]
-
Data Analysis: Analyze the enhanced binding response to determine the kinetics and affinity of the ternary complex formation. Calculate the cooperativity factor (α).[11]
LC/MS for Stability Assessment
This protocol is used to evaluate the stability of ADCs and PROTACs in plasma or other biological matrices.[14][24][25][26][27][28][29][30][31]
Materials:
-
LC/MS system
-
Plasma (human, mouse, etc.)
-
ADC or PROTAC compound
-
Solvents for extraction and chromatography
Procedure:
-
Incubation: Incubate the ADC or PROTAC in plasma at 37°C for various time points.
-
Sample Preparation: At each time point, precipitate the plasma proteins and extract the compound.
-
LC/MS Analysis: Analyze the samples by LC/MS to quantify the amount of intact ADC or PROTAC remaining. For ADCs, this can also be used to measure the release of the free payload.[14][25]
-
Data Analysis: Plot the concentration of the intact compound versus time to determine its half-life and stability profile.
In Vivo Xenograft Efficacy Study
This protocol is used to evaluate the anti-tumor efficacy of ADCs and PROTACs in a living organism.[12][32][33][34]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
ADC or PROTAC compound
-
Dosing vehicles and equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.[33]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, ADC, PROTAC). Administer the compounds according to the predetermined dosing regimen.[15]
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and assess the overall survival.[15]
Signaling Pathways and Visualizations
Signaling Pathways
-
ADCs: The signaling pathways affected by ADCs are often related to the mechanism of action of the payload and the target antigen. For instance, an ADC targeting EGFR can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[][32][33] Resistance to ADCs can also arise from alterations in these pathways.[20][22][35][36][37]
-
PROTACs: PROTACs that degrade specific proteins will directly impact the signaling pathways in which those proteins are involved. For example, a PROTAC degrading Bruton's tyrosine kinase (BTK) will inhibit the B-cell receptor signaling pathway, which is critical for the survival of certain B-cell malignancies.[3][17][25][34][38] Similarly, a PROTAC targeting c-Myc would disrupt its transcriptional programs that drive cell proliferation.[6][19][39][40][41] The recruitment of CRBN can also have downstream effects on pathways regulated by its endogenous substrates.[15][26][42][43][44]
Visualizations (Graphviz DOT Language)
Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).
References
- 2. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Antitumor Effect of Anti‐c‐Myc Aptamer‐Based PROTAC for Degradation of the c‐Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aragen.com [aragen.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. adcreview.com [adcreview.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. books.rsc.org [books.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 31. lcms.labrulez.com [lcms.labrulez.com]
- 32. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 33. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]
- 34. aacrjournals.org [aacrjournals.org]
- 35. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 37. discovery.researcher.life [discovery.researcher.life]
- 38. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 39. MYC-Targeting PROTACs Lead to Bimodal Degradation and N-Terminal Truncation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. biorxiv.org [biorxiv.org]
- 41. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 42. researchgate.net [researchgate.net]
- 43. The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Cereblon attenuates DNA damage-induced apoptosis by regulating the transcription-independent function of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Protein Degradation with Thalidomide-5-PEG4-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). Thalidomide-based PROTACs, such as those utilizing a Thalidomide-5-PEG4-NH2 linker, recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent degradation of a protein of interest (POI).[1] This approach offers a powerful alternative to traditional small molecule inhibitors, enabling the targeting of previously "undruggable" proteins.[2]
Flow cytometry is a robust and high-throughput technique for quantifying changes in intracellular protein levels on a single-cell basis.[2][3] This makes it an invaluable tool for characterizing the efficacy and kinetics of PROTAC-mediated protein degradation. By using fluorescently labeled antibodies specific to the target protein, researchers can rapidly assess key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3]
These application notes provide a detailed guide for the analysis of protein degradation induced by Thalidomide-5-PEG4-NH2 PROTACs using flow cytometry. Included are a comprehensive protocol, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another round of degradation, acting in a catalytic manner.[4][5]
Quantitative Data Presentation
The efficacy of a PROTAC is typically determined by its DC50 and Dmax values. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. The following table provides representative data for the degradation of Bromodomain-containing protein 4 (BRD4) by the CRBN-based PROTAC, dBET1.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 | BRD4 | MV4;11 | ~140 nM | >95% | [6] |
| dBET1 | BRD4 | SU-DHL-4 | ~10.84 µM | 98% | [7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of intracellular protein degradation using a Thalidomide-5-PEG4-NH2 PROTAC, followed by flow cytometry.
Experimental Workflow Overview
The overall experimental workflow involves cell culture and treatment with the PROTAC, followed by cell harvesting, fixation, permeabilization, intracellular staining with a fluorescently labeled antibody against the protein of interest, and finally, data acquisition and analysis using a flow cytometer.
Detailed Protocol
Materials:
-
Cells: Cell line expressing the protein of interest.
-
Thalidomide-5-PEG4-NH2 PROTAC: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Fixation Buffer: 1-4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Saponin or Triton X-100 in PBS.[8]
-
Wash Buffer: PBS with 1% Bovine Serum Albumin (BSA).
-
Primary Antibody: Specific to the intracellular protein of interest.
-
Fluorochrome-conjugated Secondary Antibody: Specific to the primary antibody host species.
-
Flow Cytometry Tubes.
-
Centrifuge.
-
Flow Cytometer.
Procedure:
-
Cell Seeding and PROTAC Treatment:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and recover overnight.
-
Prepare serial dilutions of the Thalidomide-5-PEG4-NH2 PROTAC in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Replace the medium in the wells with the PROTAC-containing medium.
-
Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to determine the degradation kinetics. For dose-response experiments, use a fixed time point (e.g., 24 hours) with varying PROTAC concentrations.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution to preserve cell surface epitopes. For suspension cells, gently pipette to resuspend.
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge at 300-500 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
Add 100 µL of 4% PFA (for a final concentration of 2%) and vortex gently.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells twice with 1 mL of Wash Buffer, centrifuging at 300-500 x g for 5 minutes at 4°C between washes.
-
-
Permeabilization:
-
Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.[8]
-
-
Intracellular Staining:
-
Without washing, add the primary antibody (at a pre-titrated optimal concentration) diluted in Permeabilization Buffer to the cells.
-
Incubate for 30-60 minutes at room temperature or overnight at 4°C, protected from light.
-
Wash the cells twice with 1 mL of Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody (at its optimal concentration).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with 1 mL of Wash Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Wash Buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Ensure proper setup of forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Gate on the single-cell population.
-
Determine the Mean Fluorescence Intensity (MFI) for the target protein in each sample.
-
Normalize the MFI of the PROTAC-treated samples to the vehicle control to calculate the percentage of remaining protein.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and calculate the DC50 and Dmax values.
-
Controls for a Robust Assay
-
Unstained Cells: To determine the level of autofluorescence.
-
Isotype Control: An antibody of the same isotype and fluorochrome as the primary antibody, but not specific to the target protein, to control for non-specific antibody binding.
-
Vehicle Control (DMSO): To establish the baseline protein level in the absence of PROTAC treatment.
-
Positive Control: A treatment known to degrade the target protein (if available).
-
Negative Control PROTAC: A structurally similar but inactive PROTAC (e.g., with an epimerized binder) to ensure the observed degradation is specific to the active molecule.
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming the involvement of the proteasome.[4]
By following these detailed application notes and protocols, researchers can effectively utilize flow cytometry to quantify the degradation of target proteins induced by Thalidomide-5-PEG4-NH2 PROTACs, thereby accelerating the development of this promising therapeutic modality.
References
- 1. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Thalidomide-5-PEG4-NH2 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Thalidomide-5-PEG4-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features affecting solubility?
A1: this compound is a synthetic molecule commonly used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN). Its structure includes three key features that influence its solubility:
-
Thalidomide Core: The thalidomide structure itself has low aqueous solubility.[1][2]
-
PEG4 Linker: A four-unit polyethylene (B3416737) glycol (PEG) spacer is included to increase the molecule's hydrophilicity and improve its solubility in aqueous solutions.[3][4]
-
Amine Hydrochloride Salt: The presence of a terminal amine group, which is salified as a hydrochloride (HCl) salt, significantly enhances its solubility in water and aqueous buffers.[5] The protonated amine can interact favorably with water molecules.
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). For other solvents, particularly aqueous buffers, the solubility should be experimentally verified. Data for the target compound and similar molecules are summarized below.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is influenced by its components. The thalidomide core is known to be susceptible to hydrolysis at physiological pH (around 7.4), with a half-life that can be in the range of hours.[1] However, the polyethylene glycol (PEG) linker can offer some protection against degradation.[1] It is crucial for researchers to prepare fresh aqueous solutions for experiments and, if necessary, determine the compound's stability in their specific cell culture medium or assay buffer.[1] Stock solutions in anhydrous DMSO are stable for up to 6 months at -80°C and 1 month at -20°C when stored in a sealed container, away from moisture.[6]
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | DMSO | 100 mg/mL | 205.80 | Requires sonication. Use of newly opened, non-hygroscopic DMSO is critical.[6] |
| Thalidomide-PEG5-NH2 hydrochloride | DMSO | 125 mg/mL | 235.86 | Requires sonication. Use of non-hygroscopic DMSO is recommended.[7] |
| (±)-Thalidomide | DMSO | ~12 mg/mL | ~46.5 | - |
| (±)-Thalidomide | 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | ~0.43 | Aqueous solutions are not recommended for storage for more than one day.[8] |
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Solid Compound
| Possible Cause | Troubleshooting Step |
| High crystalline lattice energy. | Use sonication or vortexing to provide mechanical energy to break down the crystal lattice and aid dissolution in your chosen solvent.[6] |
| Hygroscopic solvent. | For DMSO stock solutions, always use a newly opened bottle of anhydrous DMSO. Absorbed water can significantly reduce the solubility of the compound.[6] |
| Insufficient solvent volume. | Ensure you are using a sufficient volume of solvent to achieve the desired concentration based on the known solubility (see Table 1 for DMSO). |
Issue 2: Precipitation Upon Addition to Aqueous Buffer or Cell Culture Media
| Possible Cause | Troubleshooting Step |
| Exceeding the aqueous solubility limit. | The aqueous solubility is significantly lower than in organic solvents like DMSO. Prepare a high-concentration stock in DMSO and dilute it serially in the aqueous buffer to the desired final concentration. Always add the DMSO stock to the aqueous buffer, not the other way around, while vortexing to ensure rapid mixing.[9] |
| Low final concentration of co-solvent. | Many organic compounds require a small percentage of an organic co-solvent (e.g., 1-5% DMSO) to remain in solution in an aqueous environment.[10] Ensure the final concentration of DMSO is sufficient to maintain solubility but also compatible with your experimental system (e.g., cell viability). |
| pH of the aqueous buffer. | The amine hydrochloride salt's solubility is pH-dependent. As a salt of a weak base, it is generally more soluble in acidic to neutral solutions.[11] Ensure the pH of your buffer is compatible with maintaining the protonated, more soluble form of the amine. |
| Compound instability and degradation. | The thalidomide core can hydrolyze in aqueous solutions, potentially leading to less soluble degradation products.[1] Prepare fresh solutions immediately before use and minimize the time the compound spends in aqueous buffer before the experiment. |
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.[12]
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube. For example, to prepare 100 µL of a 100 mg/mL solution, weigh 10 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 100 µL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solid is completely dissolved.[6] The solution should be clear.
-
If the compound does not fully dissolve, gentle warming (up to 37°C) can be applied in conjunction with sonication. Avoid excessive heat to prevent degradation.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months in a tightly sealed container to prevent moisture absorption.[6]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).[13]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance (turbidity) at ~650 nm
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In a 96-well DMSO plate, prepare a serial dilution of the 10 mM stock solution.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a 96-well plate containing the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility. Include a blank control with DMSO and buffer only.
-
Initial Absorbance Reading: Immediately after adding the compound, mix the plate and measure the initial absorbance at 650 nm to assess for immediate precipitation.
-
Incubation: Incubate the plate under your desired experimental conditions (e.g., room temperature or 37°C).
-
Time-Point Readings: Measure the absorbance at regular intervals (e.g., 1, 4, and 24 hours) to monitor for time-dependent precipitation.
-
Data Analysis: The concentration at which a significant increase in absorbance (turbidity) is observed is considered the kinetic solubility limit under those conditions.
Caption: General experimental workflow for a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Thalidomide-5-(PEG2-amine), 2550398-08-6 | BroadPharm [broadpharm.com]
- 5. quora.com [quora.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of PROTACs using Thalidomide-5-PEG4-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-5-PEG4-NH2 as a key building block.
Troubleshooting Guide
Challenges during the synthesis of thalidomide-based PROTACs are common due to the bifunctional nature of these molecules and the specific properties of the reagents involved. This guide addresses prevalent issues in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction shows very low yield or no formation of the desired PROTAC when coupling my protein of interest (POI) ligand (with a carboxylic acid) to Thalidomide-5-PEG4-NH2. What are the possible causes and solutions?
Answer: Low or no product formation in amide coupling reactions is a frequent challenge. Several factors could be contributing to this issue:
-
Inefficient Amide Coupling: The activation of the carboxylic acid on your POI ligand may be incomplete, or the reaction conditions may be suboptimal.
-
Solution: Optimize your coupling reagents. A combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an activating agent like N-hydroxysuccinimide (NHS) or [1-((Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate (B91526) (COMU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is often more effective. Ensure you are using anhydrous solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1]
-
-
Poor Solubility of Reactants: Thalidomide (B1683933) and its derivatives, as well as some POI ligands, can exhibit poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient coupling.
-
Solution: Employ co-solvents to improve solubility. A mixture of Dichloromethane (DCM) and DMF can be effective. Gentle warming or brief sonication can also help to dissolve the starting materials, but monitor for potential degradation of your reactants.
-
-
Suboptimal pH: The pH of the reaction mixture is crucial for efficient amide bond formation.
-
Solution: Ensure the reaction is carried out under slightly basic conditions. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is recommended.[1]
-
-
Steric Hindrance: The reactive sites on either the POI ligand or the thalidomide linker may be sterically hindered, preventing efficient coupling.
-
Solution: Consider using a coupling reagent known to be effective in sterically hindered reactions. Additionally, optimizing the linker length or attachment point on your POI ligand might be necessary.
-
Issue 2: Presence of Multiple Impurities in the Final Product
Question: My crude product shows multiple spots on TLC or several peaks in the LC-MS analysis. What are the likely side reactions and how can I minimize them?
Answer: The presence of multiple impurities is often due to the chemical nature of the thalidomide moiety and the reaction conditions.
-
Hydrolysis of the Glutarimide (B196013) Ring: The glutarimide ring of thalidomide is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opened byproducts.
-
Solution: Maintain strict pH control throughout the synthesis and purification steps, aiming for near-neutral conditions. Use anhydrous solvents and reagents to minimize water content. Monitor the reaction progress closely and quench it as soon as the starting materials are consumed to avoid prolonged exposure to potentially harsh conditions.[1]
-
-
Epimerization: The chiral center on the glutarimide ring of thalidomide can undergo racemization, leading to diastereomeric impurities that can be difficult to separate.
-
Solution: Perform purification steps at room temperature and consider using chiral chromatography if separation of stereoisomers is necessary.[2]
-
-
Side Reactions of Coupling Reagents: Excess or unreacted coupling reagents can lead to the formation of byproducts.
-
Solution: Use the appropriate stoichiometry of coupling reagents and quench any excess reagent during the work-up procedure.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final PROTAC product. The product co-elutes with starting materials or impurities. What purification strategies can I employ?
Answer: The unique structure of PROTACs, often possessing a high molecular weight and amphiphilic character due to the PEG linker, can present purification challenges.[2]
-
Similar Polarity of Product and Starting Materials: The PEG linker can render the polarity of the final PROTAC similar to that of the unreacted Thalidomide-5-PEG4-NH2 or your POI ligand.
-
Solution: Optimize your chromatographic conditions. For column chromatography, a shallow gradient of the mobile phase can improve separation.[1] Consider alternative purification methods such as preparative High-Performance Liquid Chromatography (HPLC) or reverse-phase chromatography for challenging separations.[1]
-
-
Product Instability on Silica (B1680970) Gel: The acidic nature of standard silica gel can potentially cause the degradation of acid-sensitive PROTACs.
-
Solution: Use neutral silica gel or consider other stationary phases for chromatography. Alternatively, preparative HPLC is often the preferred method for final purification.
-
-
Co-eluting Impurities: Some byproducts may have very similar retention times to the desired product.
-
Solution: If co-elution is suspected, altering the stationary phase or the mobile phase composition in your HPLC method may resolve the issue.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG4 linker in Thalidomide-5-PEG4-NH2?
A1: The polyethylene (B3416737) glycol (PEG) linker serves several critical functions in a PROTAC molecule. It provides the necessary length and flexibility to bridge the E3 ligase (bound by the thalidomide moiety) and the target protein, facilitating the formation of a productive ternary complex essential for ubiquitination and subsequent degradation. The PEG linker also enhances the aqueous solubility and stability of the PROTAC.
Q2: How should I store Thalidomide-5-PEG4-NH2 and the final PROTAC?
A2: Thalidomide-5-PEG4-NH2 hydrochloride should be stored at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months), sealed and away from moisture. PROTACs can be susceptible to degradation in solution. It is advisable to store the purified PROTAC as a solid at -20°C or below.[2]
Q3: Does the stereochemistry of the thalidomide moiety matter for PROTAC activity?
A3: Yes, the stereochemistry of the chiral center in the glutarimide ring of thalidomide is crucial for its binding to the Cereblon (CRBN) E3 ligase. The (S)-enantiomer is generally considered the active form for CRBN binding. Therefore, it is important to control and analyze the enantiomeric purity of your final PROTAC product.
Q4: What analytical techniques are recommended for characterizing the final PROTAC?
A4: A combination of analytical techniques should be used to confirm the identity and purity of your synthesized PROTAC. These include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the amide coupling of a carboxylic acid-containing POI ligand with an amine-terminated PEG-thalidomide linker, based on analogous syntheses. Actual conditions may require optimization for your specific substrates.
| Parameter | Condition 1: HATU Coupling | Condition 2: EDC/NHS Coupling |
| Thalidomide-PEG-NH2 | 1.0 eq | 1.1 eq |
| POI Ligand-COOH | 1.1 eq | 1.0 eq |
| Coupling Reagent | HATU (1.2 eq) | EDC (1.2 eq), NHS (1.2 eq) |
| Base | DIPEA (2.0-3.0 eq) | DIPEA or Triethylamine (TEA) (2.0-3.0 eq) |
| Solvent | Anhydrous DMF | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | 40-70% | 30-60% |
| Typical Purity (post-HPLC) | >95% | >95% |
Experimental Protocols
General Protocol for Amide Coupling of a POI Ligand-COOH with Thalidomide-5-PEG4-NH2 using HATU
-
Dissolution: In a clean, dry round-bottom flask, dissolve the POI ligand-COOH (1.1 eq) and Thalidomide-5-PEG4-NH2 (1.0 eq) in anhydrous DMF.
-
Activation: In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Coupling Reaction: To the solution of the POI ligand and thalidomide linker, add DIPEA (2.0-3.0 eq). Then, add the HATU solution dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
Visualizations
Caption: A generalized workflow for the synthesis, purification, and characterization of a PROTAC.
Caption: The signaling pathway of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
References
Technical Support Center: Optimizing Linker Length in Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of linker length in thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
| Issue | Potential Linker-Related Cause | Troubleshooting Steps & Suggested Assays |
| Weak or No Target Protein Degradation | Inefficient Ternary Complex Formation: The linker length may be suboptimal, leading to steric hindrance or an unfavorable orientation of the target protein and Cereblon (CRBN) E3 ligase.[1][2] | Vary Linker Length: Synthesize a library of PROTACs with different linker lengths (e.g., varying numbers of polyethylene (B3416737) glycol (PEG) or alkyl units).[1] Biophysical Assays: Use Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays to directly measure the formation and stability of the ternary complex.[1][3] |
| Poor Cell Permeability: The linker may contribute to unfavorable physicochemical properties, preventing the PROTAC from reaching its intracellular target.[4][] | Modify Linker Composition: Introduce moieties that can improve cell permeability, such as by balancing hydrophilicity and lipophilicity.[1][] For example, incorporating PEG units can increase solubility.[] Cellular Target Engagement Assays: Confirm intracellular target engagement using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[1] | |
| Suboptimal Linker Attachment Points: The points of connection between the linker and the warhead or thalidomide (B1683933) can affect binding affinities and the geometry of the ternary complex.[1][6] | Synthesize Analogs: Create PROTACs with the linker attached at different solvent-exposed positions on the warhead and thalidomide to identify the optimal connection points.[6][] | |
| "Hook Effect" Observed | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC may predominantly form binary complexes (Target-PROTAC or PROTAC-CRBN) instead of the productive ternary complex.[2][8] | Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein enhances the affinity for the second.[2] This can be assessed through detailed kinetic analysis using SPR or ITC. Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[2] |
| Poor Solubility | High Lipophilicity: The overall physicochemical properties of the PROTAC, influenced by the linker, may lead to poor solubility in aqueous buffers.[9] | Incorporate Hydrophilic Moieties: Use linkers containing polar groups, such as the ether oxygens in PEG linkers, to improve aqueous solubility.[][9] Formulation Optimization: For in vitro assays, use a minimal amount of a co-solvent like DMSO. Be mindful of its concentration in cellular assays.[9] |
| Off-Target Effects | Inherent Thalidomide Activity: The thalidomide moiety can induce the degradation of endogenous zinc-finger transcription factors (neosubstrates).[10] The linker can influence this activity. | Modify Linker Attachment Point: Attaching the linker at the C5 position of the phthalimide (B116566) ring has been shown to reduce the degradation of some neosubstrates.[11] Optimize Linker Composition and Length: Fine-tuning the linker can favor the formation of the on-target ternary complex over off-target interactions.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and the E3 ligase.[1][12] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1] For some systems, a minimum linker length is required to observe any degradation.[1] For instance, one study targeting TBK1 found that no degradation occurred with linkers shorter than 12 atoms.[1][13] A systematic experimental screening of various linker lengths is crucial to determine the optimum for your specific system.[9]
Q2: How does the chemical composition of the linker, besides its length, affect PROTAC performance?
A2: The linker's composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[][8]
-
Alkyl chains are a common flexible linker type.[]
-
Polyethylene glycol (PEG) linkers can enhance water solubility and cell permeability.[]
-
Rigid linkers , containing elements like piperazine, phenyl groups, or alkynes, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[1][2]
Q3: How can I mitigate the "hook effect" through linker optimization?
A3: The "hook effect," where degradation efficiency decreases at higher PROTAC concentrations, can be influenced by linker design.[2][8] A well-designed linker can enhance the stability of the ternary complex through positive cooperativity, which can help mitigate the hook effect.[2] Additionally, utilizing a more rigid linker may pre-organize the PROTAC into a conformation that is more amenable to ternary complex formation, thereby reducing the formation of non-productive binary complexes.[2]
Q4: What are the key assays to assess the effectiveness of different linker lengths?
A4: A multi-assay approach is recommended:
-
Ternary Complex Formation Assays: Techniques like SPR, ITC, and NanoBRET can directly measure the formation, stability, and cooperativity of the ternary complex.[1][3]
-
Ubiquitination Assays: These assays, including Western blotting for ubiquitinated target protein or ELISA-based methods, confirm that the ternary complex is productive.[14]
-
Protein Degradation Assays: Western blotting is the gold standard for quantifying the reduction in target protein levels.[1] Luciferase-based reporter assays can also be used for higher throughput screening.[15]
-
Cell Permeability and Target Engagement Assays: Assays like CETSA or NanoBRET can confirm that the PROTAC is reaching its target within the cell.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to illustrate the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | ERα Degradation (%) | Reference |
| Compound 11 | PEG | 9 | ~60% | [16] |
| Compound 12 | PEG | 12 | >80% | [16] |
| Compound 13 | PEG | 16 | >90% | [16][17] |
| Compound 14 | PEG | 19 | ~70% | [16] |
| Compound 15 | PEG | 21 | ~50% | [16] |
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC | Linker Type | Linker Length (atoms) | p38α Degradation (DC50, nM) | Reference |
| PROTAC 1 | PEG-Alkyne | 12 | >1000 | [18] |
| PROTAC 2 | PEG-Alkyne | 15 | ~100 | [18] |
| PROTAC 3 | PEG-Alkyne | 17 | ~50 | [18] |
| PROTAC 4 | PEG-Alkyne | 20 | >1000 | [18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your research.
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[1][19]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[19]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image using a suitable detector.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.[19]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[20]
Methodology:
-
Immobilization: Immobilize either the CRBN E3 ligase or the target protein onto the surface of an SPR sensor chip.[1]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm the absence of non-specific binding.[1]
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed concentration of the PROTAC and varying concentrations of the soluble protein partner.
-
Inject these solutions over the immobilized protein. An increase in the SPR signal compared to the binary interaction indicates ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for both binary and ternary interactions. Cooperativity (α) can be calculated from the binding affinities.
In-Cell Ubiquitination Assay
Objective: To determine if the PROTAC-induced ternary complex is productive, leading to the ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) for a specified time to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis:
-
Elute the immunoprecipitated protein and separate it by SDS-PAGE.
-
Perform a Western blot using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.
-
Visualizations
Below are diagrams illustrating key concepts and workflows in PROTAC linker optimization.
Caption: The mechanism of action for a thalidomide-based PROTAC.
Caption: A troubleshooting workflow for optimizing PROTAC linker design.
Caption: The relationship between linker properties and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect with Thalidomide-5-PEG4-NH2 PROTACs
This guide is intended for researchers, scientists, and drug development professionals working with Thalidomide-5-PEG4-NH2 based Proteolysis Targeting Chimeras (PROTACs). It provides detailed troubleshooting advice and protocols to identify, understand, and mitigate the "hook effect" in targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the efficiency of target protein degradation decreases at high PROTAC concentrations.[1][2][3][4] This results in a characteristic bell-shaped or hooked curve when plotting protein degradation against PROTAC concentration, rather than a standard sigmoidal curve.[1][2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][2][3] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[5] At very high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating an abundance of "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and degradation.[1][3][4][5]
Q3: How does the Thalidomide-5-PEG4-NH2 component relate to this?
A3: The thalidomide (B1683933) component of your PROTAC is the E3 ligase ligand, specifically designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][6][7] The "5-PEG4-NH2" part refers to the linker connecting thalidomide to the ligand that binds your target protein. The properties of this linker, including its length and composition, are critical for the geometry and stability of the ternary complex and can influence the severity of the hook effect.[2][8]
Q4: What are the consequences of the hook effect for my research?
Q5: How can I identify the hook effect in my experiments?
A5: The most direct way to identify the hook effect is to perform a dose-response experiment over a very broad range of PROTAC concentrations (e.g., from picomolar to high micromolar).[1][2][3] If a hook effect is present, you will observe a bell-shaped curve where degradation levels increase with concentration up to an optimal point, and then decrease as the concentration continues to rise.[2][3]
Troubleshooting Guide
| Problem/Observation | Likely Cause | Troubleshooting Steps & Solutions |
| Reduced or no target degradation at high PROTAC concentrations. | You are likely observing the hook effect .[1][2] | 1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations (e.g., 1 pM to 100 µM).[1][3]2. Determine Optimal Concentration: Identify the concentration that provides maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]3. Assess Ternary Complex Formation: Use biophysical assays like Co-Immunoprecipitation (Co-IP) or NanoBRET to directly measure ternary complex formation at different PROTAC concentrations. A decrease at high concentrations is a hallmark of the hook effect.[1][2] |
| The dose-response curve is flat (no degradation observed at any concentration). | 1. The concentration range tested is too narrow or entirely within the hook effect region.[1][4]2. The PROTAC has poor cell permeability.[3]3. The cell line does not express sufficient levels of the target protein or the CRBN E3 ligase.[1]4. The PROTAC is inactive or unstable in the media.[3] | 1. Expand Concentration Range: Test a much broader range of concentrations, including very low (pM) levels.[1][4]2. Verify Target & Ligase Expression: Confirm the presence of both the target protein and CRBN in your cell line via Western Blot or qPCR.[1][4]3. Check Compound Stability: Assess the stability of your PROTAC in the cell culture medium over the experiment's time course.[3]4. Assess Permeability: Consider assays like the parallel artificial membrane permeability assay (PAMPA) to evaluate cell permeability.[4] |
| High variability in degradation levels between replicate experiments. | 1. Inconsistent cell culture conditions.2. The concentrations being tested are on the steep slopes of the bell curve, where small variations in concentration lead to large changes in degradation. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding densities and confluency.[3]2. Refine Concentration Range: Once the optimal concentration is identified, perform subsequent experiments using a narrower range of concentrations around the Dmax to ensure you are working on the more stable part of the curve. |
| Unexpected cell toxicity at high PROTAC concentrations. | 1. Off-target effects of the PROTAC.[4]2. The target-binding warhead or the thalidomide moiety has intrinsic inhibitory or toxic activity at high concentrations.[4] | 1. Perform Cell Viability Assays: Run assays like MTT or CellTiter-Glo in parallel with your degradation experiments to distinguish between targeted degradation and general toxicity.[4]2. Test Individual Components: Test the warhead and the E3 ligase ligand components of the PROTAC individually for toxicity.[4] |
Quantitative Data Presentation
The following tables summarize hypothetical data to illustrate the hook effect.
Table 1: Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 12% | Low degradation |
| 1 | 48% | Increasing degradation |
| 10 | 92% (Dmax) | Optimal Degradation |
| 100 | 75% | Onset of hook effect |
| 1000 | 35% | Pronounced hook effect |
| 10000 | 15% | Strong inhibition of degradation |
Table 2: Comparison of Key Parameters for PROTACs With and Without a Pronounced Hook Effect
| Parameter | PROTAC-A (Hypothetical) | PROTAC-B (Hypothetical) |
| DC50 | 5 nM | 10 nM |
| Dmax | 92% | 95% |
| Hook Effect Observation | Pronounced hook effect observed above 10 nM.[9] | Minimal hook effect up to 10 µM.[9] |
| Conclusion | Potent but with a narrow optimal concentration window. | Potent with a wide optimal concentration window. |
Visualizations
Signaling Pathway and Hook Effect Mechanism
Caption: Mechanism of PROTAC action and the cause of the hook effect.
Troubleshooting Workflow for the Hook Effect
Caption: A logical workflow for troubleshooting the hook effect.
Experimental Workflow for Dose-Response Analysis
Caption: Standard experimental workflow for PROTAC dose-response analysis.
Detailed Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.[1][2][9]
Materials:
-
Cell line expressing the target protein and CRBN.
-
Thalidomide-5-PEG4-NH2 PROTAC of interest, dissolved in DMSO.
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1]
-
Include a vehicle-only control (e.g., DMSO).[1]
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.[9]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control.[2][9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[2][9]
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and image the results.[2]
-
Quantify the band intensities using densitometry software.[2][9]
-
Normalize the target protein band intensity to the loading control for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and identify the hook effect.[2]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol helps to directly verify the formation of the Target-PROTAC-CRBN ternary complex.
Materials:
-
Cell line expressing the target protein and CRBN.
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132).
-
Non-denaturing Co-IP lysis buffer.
-
Antibody against the target protein (or an epitope tag).
-
Protein A/G magnetic beads.
-
Antibody against CRBN.
Methodology:
-
Cell Treatment:
-
Treat cells with the desired concentrations of PROTAC (especially concentrations around the Dmax and in the hook effect range) and a vehicle control.
-
To prevent degradation of the target protein and capture the complex, co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of incubation.[1]
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[1]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[1]
-
Incubate the pre-cleared lysate with an antibody against the target protein to form an antibody-antigen complex.[1]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western Blot, probing for the presence of CRBN.
-
An increase in the CRBN signal in the PROTAC-treated samples compared to the control indicates the formation of the ternary complex. A decrease in the CRBN signal at very high PROTAC concentrations would provide direct evidence for the hook effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-5-PEG4-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Thalidomide-5-PEG4-NH2 in their targeted protein degradation studies. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly low degradation efficiency, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of Thalidomide-5-PEG4-NH2 in my PROTAC?
Thalidomide-5-PEG4-NH2 serves as a foundational building block for constructing Proteolysis Targeting Chimeras (PROTACs). It consists of three key components:
-
Thalidomide (B1683933): This moiety functions as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4]
-
PEG4 Linker: This polyethylene (B3416737) glycol (PEG) linker connects the thalidomide moiety to a ligand for your protein of interest (POI). The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[5]
-
-NH2 (Amine) group: This terminal amine group provides a reactive handle for conjugating your POI ligand, completing the synthesis of your heterobifunctional PROTAC.
Q2: I am observing low or no degradation of my target protein. What are the primary troubleshooting steps?
Low degradation efficiency is a common hurdle in PROTAC development. A systematic approach to troubleshooting is recommended. The following logical workflow can help pinpoint the issue:
Q3: How does the PEG4 linker length impact degradation efficiency?
The linker is a critical determinant of PROTAC efficacy. Its length influences the geometry and stability of the ternary complex.
-
Too short: A short linker may cause steric hindrance between the POI and CRBN, preventing stable ternary complex formation.
-
Too long: An excessively long linker might not effectively bring the two proteins into proximity for efficient ubiquitin transfer.
Q4: What is the "Hook Effect" and how can I mitigate it?
The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[6][7]
Mitigation Strategies:
-
Comprehensive Dose-Response: Perform a wide dose-response experiment (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration range.
-
Use Lower Concentrations: Once the optimal concentration for maximal degradation (Dmax) is identified, use concentrations at or below this level for subsequent experiments.
Troubleshooting Guide: Low Degradation Efficiency
This section provides a detailed guide to address specific issues that may lead to poor performance of your Thalidomide-5-PEG4-NH2-based PROTAC.
| Potential Issue | Possible Cause(s) | Recommended Action(s) |
| Compound-Related Issues | Compound instability or degradation. | Verify the stability of your PROTAC stock and working solutions. Thalidomide itself has limited aqueous stability. Consider preparing fresh solutions. |
| Poor solubility in assay medium. | Assess the solubility of your PROTAC. The PEG4 linker is intended to improve hydrophilicity, but the overall solubility will depend on the properties of your POI ligand.[5] | |
| Suboptimal Experimental Conditions | Inappropriate PROTAC concentration (e.g., too low or in the "hook effect" range). | Perform a wide dose-response curve (e.g., 0.1 nM to 100 µM) to determine the optimal concentration (DC50) and maximal degradation (Dmax).[7] |
| Insufficient treatment time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal PROTAC concentration to identify the time point of maximal degradation. | |
| Biological System Issues | Low expression of Cereblon (CRBN) or the target protein in the chosen cell line. | Confirm the expression levels of both CRBN and your POI in your cell line using Western Blot. |
| Inefficient cellular uptake of the PROTAC. | PROTACs are large molecules and may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.[8][9] | |
| Mechanism of Action Failures | Lack of target engagement. | Perform a CETSA or other target engagement assays to confirm that your PROTAC binds to the POI in a cellular context.[8][9][10][11] |
| Inability to form a stable ternary complex. | Use co-immunoprecipitation (Co-IP) to pull down the POI or CRBN and blot for the other components of the ternary complex.[12][13][14][15][16] | |
| No ubiquitination of the target protein. | Perform an in-cell ubiquitination assay. This involves immunoprecipitating the target protein and then performing a Western Blot for ubiquitin. | |
| Impaired proteasome function. | As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of your target protein would indicate that the degradation machinery is being engaged.[7] |
Quantitative Data Presentation
The following tables provide representative data from studies on thalidomide-based PROTACs targeting the epigenetic reader protein BRD4. These values can serve as a benchmark for what can be achieved with this class of degraders and highlight the importance of linker optimization.
Table 1: Impact of PEG Linker Length on BRD4 Degradation [17]
| Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PEG3 | BRD4 | MOLM-13 | 5.1 | >95 |
| PEG4 | BRD4 | MOLM-13 | 1.8 | >95 |
| PEG5 | BRD4 | RS4;11 | 0.8 | >98 |
| PEG6 | BRD4 | MOLM-13 | 3.2 | >95 |
Note: This data is compiled from multiple sources to illustrate the trend of linker length on degradation potency. The optimal linker length is highly dependent on the specific target protein and the ligand used.
Experimental Protocols & Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
A PROTAC based on Thalidomide-5-PEG4-NH2 hijacks the CRL4CRBN E3 ubiquitin ligase complex to induce the degradation of a target protein.
Protocol 1: Western Blot for Measuring Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a Thalidomide-5-PEG4-NH2-based PROTAC.[18][19]
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will ensure 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to verify the formation of the POI-PROTAC-CRBN ternary complex.[12][13][16]
Materials:
-
Cell line expressing the POI
-
PROTAC
-
Non-denaturing lysis buffer
-
Antibody against the POI or CRBN for immunoprecipitation
-
Protein A/G magnetic beads or agarose
-
Wash buffer
-
Elution buffer
-
Antibodies for Western Blotting (anti-POI, anti-CRBN)
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC for a short duration (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the POI (or CRBN) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the POI and CRBN. The presence of both proteins in the immunoprecipitate of one of them indicates the formation of a ternary complex.
By systematically working through these troubleshooting steps and utilizing the provided protocols, researchers can effectively diagnose and overcome challenges related to low degradation efficiency, paving the way for the successful development of novel protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 8. pelagobio.com [pelagobio.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bosterbio.com [bosterbio.com]
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent "molecular glue" activity of the thalidomide (B1683933) moiety (and its analogs like lenalidomide (B1683929) and pomalidomide).[1][2] When the PROTAC brings the E3 ligase Cereblon (CRBN) into proximity with the target protein, the thalidomide part of the molecule can independently recruit other proteins, known as "neosubstrates," to CRBN for ubiquitination and subsequent degradation.[1][3][] This can lead to unintended biological consequences.
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3), which are key regulators of lymphocyte development.[1][5] Their degradation is responsible for the immunomodulatory effects of thalidomide and its analogs.[1]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is implicated in the therapeutic effects of lenalidomide in certain hematological cancers.[1][5]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects of thalidomide.[1][5]
-
GSPT1: Degradation of GSPT1 can lead to widespread cytotoxicity due to its essential cellular functions.[]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded by pomalidomide-based PROTACs, raising concerns about long-term side effects.[1][6][7]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates. These strategies focus on modifying the CRBN ligand and the linker.
-
Modification of the CRBN Ligand: The phthalimide (B116566) ring of thalidomide and its analogs can be modified to reduce binding and degradation of neosubstrates.[] Studies have shown that substitutions at specific positions, such as the C5 or C6 position on the phthalimide ring, can disrupt the interactions required for neosubstrate recruitment while maintaining affinity for CRBN and potent on-target degradation.[6][7][8][9]
-
Linker Attachment Point and Composition: The point at which the linker is attached to the thalidomide moiety can influence the stability of the molecule and its ability to induce neosubstrate degradation.[1][10] The linker's length and chemical properties can also impact the conformation of the ternary complex (Target-PROTAC-CRBN), affecting degradation selectivity.[11]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon observed with many PROTACs where degradation efficiency decreases at very high concentrations.[3][5] This occurs because excess PROTAC molecules form unproductive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN).[3][12] These binary PROTAC/E3 ligase complexes could potentially recruit low-affinity off-target proteins, leading to their degradation and contributing to off-target pharmacology.[3][5]
Troubleshooting Guides
Problem 1: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target.
-
Possible Cause: These unexpectedly degraded proteins are likely off-target effects. This could be due to the degradation of known thalidomide neosubstrates or promiscuous binding of your target ligand to other proteins.[1]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, GSPT1, and various ZFPs).[1]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help distinguish direct degradation from indirect, downstream effects and determine if off-target degradation occurs at therapeutically relevant concentrations.[1][13]
-
Synthesize a negative control PROTAC: Create a control molecule, for example, with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If the off-target degradation persists, it is likely mediated by the thalidomide-CRBN interaction.[1]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to validate and accurately quantify the degradation of the most concerning off-target candidates with higher sensitivity.[1]
-
Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC using the strategies outlined in FAQ Q2, such as modifying the thalidomide moiety or changing the linker attachment point.[1]
-
Problem 2: My PROTAC is potent at degrading the target protein but also shows significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to "on-target" toxicity (the degradation of the target protein is inherently toxic to the cell) or "off-target" toxicity (the degradation of one or more essential off-target proteins is causing the toxicity).[1]
-
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. The degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[12]
-
Perform a CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If toxicity is still observed when the PROTAC is applied to the knockout cells, it confirms an off-target mechanism is responsible for the toxicity.[1]
-
Correlate degradation with toxicity: Perform dose-response studies for both protein degradation (on- and off-target) and cell viability. If the toxicity EC50 correlates better with the degradation DC50 of an off-target protein than with the on-target protein, this suggests off-target toxicity.
-
Synthesize and test a non-degrading control: A control compound that binds the target but does not induce degradation (e.g., just the warhead molecule) can help differentiate between effects caused by target inhibition versus target degradation.
-
Data Presentation
Table 1: Representative Data for On-Target vs. Off-Target Degradation
This table shows hypothetical data for a BRD4-targeting PROTAC (PROTAC-A) and a redesigned, more selective version (PROTAC-B) with a C5-modified pomalidomide (B1683931) moiety.
| Protein | Biological Role | PROTAC-A (DC50, nM) | PROTAC-B (DC50, nM) |
| BRD4 (On-Target) | Transcriptional Regulator | 15 | 20 |
| IKZF1 (Off-Target) | Lymphocyte Development | 50 | >1000 |
| ZFP91 (Off-Target) | Transcription Factor | 120 | >1000 |
| GSPT1 (Off-Target) | Translation Termination | 350 | >1000 |
DC50: Concentration of PROTAC required to degrade 50% of the protein.
Table 2: Comparing Cellular Activity
| Assay | PROTAC-A (EC50, nM) | PROTAC-B (EC50, nM) |
| Cell Viability (MV-4-11) | 80 | 450 |
| IL-2 Inhibition (T-cells) | 65 | >2000 |
EC50: Concentration of PROTAC required to achieve 50% of the maximal effect.
Mandatory Visualizations
Caption: On-target vs. off-target degradation pathways for thalidomide-based PROTACs.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for unexpected protein degradation.
Experimental Protocols
Protocol 1: Global Proteomic Analysis for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry.[12][14]
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with the PROTAC at a relevant concentration (e.g., 3-5x DC50 for the target protein) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours). Shorter time points are often used to enrich for direct targets.[13]
-
Harvest cells, wash with cold PBS, and pellet by centrifugation.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest proteins into peptides overnight using trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide samples using C18 solid-phase extraction.
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis (e.g., t-test with multiple testing correction) to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Protocol 2: Western Blot for Validation of Off-Target Degradation
This is a standard technique used to confirm the degradation of specific off-target candidates identified by proteomics.[1]
-
Sample Preparation:
-
Treat cells and harvest as described in Protocol 1.
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a lane for a molecular weight marker.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the off-target protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence detector.
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Minimizing Neosubstrate Degradation with Thalidomide-5-PEG4-NH2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs that utilize a Thalidomide-5-PEG4-NH2 E3 ligase ligand-linker conjugate. The focus is on minimizing the unintended degradation of neosubstrates, a common challenge with cereblon (CRBN)-recruiting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are neosubstrates, and why are they a concern with thalidomide-based PROTACs?
A1: Neosubstrates are proteins that are not the intended target of the PROTAC but are degraded due to the inherent activity of the thalidomide (B1683933) moiety.[1][2] Thalidomide and its analogs, when bound to the E3 ligase cereblon (CRBN), can recruit a range of endogenous proteins, leading to their ubiquitination and subsequent degradation.[3][4] This can lead to unintended biological consequences, cellular toxicity, and misinterpretation of experimental results.[1][5] Well-known neosubstrates of the thalidomide-CRBN complex include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and SALL4, which is associated with the teratogenic effects of thalidomide.[1][6]
Q2: How does the Thalidomide-5-PEG4-NH2 linker influence neosubstrate degradation?
A2: The linker component of a PROTAC, including the PEG4 (polyethylene glycol) chain and its attachment point to the thalidomide core, plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1] The length, flexibility, and chemical composition of the linker can influence the orientation of the recruited E3 ligase relative to potential substrates.[1][7] While specific data on the Thalidomide-5-PEG4-NH2 linker's propensity for neosubstrate degradation is not extensively published, general principles suggest that linker design is a key factor in modulating off-target effects.[8] Attaching the linker at the 5-position of the phthalimide (B116566) ring has been shown in some cases to reduce the degradation of certain neosubstrates compared to other attachment points.[9] The hydrophilic PEG linker can also impact the PROTAC's solubility and cell permeability.[7][10]
Q3: What are the first steps to take if I suspect significant neosubstrate degradation?
A3: If you observe unexpected cellular phenotypes or toxicity, it is crucial to investigate potential neosubstrate degradation. The initial steps should involve:
-
Literature Review: Cross-reference any unexpected degraded proteins with known thalidomide neosubstrates.[1]
-
Dose-Response Analysis: Perform a detailed dose-response experiment and compare the degradation profiles of your target protein and suspected neosubstrates.[1]
-
Negative Control PROTAC: Synthesize and test a negative control PROTAC, for example, one with an inactive enantiomer of the target-binding warhead, to determine if the off-target effects are mediated by the thalidomide moiety.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Thalidomide-5-PEG4-NH2 PROTACs and provides actionable solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High levels of known neosubstrate degradation (e.g., IKZF1, IKZF3) | The specific conformation of the ternary complex formed with your PROTAC favors neosubstrate recruitment. | 1. Optimize PROTAC Concentration: Use the lowest effective concentration that maintains target degradation while minimizing neosubstrate degradation. 2. Modify the Linker: If feasible, synthesize analogs with different linker lengths or compositions to alter the ternary complex geometry. 3. Change the Linker Attachment Point: Consider synthesizing a PROTAC with the linker attached to a different position on the thalidomide molecule, as this can influence neosubstrate recruitment.[9] |
| Unexpected protein degradation identified via proteomics | These could be novel neosubstrates specific to your PROTAC's structure or off-targets of the warhead. | 1. Validate with Orthogonal Methods: Confirm the degradation of high-interest off-targets using targeted proteomics or Western blotting.[1] 2. Use a Negative Control: Test a control PROTAC that does not bind the intended target to see if the degradation persists.[1] 3. Warhead Selectivity Profiling: Assess the binding profile of your target-binding ligand independently to identify potential off-targets. |
| Significant cellular toxicity observed | Toxicity may be due to on-target effects (degradation of the target is toxic) or off-target effects (degradation of essential neosubstrates). | 1. Correlate Toxicity with Degradation: Perform dose-response and time-course experiments to correlate the onset of toxicity with the degradation of the target versus neosubstrates.[1] 2. Rescue Experiments: If possible, perform rescue experiments by overexpressing the target protein to see if this mitigates the toxicity. |
| Low or no target degradation | Poor cell permeability, inefficient ternary complex formation, or low E3 ligase expression. | 1. Assess Cell Permeability: If degradation is consistently low, consider performing a cell permeability assay.[11] 2. Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET to confirm that the PROTAC engages both the target and CRBN in cells. 3. Evaluate Ternary Complex Formation: Use biophysical assays like TR-FRET or SPR to measure the formation of the ternary complex. |
Experimental Protocols
Protocol 1: Western Blotting for Target and Neosubstrate Degradation
This protocol allows for the quantification of protein degradation following PROTAC treatment.
Materials:
-
Cells of interest
-
Thalidomide-5-PEG4-NH2 PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies for the target protein, neosubstrates (e.g., IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Materials:
-
Cells of interest
-
Thalidomide-5-PEG4-NH2 PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer with SDS
-
Immunoprecipitation antibody for the target protein
-
Protein A/G beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a time course determined to be optimal for degradation.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated forms of the target protein. A ladder of high molecular weight bands indicates polyubiquitination.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.
Materials:
-
Purified recombinant target protein and CRBN-DDB1 complex
-
Donor and acceptor-labeled antibodies specific for the target protein and CRBN
-
Thalidomide-5-PEG4-NH2 PROTAC
-
Assay buffer
-
TR-FRET compatible microplate reader
Procedure:
-
Assay Setup: In a microplate, combine the purified target protein, CRBN-DDB1 complex, and labeled antibodies with serial dilutions of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
Visualizations
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A logical workflow for troubleshooting neosubstrate degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-5-PEG4-NH2 PROTACs
Welcome to the technical support center for researchers and drug development professionals working with Thalidomide-5-PEG4-NH2 based PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cell permeability, a critical factor for the efficacy of your PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical issue for my Thalidomide-5-PEG4-NH2 PROTAC?
A1: Cell permeability is essential for the efficacy of most PROTACs because their targets are typically intracellular proteins.[1][2] A PROTAC must cross the cell membrane to engage both its target protein and the E3 ligase machinery (in this case, Cereblon, recruited by thalidomide) within the cell. This engagement forms a ternary complex (PROTAC-Target-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[1][2][3] PROTACs often possess high molecular weights (MW > 800 Da) and large polar surface areas (PSA), characteristics that generally hinder passive diffusion across the lipid bilayer of the cell membrane.[1][2][4]
Q2: How does the 5-PEG4 linker in my PROTAC influence its permeability?
A2: The polyethylene (B3416737) glycol (PEG) linker plays a multifaceted role in your PROTAC's properties. PEG linkers are primarily incorporated to improve aqueous solubility and provide optimal spatial orientation between the thalidomide (B1683933) and the target protein ligand for effective ternary complex formation.[1][5][6] However, the impact on cell permeability can be complex. While increased solubility is a prerequisite for absorption, longer or more flexible PEG linkers can increase the molecule's overall size and polarity, potentially decreasing passive diffusion across the cell membrane.[5][7] Conversely, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield its polar surface area, which may improve membrane traversal in some contexts.[8][9] The length of the PEG linker is a critical parameter that must be empirically optimized.[1][5]
Q3: What are the key molecular properties of my PROTAC that I should be concerned about for permeability?
A3: Several physicochemical properties significantly impact PROTAC permeability:[10]
-
High Molecular Weight (MW): Most PROTACs have a molecular weight greater than 800 Da, which is significantly larger than traditional small molecule drugs and can hinder passive diffusion across the cell membrane.[10][11][12]
-
Topological Polar Surface Area (TPSA): A large TPSA, resulting from multiple polar functional groups, is a major contributor to poor permeability.[10]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[10][11][12]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a more flexible, "floppy" molecule, which can be entropically penalized upon entering the ordered environment of the cell membrane.[10]
Q4: My PROTAC shows potent biochemical binding but weak cellular degradation activity. How can I confirm if low cell permeability is the issue?
A4: This is a common scenario that strongly suggests a cell permeability problem.[1][10] To experimentally confirm this, you can perform cell permeability assays. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. A low apparent permeability coefficient (Papp) in these assays, coupled with high biochemical potency, is a strong indicator of a permeability issue.[1][13]
Troubleshooting Guide: Low Cellular Activity
If you are observing lower-than-expected activity in your cell-based assays, this guide provides a systematic approach to troubleshooting potential cell permeability issues with your Thalidomide-5-PEG4-NH2 PROTAC.
Issue 1: Poor Passive Permeability
Symptoms:
-
High biochemical potency (e.g., strong binding to the target protein and Cereblon).
-
Low cellular degradation activity (high DC50 value).
-
Low apparent permeability coefficient (Papp) in PAMPA assays.
Potential Causes:
-
High molecular weight, large polar surface area, and a high number of hydrogen bond donors/acceptors.[10][11][12]
-
The PEG4 linker may be contributing to unfavorable physicochemical properties for passive diffusion.
Troubleshooting Strategies:
-
Linker Modification:
-
Vary Linker Length: Synthesize analogs with shorter or longer PEG linkers. Shorter linkers generally reduce molecular weight and TPSA.[10]
-
Increase Linker Rigidity: Replace the flexible PEG linker with more rigid structures like piperazine, piperidine, or cycloalkane-based linkers.[3][4][14] This can sometimes improve permeability by reducing the entropic penalty of membrane crossing.
-
Alter Linker Composition: Replace the PEG linker with an alkyl chain or introduce aromatic rings to modulate lipophilicity.[9][15] Research has shown that replacing a PEG linker with a 1,4-disubstituted phenyl ring can significantly improve cellular permeability.[15]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can improve permeability.[14][16]
-
-
Prodrug Strategy:
-
Introduce Intramolecular Hydrogen Bonds:
-
The formation of intramolecular hydrogen bonds can encourage the PROTAC to adopt a more compact, "ball-like" conformation, reducing its effective size and polarity and thereby facilitating cell permeability.[15]
-
Issue 2: Active Efflux
Symptoms:
-
Low intracellular accumulation despite some passive permeability.
-
In a bidirectional Caco-2 assay, the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), resulting in an efflux ratio > 2.[10][17]
Potential Causes:
-
The PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[18]
Troubleshooting Strategies:
-
Confirm with Efflux Inhibitors:
-
Perform the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that your PROTAC is an efflux substrate.
-
-
Structural Modification:
-
Modify the PROTAC structure to reduce its affinity for efflux transporters. This often involves subtle changes to the ligand or linker to disrupt the recognition by the transporter.
-
Issue 3: Inconsistent Results in Permeability Assays
Symptoms:
-
High variability in Papp values between experiments.
-
Low recovery of the compound in Caco-2 assays.[19]
Potential Causes:
-
Poor Solubility: The PROTAC may be precipitating in the assay buffer.
-
Non-specific Binding: The PROTAC may be adsorbing to the plasticware of the assay plates.[19][20]
-
Cell Monolayer Integrity: In Caco-2 assays, the integrity of the cell monolayer may be compromised.
Troubleshooting Strategies:
-
Improve Solubility:
-
Assess Monolayer Integrity:
Data Presentation
Table 1: Physicochemical Properties and their Impact on PROTAC Permeability
| Property | Generally Favorable for Permeability | Generally Unfavorable for Permeability | Rationale |
| Molecular Weight (MW) | < 800 Da | > 800 Da | Smaller molecules generally exhibit better passive diffusion.[10][11][12] |
| Topological Polar Surface Area (TPSA) | < 140 Ų | > 140 Ų | Lower polarity reduces the desolvation penalty for entering the lipid bilayer.[10] |
| Hydrogen Bond Donors (HBDs) | < 5 | > 5 | Fewer HBDs decrease polarity and improve membrane partitioning.[10][11][12] |
| Rotatable Bonds | < 10 | > 10 | A more rigid structure can have a lower entropic penalty for membrane crossing.[10] |
Table 2: Interpreting Permeability Assay Results
| Assay | Parameter | Low Permeability | Moderate Permeability | High Permeability |
| PAMPA | Papp (x 10-6 cm/s) | < 1 | 1 - 10 | > 10 |
| Caco-2 | Papp (A-B) (x 10-6 cm/s) | < 1 | 1 - 10 | > 10 |
| Caco-2 | Efflux Ratio (Papp B-A / Papp A-B) | < 2 | - | > 2 (Indicates active efflux) |
Note: These are general ranges and can vary depending on the specific assay conditions and the nature of the compounds being tested.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[1][13]
Materials:
-
PAMPA plate (96-well format with a filter donor plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[1]
-
Prepare Donor Plate:
-
Coat the filter membrane of each well in the donor plate with 5 µL of the phospholipid solution.[21]
-
Prepare the PROTAC dosing solution by diluting the DMSO stock in PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).[10]
-
Add 150-200 µL of the PROTAC dosing solution to each well of the coated donor plate.[22]
-
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate the plate assembly at room temperature for 4-16 hours.[21][22]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).[10]
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the following equation:
-
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
-
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability of a PROTAC across a monolayer of human intestinal cells, accounting for passive diffusion, active transport, and efflux.[13]
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well) with permeable supports
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
PROTAC compound stock solution in DMSO
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells on the permeable supports of the Transwell plates and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[17][23]
-
Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm².[10][24]
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.[10]
-
Add the PROTAC dosing solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[19][24]
-
At specified time points, collect samples from the basolateral chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[10]
-
Calculation of Papp and Efflux Ratio:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. researchgate.net [researchgate.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. benchchem.com [benchchem.com]
- 21. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: The Role of PEG Linkers in PROTAC Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene (B3416737) glycol (PEG) linkers on the stability and pharmacokinetic properties of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[1] It consists of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ligase, and a chemical linker connecting the two.[1][2] The linker, far from being a passive spacer, is a critical determinant of the PROTAC's efficacy and drug-like properties.[2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently used to enhance solubility and provide flexibility.[3][4] This flexibility allows the PROTAC to adopt various conformations, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[5]
Q2: How does the length of a PEG linker affect PROTAC activity?
The length of the PEG linker is a critical parameter that directly influences the formation and stability of the ternary complex.[6] An optimal linker length is necessary to correctly orient the POI and the E3 ligase for efficient ubiquitin transfer.[7]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][7]
-
Too long: An excessively long linker may result in an unstable or unproductive ternary complex where the necessary proximity between the E3 ligase and the target protein's ubiquitination sites is not achieved.[2][7] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[8]
Systematic studies have shown that there is often an optimal linker length for maximal degradation of a specific target protein.[6][7]
Q3: How do PEG linkers influence the solubility and cell permeability of PROTACs?
PEG linkers significantly impact the physicochemical properties of PROTACs, which in turn affect their solubility and cell permeability.
-
Solubility: PROTACs are often large and lipophilic molecules with poor aqueous solubility.[9] The hydrophilic nature of PEG linkers, with their repeating ethylene glycol units, can significantly enhance the aqueous solubility of PROTACs, which is crucial for formulation and bioavailability.[3][4][10]
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[2] PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[2] However, excessive PEGylation can lead to decreased cellular uptake.[2] Therefore, finding the optimal number of PEG units is a key aspect of PROTAC design.[2]
Q4: What are the common stability issues associated with PEG linkers in PROTACs?
The primary stability concern with PEG linkers is their susceptibility to metabolic degradation. The ether linkages within the PEG chain can be targets for oxidative metabolism by cytochrome P450 (CYP450) enzymes, primarily in the liver.[11] This can lead to O-dealkylation reactions, resulting in a short in vivo half-life and reduced overall exposure of the PROTAC, potentially limiting its therapeutic efficacy.[11]
Q5: What is the "hook effect" and how can PEG linker optimization help mitigate it?
The "hook effect" is a phenomenon observed with PROTACs where the extent of target protein degradation decreases at high PROTAC concentrations.[8] This occurs because at high concentrations, the formation of non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase) is favored over the productive ternary complex (POI-PROTAC-E3 ligase).[8] By optimizing the PEG linker's length and composition, the stability and cooperativity of the ternary complex can be enhanced, which can help to mitigate the hook effect and broaden the concentration range for effective protein degradation.[8]
Troubleshooting Guides
Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.
| Potential Cause | Recommended Action |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, etc.) to empirically determine the optimal length for ternary complex formation and target degradation.[6][7] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker may be hindering cell entry.[5] Consider synthesizing PROTACs with shorter PEG chains or hybrid linkers that incorporate more hydrophobic moieties (e.g., alkyl chains) to improve cell permeability.[10] Cell permeability can be assessed using a Caco-2 permeability assay.[12] |
| Inefficient Ternary Complex Formation | The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required for a stable ternary complex.[5] Evaluate ternary complex formation directly using biophysical assays such as NanoBRET or Surface Plasmon Resonance (SPR).[5][13] |
| Metabolic Instability | The PROTAC may be rapidly degraded by metabolic enzymes. Assess the metabolic stability of your PROTAC using an in vitro assay with human liver microsomes.[14] If instability is confirmed, consider incorporating more metabolically stable linker components, such as rigid cyclic structures (e.g., piperazine, piperidine) or replacing the PEG linker with an alkyl chain.[11] |
Issue 2: My PROTAC exhibits poor pharmacokinetic properties in vivo (e.g., rapid clearance, low exposure).
| Potential Cause | Recommended Action |
| Metabolic Instability of the PEG Linker | The ether linkages in the PEG chain are susceptible to oxidative metabolism.[11] To improve metabolic stability, consider incorporating more rigid structural elements like piperazine, piperidine, or triazole rings within the linker to shield it from metabolic enzymes.[11] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[11] |
| Poor Solubility and Bioavailability | If the PROTAC has poor aqueous solubility despite the PEG linker, further modifications may be needed. Consider optimizing the formulation or introducing ionizable groups into the linker to enhance solubility.[15] |
| High Efflux Ratio | The PROTAC may be a substrate for efflux transporters (e.g., P-glycoprotein), leading to its rapid removal from cells. This can be assessed using a bidirectional Caco-2 assay.[16] If high efflux is observed, linker modifications to alter the physicochemical properties of the PROTAC may be necessary. |
Data Presentation
Table 1: Impact of PEG Linker Length on Physicochemical and Biological Properties of a BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG2 | 850 | 3.5 | 150 | >1000 | <20 |
| PROTAC-2 | PEG3 | 894 | 3.2 | 160 | 250 | 65 |
| PROTAC-3 | PEG4 | 938 | 2.9 | 170 | 50 | 85 |
| PROTAC-4 | PEG5 | 982 | 2.6 | 180 | 25 | 95 |
| PROTAC-5 | PEG6 | 1026 | 2.3 | 190 | 40 | 90 |
Data is illustrative and compiled from various sources in the literature to show general trends.[2][6] DC₅₀ and Dₘₐₓ values are cell-line dependent.
Table 2: Comparative Permeability of a PROTAC with Varying PEG Linker Lengths in a Caco-2 Cell Assay
| Linker Composition | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Alkyl Chain (C12) | 5.2 | 1.5 |
| PEG3 | 3.8 | 2.1 |
| PEG5 | 2.5 | 2.8 |
| PEG8 | 1.1 | 3.5 |
This table illustrates that while PEG linkers can enhance solubility, there is often an optimal length for permeability, as excessively long and polar linkers can decrease passive diffusion and increase susceptibility to efflux.[9][12]
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the evaluation of PROTACs.
Experimental Protocols
Protocol 1: Western Blot for Measuring PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the reduction in target protein levels following PROTAC treatment.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and then add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[6]
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation of a PROTAC.[14][17]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one with high and one with low metabolic stability)
-
Acetonitrile (B52724) with an internal standard (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds. Prepare working solutions by diluting the stocks in phosphate buffer.
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system. Add the test PROTAC to the mixture.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent PROTAC in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining PROTAC against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.
Protocol 3: Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption and efflux of a PROTAC.[12][18][19]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test PROTAC compound
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B): Add the test PROTAC to the apical (upper) chamber. At various time points, collect samples from the basolateral (lower) chamber.
-
Permeability Assay (Basolateral to Apical - B to A): Add the test PROTAC to the basolateral chamber. At various time points, collect samples from the apical chamber.
-
Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.[16]
Protocol 4: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay quantitatively measures the formation of the ternary complex.[20][21][22]
Materials:
-
HEK293T cells
-
Expression vector for NanoLuc®-tagged target protein
-
Expression vector for HaloTag®-tagged E3 ligase
-
Transfection reagent
-
Opti-MEM™
-
PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with appropriate filters
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a white assay plate. Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate. Add the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC₅₀ for ternary complex formation.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. enamine.net [enamine.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 22. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Technical Support Center: Chiral Integrity of the Thalidomide Moiety in PROTAC Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of thalidomide (B1683933) moiety racemization during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is thalidomide racemization and why is it a concern in PROTAC synthesis?
A1: Thalidomide and its analogs (e.g., pomalidomide (B1683931), lenalidomide) are chiral molecules, existing as two non-superimposable mirror images called enantiomers, designated as (S) and (R). Racemization is the process where one enantiomer converts into the other, leading to a mixture of both. This is a significant concern in PROTAC synthesis because the two enantiomers can have different biological activities. Specifically, the (S)-enantiomer of thalidomide has been shown to bind to the E3 ligase Cereblon (CRBN) with a higher affinity than the (R)-enantiomer.[1] Therefore, controlling the stereochemistry of the thalidomide moiety is crucial for the efficacy and selectivity of the resulting PROTAC.
Q2: What is the chemical mechanism behind the racemization of the thalidomide moiety?
A2: The racemization of the thalidomide moiety occurs due to the presence of an acidic proton at the chiral center (the carbon atom at the 3-position of the glutarimide (B196013) ring).[2] Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. The subsequent reprotonation of this achiral intermediate can occur from either face, leading to the formation of both the (R) and (S) enantiomers, resulting in racemization.
Q3: Which steps in PROTAC synthesis are most susceptible to causing racemization of the thalidomide moiety?
A3: The most critical step for potential racemization is the coupling of the thalidomide-linker intermediate to the protein of interest (POI) ligand. This step often involves the use of a base to facilitate the reaction, such as an amide bond formation. The choice of base, solvent, temperature, and reaction time can all significantly influence the extent of racemization.[2][3]
Q4: How can I prevent or minimize racemization during the synthesis of my thalidomide-based PROTAC?
A4: To maintain the chiral integrity of the thalidomide moiety, it is recommended to:
-
Use mild reaction conditions: Employ non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) instead of stronger bases.[3]
-
Control the temperature: Perform the coupling reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of enolization.[3]
-
Limit reaction time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Consider deuteration: Replacing the acidic proton at the chiral center with deuterium (B1214612) can slow down the rate of racemization due to the kinetic isotope effect.[4]
Q5: How can I determine if my synthesized PROTAC has undergone racemization?
A5: The most common and reliable method for determining the enantiomeric purity of your PROTAC is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for their quantification.[5][6]
Troubleshooting Guide: Addressing Racemization
This guide provides a structured approach to troubleshooting unexpected racemization of the thalidomide moiety in your PROTAC synthesis.
dot
Caption: A troubleshooting workflow for addressing unexpected racemization.
| Problem | Potential Cause | Recommended Action |
| Complete or near-complete racemization of the final PROTAC product. | Use of a strong base: Bases like potassium carbonate, sodium hydride, or excess triethylamine (B128534) can rapidly cause racemization. | Switch to a milder, non-nucleophilic, and sterically hindered base such as diisopropylethylamine (DIPEA). Use the minimum effective amount of base.[3] |
| Elevated reaction temperature: High temperatures significantly accelerate the rate of enolization and subsequent racemization. | Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).[3] | |
| Partial racemization observed. | Prolonged reaction time: Leaving the reaction to stir for an extended period, even under mild basic conditions, can lead to gradual racemization. | Monitor the reaction progress frequently using LC-MS and work up the reaction as soon as the starting materials are consumed. |
| Inappropriate solvent: The polarity of the solvent can influence the rate of racemization. | While less impactful than base and temperature, consider screening anhydrous polar aprotic solvents like DMF, DMSO, or NMP.[3] | |
| Difficulty in separating enantiomers for analysis. | Suboptimal chiral HPLC method: The choice of chiral stationary phase and mobile phase is crucial for achieving good separation. | Refer to the chiral HPLC protocols below and screen different columns and mobile phase compositions to optimize the separation. |
Data Presentation: Reaction Conditions and Chiral HPLC Methods
Table 1: Influence of Reaction Conditions on Thalidomide Moiety's Chiral Integrity (Compiled from Synthetic Protocols)
| Base | Solvent | Temperature | Reported Outcome/Observation | Reference |
| DIPEA | DMF | 0 °C to RT | Commonly used in protocols aiming to preserve stereochemistry.[3] | [3] |
| Triethylamine | Toluene/Ac₂O | Reflux | Used in a one-pot synthesis of thalidomide, but racemization is likely under these harsh conditions. | [7] |
| Basic amino acids (Arg, Lys) | Aqueous buffer | 37 °C | Catalyze chiral inversion of thalidomide itself.[2] | [2] |
Note: Direct comparative studies on racemization rates with different bases in PROTAC synthesis are scarce in the literature. This table is compiled from various synthetic protocols and studies on thalidomide's chemical stability.
Table 2: Chiral HPLC Methods for the Analysis of Thalidomide and Pomalidomide Enantiomers
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Pomalidomide | Daicel-CSP, Chiralpack IA | Methanol (B129727): Glacial Acetic Acid (499.50 ml:50 µL) | Not specified | 220 nm | [5] |
| Pomalidomide | Ultisil Cellu-JR | Not specified (Isocratic) | 0.8 mL/min | Not specified | [6] |
| Lenalidomide | LUX 5U cellulose-2 | Methanol: Glacial Acetic Acid: Triethylamine (100:0.01:0.01, v/v/v) | 1.2 mL/min | 220 nm | [8] |
| Thalidomide | Lux i-Amylose-3 | Acetonitrile with 0.1 % Diethylamine | 1.0 mL/min | 254 nm | [5] |
Experimental Protocols
Protocol 1: General Procedure for Stereoretentive Amide Coupling
This protocol outlines a general method for coupling a carboxylic acid-functionalized linker to an amine-containing POI ligand while minimizing racemization of a pomalidomide moiety.
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pomalidomide-linker-carboxylic acid (1.0 eq) and the amine-containing POI ligand (1.0-1.2 eq) in anhydrous dimethylformamide (DMF).
-
Pre-cooling: Cool the solution to 0 °C using an ice bath.
-
Activation and Coupling: To the cooled solution, add a peptide coupling reagent such as HATU (1.2 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by LC-MS every 1-2 hours until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC.
-
Chiral Analysis: Analyze the enantiomeric purity of the final product using a validated chiral HPLC method (see Table 2 for starting points).
Protocol 2: Chiral HPLC Analysis of a Pomalidomide-Based PROTAC
This protocol provides a starting point for developing a chiral HPLC method to assess the enantiomeric purity of a pomalidomide-based PROTAC.
-
Column Selection: Choose a suitable chiral stationary phase, for example, a Daicel Chiralpak IA column (4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and glacial acetic acid. A starting composition could be 99.9:0.1 (v/v).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the purified PROTAC in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Injection and Analysis: Inject the sample onto the column and monitor the separation at a suitable wavelength (e.g., 220 nm).
-
Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., by varying the percentage of acetic acid) or the flow rate.
Signaling Pathway and Experimental Workflow Diagrams
PROTAC-Mediated Protein Degradation Pathway
dot
Caption: Mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Experimental Workflow for Synthesis and Chiral Analysis
dot
Caption: A typical experimental workflow for PROTAC synthesis and subsequent chiral analysis.
References
- 1. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin, and chiral stability of teratogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Chiral Chromatography Method for Enantiomeric Separation of Pomalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ternary Complex Formation with Thalidomide-5-PEG4-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ternary complex formation using Thalidomide-5-PEG4-NH2 as a Cereblon (CRBN) E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Low or No Target Protein Degradation
Question: My PROTAC, synthesized with Thalidomide-5-PEG4-NH2, is not showing any degradation of my target protein. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors could be contributing to the lack of degradation. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and the CRBN E3 ligase.
-
Optimize PROTAC Concentration: High concentrations can lead to a "hook effect," where binary complexes (PROTAC-target or PROTAC-CRBN) dominate, preventing ternary complex formation.[1] It is crucial to perform a dose-response experiment with a broad range of concentrations to identify the optimal concentration for degradation.[1]
-
Assess Linker Length: The 4-unit PEG linker may not be the optimal length for your specific target. Synthesizing analogs with different linker lengths (e.g., 2 to 10 PEG units) can help improve the stability and geometry of the ternary complex.[2][3]
-
-
Low Protein Expression: The levels of the target protein or CRBN in the cell line may be insufficient for effective degradation.
-
Issues with Cellular Uptake or Stability: The PROTAC may not be cell-permeable or could be rapidly metabolized.
-
Assess Cell Permeability: Utilize assays like the Caco-2 permeability assay to get an indication of cell penetration.[2]
-
Confirm Target Engagement in Cells: Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the PROTAC is reaching and binding to its target within the cell.[1][4]
-
Evaluate Compound Stability: Use LC-MS/MS to measure the stability of your PROTAC in cell culture medium and cell lysates over time.[1]
-
-
Proteasome-Independent Degradation: To confirm that any observed degradation is occurring via the ubiquitin-proteasome system, co-treat cells with your PROTAC and a proteasome inhibitor like MG132.[2] A lack of degradation in the presence of the inhibitor would suggest a different mechanism of action.
The "Hook Effect": Reduced Efficacy at High Concentrations
Question: I'm observing a bell-shaped dose-response curve where higher concentrations of my PROTAC lead to less degradation. What is this "hook effect" and how can I mitigate it?
Answer:
The "hook effect" is a common phenomenon in PROTAC research where the degradation efficiency decreases at high concentrations.[2] This occurs because an excess of the PROTAC favors the formation of binary complexes (Target Protein-PROTAC and E3 Ligase-PROTAC) over the productive ternary complex required for ubiquitination and degradation.[2]
Troubleshooting Steps:
-
Confirm with a Full Dose-Response Curve: Perform a degradation experiment with a wide range of PROTAC concentrations to clearly define the bell-shaped curve and identify the optimal concentration range for maximal degradation (Dmax).[2]
-
Biophysical Characterization: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI) can be used to study the kinetics of binary and ternary complex formation.[5][6] This data can help to understand the underlying thermodynamics driving the hook effect.[5]
-
Rational PROTAC Redesign: If the hook effect is pronounced and occurs at low concentrations, consider re-engineering the PROTAC. This could involve modifying the linker to alter the cooperativity of ternary complex formation or selecting ligands with different binding affinities for the target or E3 ligase.[2]
Off-Target Effects and Cellular Toxicity
Question: My PROTAC effectively degrades the target protein, but I'm also observing significant cellular toxicity or degradation of unexpected proteins. What could be the cause and how can I address this?
Answer:
The observed toxicity could be due to on-target toxicity (degradation of the target protein is inherently toxic) or off-target effects.[7] Off-target degradation can be caused by the thalidomide (B1683933) moiety itself, which is known to have "neosubstrates" like IKZF1 and IKZF3.[7]
Troubleshooting Steps:
-
Cross-Reference with Known Neosubstrates: Compare any identified off-target proteins with known thalidomide neosubstrates.[7]
-
Synthesize a Negative Control PROTAC: Create a PROTAC with an inactive enantiomer of the target-binding ligand. If the off-target degradation persists, it is likely mediated by the thalidomide moiety.[7][8]
-
Dose-Response and Time-Course Experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help to distinguish direct from indirect effects.[7]
-
CRISPR Knockout of the Target Protein: Use CRISPR-Cas9 to knock out your target protein. If toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[7]
-
PROTAC Redesign: If off-target effects are significant, consider redesigning the PROTAC by modifying the thalidomide moiety or changing the linker attachment point to minimize these effects.[7]
Frequently Asked Questions (FAQs)
General Questions
Question: What is the role of the PEG4 linker in Thalidomide-5-PEG4-NH2?
Answer: The 4-unit polyethylene (B3416737) glycol (PEG) linker provides the necessary spacing and flexibility to allow for the formation of a productive ternary complex between the target protein and CRBN.[9][10] PEG linkers are also known to be hydrophilic, which can improve the solubility of the resulting PROTAC molecule.[11]
Question: How does the stability of the ternary complex relate to degradation efficiency?
Answer: The formation of a stable ternary complex is a critical first step for efficient protein degradation.[12][13] A stable complex allows for efficient ubiquitination of the target protein, marking it for degradation by the proteasome.[14] However, a highly stable complex does not always correlate with better degradation, and kinetic factors also play a crucial role.[12]
Experimental Design
Question: What are the key biophysical assays I should use to characterize my PROTAC?
Answer: A combination of biophysical assays is recommended to fully characterize the interactions of your PROTAC.
-
Surface Plasmon Resonance (SPR): Measures the kinetics (on- and off-rates) and affinity of binary and ternary complex formation.[5][15]
-
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[16][17]
-
Bio-Layer Interferometry (BLI): A higher-throughput alternative to SPR for assessing ternary complex formation.[6][17]
-
Fluorescence Polarization (FP): Can be used to determine binary and ternary binding affinities and cooperativity.[16]
Question: What cellular assays are essential for evaluating my PROTAC's efficacy?
Answer:
-
Western Blot: The most common method to quantify the degradation of the target protein and determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][9]
-
Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells.[1]
-
NanoBRET™ Target Engagement Assay: A sensitive method to quantify PROTAC binding to the target protein and E3 ligase in live cells.[1][4]
-
Co-Immunoprecipitation (Co-IP): Can be used to demonstrate the formation of the ternary complex within cells.[18]
-
Cytotoxicity Assays (e.g., CCK-8, CTG): Assess the impact of the PROTAC on cell viability.[]
Data Interpretation
Question: How do I calculate and interpret the cooperativity (alpha) of ternary complex formation?
Answer: Cooperativity (α) is a measure of how the binding of one protein partner influences the PROTAC's affinity for the other. It is calculated as the ratio of the binary and ternary dissociation constants (α = KDbinary / KDternary).[20]
-
α > 1 (Positive Cooperativity): The presence of one protein partner enhances the binding affinity for the other, stabilizing the ternary complex.[20]
-
α < 1 (Negative Cooperativity): The presence of one protein partner reduces the binding affinity for the other, destabilizing the ternary complex.[20]
-
α = 1 (Non-cooperative): The binding of the two proteins is independent.[20]
Positive cooperativity is generally a desirable feature in PROTAC design as it can help to overcome the "hook effect".[20]
Data Presentation
Table 1: Hypothetical Biophysical Data for PROTAC Optimization
| PROTAC Analog | Linker (PEG Units) | Binary Affinity (Target, KD, nM) | Binary Affinity (CRBN, KD, nM) | Ternary Complex Affinity (KD, nM) | Cooperativity (α) |
| PROTAC-1 | 2 | 50 | 250 | 100 | 2.5 |
| PROTAC-2 | 4 | 55 | 260 | 25 | 10.4 |
| PROTAC-3 | 6 | 48 | 240 | 75 | 3.2 |
| PROTAC-4 | 8 | 60 | 270 | 150 | 1.8 |
Table 2: Hypothetical Cellular Degradation Data for PROTAC Optimization
| PROTAC Analog | Linker (PEG Units) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 2 | 120 | 75 |
| PROTAC-2 | 4 | 15 | >95 |
| PROTAC-3 | 6 | 85 | 80 |
| PROTAC-4 | 8 | 250 | 60 |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: Wash cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[9]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize the E3 ligase (e.g., CRBN-DDB1 complex) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
Ternary Complex Formation Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.[9]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complex formation.[9]
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting low PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 13. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. marinbio.com [marinbio.com]
- 20. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Thalidomide-5-PEG4-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of Thalidomide-5-PEG4-NH2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of Thalidomide-5-PEG4-NH2 PROTACs?
A1: The primary analytical techniques for assessing the purity of these PROTACs are High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC/UPLC is used to determine the percentage purity by separating the main compound from any impurities.[1] LC-MS confirms the molecular weight of the synthesized PROTAC and helps in identifying impurities. NMR spectroscopy is crucial for structural elucidation and can also be used for quantitative purity assessment (qNMR).[1][2]
Q2: What are the common impurities encountered during the synthesis of Thalidomide-5-PEG4-NH2 PROTACs?
A2: Common impurities can originate from the solid-phase synthesis process and may include deletion or insertion of amino acids if peptide-based components are used.[3][4] Other potential impurities are unreacted starting materials, byproducts from side reactions, and diastereomers due to the chiral nature of thalidomide (B1683933).[5] In the synthesis of similar thalidomide-based PROTACs, a common byproduct can arise from nucleophilic acyl substitution competing with the desired aromatic substitution, which may co-elute with the product in HPLC.[6]
Q3: Why is the PEG linker a concern during analysis?
A3: The polyethylene (B3416737) glycol (PEG) linker in PROTACs can be susceptible to in-source fragmentation during mass spectrometry analysis, which can complicate data interpretation.[7][8] Additionally, PEG linkers can be liable to metabolic cleavage, such as O-dealkylation, which needs to be considered in stability studies.[9]
Q4: Can I use quantitative NMR (qNMR) to determine the absolute purity of my PROTAC?
A4: Yes, quantitative 1H NMR (qNMR) is a powerful method for determining the absolute purity of a compound without the need for a reference standard of the analyte.[10][11] It is considered an orthogonal technique to HPLC and can provide a weight-based percentage purity.[11][12]
Troubleshooting Guides
HPLC/UPLC Analysis
Issue 1: Peak Tailing of the PROTAC Peak
-
Possible Cause A: Secondary Silanol (B1196071) Interactions. The terminal primary amine in your Thalidomide-5-PEG4-NH2 PROTAC can interact with acidic residual silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[13][14][15]
-
Solution 1: Adjust Mobile Phase pH. Operate the HPLC at a lower pH to protonate the residual silanol groups and minimize their interaction with the basic amine of the PROTAC.[14]
-
Solution 2: Use a Base-Deactivated Column. Employ a column where the residual silanols have been end-capped or sterically protected to reduce their availability for interaction.[16]
-
Solution 3: Add a Competing Base. Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.
-
-
Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.[17]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.[17]
-
-
Possible Cause C: Physical Problems in the System. Voids in the column, excessive tubing, or poorly made connections can cause peak tailing for all components in the sample.[16]
-
Solution: Inject a neutral compound. If it also tails, this indicates a physical problem with the system that needs to be addressed (e.g., repacking the column inlet, checking fittings).[16]
-
Troubleshooting Decision Tree for HPLC Peak Tailing
Caption: A decision tree to troubleshoot HPLC peak tailing.
LC-MS Analysis
Issue 2: In-source Fragmentation of the PROTAC
-
Possible Cause: The PEG linker and other bonds in the PROTAC molecule can be fragile and prone to fragmentation in the ion source of the mass spectrometer.[7]
-
Solution 1: Optimize Ion Source Parameters. Reduce the ionizing energy and ion source temperature to minimize fragmentation.[6]
-
Solution 2: Use Softer Ionization Techniques. If available, consider using a softer ionization method than electrospray ionization (ESI), or optimize ESI conditions for minimal fragmentation.
-
Solution 3: Combine In-Source Fragmentation with CID/MS/MS. In some cases, controlled in-source fragmentation can be used in conjunction with collision-induced dissociation (CID) MS/MS to help elucidate the structure of the fragments and confirm the structure of the parent molecule.[7][8]
-
Issue 3: Poor Signal Intensity or Multiple Charging
-
Possible Cause: The relatively large molecular weight of PROTACs (~1000 Da) and the presence of the basic amine can lead to the formation of multiple charged ions in ESI-MS, which can disperse the signal and reduce sensitivity.
-
Solution 1: Optimize Mobile Phase Additives. The choice and concentration of acid in the mobile phase (e.g., formic acid, acetic acid) can influence the charge state distribution. Experiment with different additives to favor the formation of a single, highly abundant charge state.
-
Solution 2: Utilize High-Resolution Mass Spectrometry. High-resolution instruments can resolve the different charge states and their isotopic patterns, aiding in confident identification and quantification.
-
NMR Analysis
Issue 4: Difficulty in Assigning Resonances due to PEG Linker
-
Possible Cause: The repeating ethylene (B1197577) glycol units of the PEG linker can give rise to a large, broad signal in the 1H NMR spectrum, which can overlap with other important signals.
-
Solution 1: Use 2D NMR Techniques. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve overlapping signals and confirm the connectivity of the different parts of the molecule.
-
Solution 2: Careful Integration for qNMR. For quantitative NMR, ensure that the broad PEG signal is integrated accurately and does not overlap with the signals chosen for quantification of the analyte or the internal standard.
-
Issue 5: Presence of Unidentified Impurities in the NMR Spectrum
-
Possible Cause: Impurities from the synthesis or residual solvents can complicate the NMR spectrum.
-
Solution 1: Consult Impurity Chemical Shift Tables. Compare the chemical shifts of unknown peaks to published tables of common laboratory solvents and impurities.[18]
-
Solution 2: Perform 2D NMR. As with the PEG linker issue, 2D NMR can help to identify the structure of impurities by revealing their proton-proton and proton-carbon correlations.
-
Solution 3: LC-MS Analysis of the NMR Sample. If the impurity is present in a sufficient amount, it can be identified by analyzing the NMR sample by LC-MS.
-
Data Presentation
Table 1: Example HPLC Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Thalidomide-5-PEG4-NH2 | 8.52 | 12543678 | 98.54 |
| Impurity 1 | 6.21 | 123456 | 0.97 |
| Impurity 2 | 9.87 | 62345 | 0.49 |
Table 2: Example LC-MS Confirmation Data
| Compound | Theoretical Mass (M+H)+ | Observed Mass (M+H)+ |
| Thalidomide-5-PEG4-NH2 | 587.25 | 587.26 |
Experimental Protocols
Protocol 1: General HPLC/UPLC Method for Purity Assessment
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over a suitable time (e.g., 10-15 minutes) to elute the PROTAC and any impurities.
-
Column Temperature: 40 - 60 °C to improve peak shape.[9][20]
-
Detection: UV detection at a wavelength where the thalidomide and any other chromophores in the molecule absorb (e.g., 220-280 nm).
-
Injection Volume: 1 - 5 µL.
Protocol 2: General LC-MS Method for Molecular Weight Confirmation
-
LC System: Couple a UPLC system to a tandem quadrupole or high-resolution mass spectrometer.[9][20]
-
Chromatography: Use the same or a similar method as described in Protocol 1 to ensure separation of the main peak before it enters the mass spectrometer.
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
MS Analysis: Perform a full scan to determine the m/z of the parent ion. For structural confirmation, perform MS/MS by selecting the parent ion and fragmenting it using collision-induced dissociation (CID).
Protocol 3: Quantitative 1H NMR (qNMR) for Absolute Purity
-
Sample Preparation: Accurately weigh a known amount of the PROTAC and a certified internal standard into an NMR tube.[12]
-
Solvent: Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Acquisition: Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Carefully phase and baseline the spectrum.
-
Integration: Integrate a well-resolved signal from the PROTAC and a signal from the internal standard.
-
Calculation: Calculate the purity of the PROTAC based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the PROTAC and the internal standard.
Visualizations
Mechanism of Action for a Thalidomide-Based PROTAC
Caption: Mechanism of action for a thalidomide-based PROTAC.
General Workflow for PROTAC Purity Assessment
Caption: A general workflow for the purity assessment of PROTACs.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. m.youtube.com [m.youtube.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 16. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. kgroup.du.edu [kgroup.du.edu]
- 19. sciex.com [sciex.com]
- 20. waters.com [waters.com]
dealing with aggregation of Thalidomide-5-PEG4-NH2 based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-5-PEG4-NH2 based Proteolysis Targeting Chimeras (PROTACs). This resource addresses common challenges related to aggregation and offers practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for Thalidomide-5-PEG4-NH2 based PROTACs?
A1: The aggregation of Thalidomide-5-PEG4-NH2 based PROTACs is primarily driven by their inherent physicochemical properties. These molecules are often large (high molecular weight), complex, and can exhibit poor aqueous solubility.[1][2] The thalidomide (B1683933) moiety itself has low solubility, and while the PEG4 linker is designed to improve hydrophilicity, the overall properties of the PROTAC, including the target-binding ligand, can still lead to aggregation.[2][3]
Q2: How does the Thalidomide-5-PEG4-NH2 linker influence the solubility and aggregation of a PROTAC?
A2: The polyethylene (B3416737) glycol (PEG) linker is incorporated to increase the water solubility of the PROTAC molecule.[4][5] The ether oxygens in the PEG chain can form hydrogen bonds with water, which can disrupt the intermolecular interactions that lead to aggregation. However, the overall effect on solubility and aggregation depends on the balance between the hydrophilicity of the PEG linker and the lipophilicity of the rest of the molecule.[6] In some cases, a PEG linker may not be sufficient to overcome the poor solubility of the parent molecule, or it could even introduce other challenges such as increased molecular flexibility which might not be favorable for stable ternary complex formation.[7]
Q3: What are the initial signs of PROTAC aggregation in my experiment?
A3: The first signs of aggregation are often visual. You might observe turbidity, cloudiness, or even visible precipitate in your stock solutions or assay media after dilution.[8] Inconsistent and non-reproducible results in your biological assays, such as variable DC50 values, can also be an indicator of aggregation-related issues.[7]
Q4: Can aggregation of my Thalidomide-5-PEG4-NH2 based PROTAC affect its biological activity?
A4: Absolutely. Aggregation reduces the effective concentration of the monomeric, active PROTAC in solution, leading to an underestimation of its potency (e.g., higher DC50 values).[7] Aggregates can also lead to non-specific cellular toxicity and may not be able to efficiently cross cell membranes to reach their intracellular target.
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity in Solution
Possible Cause: Poor solubility of the PROTAC in the chosen solvent or buffer.
Troubleshooting Steps:
-
Optimize Solvent for Stock Solution:
-
Modify Dilution Method:
-
When diluting the DMSO stock into aqueous media, add the stock solution dropwise while vortexing to avoid localized high concentrations that can trigger precipitation.[8]
-
-
Use Co-solvents:
-
Adjust pH:
Issue 2: Inconsistent or Poor Degradation Activity
Possible Cause: Aggregation leading to reduced bioavailability or inability to form a stable ternary complex.
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Before assessing degradation, confirm that your PROTAC can bind to both the target protein and the E3 ligase (Cereblon).[4] Techniques like cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) can be used.
-
-
Assess Cellular Permeability:
-
Poor cell permeability can be a consequence of aggregation or other physicochemical properties. Assays like the parallel artificial membrane permeability assay (PAMPA) can provide insights.
-
-
Optimize PROTAC Concentration:
-
Perform a full dose-response curve to identify the optimal concentration for degradation. High concentrations can sometimes lead to the "hook effect," where degradation is reduced due to the formation of binary complexes instead of the productive ternary complex.[4]
-
-
Formulation Strategies:
Data Presentation
Table 1: Common Solvents for Thalidomide-Based PROTACs
| Solvent | Dielectric Constant (Polarity) | Notes |
| DMSO | 47.2 | Common solvent for stock solutions.[8] |
| DMF | 36.7 | Alternative to DMSO for stock solutions. |
| Ethanol | 24.6 | Can be used as a co-solvent.[8] |
| PEG-400 | 12.5 | A common co-solvent to improve aqueous solubility.[8] |
| PBS (pH 7.4) | ~80 | Standard aqueous buffer; solubility of PROTACs is often limited. |
Table 2: Formulation Strategies to Enhance Solubility
| Strategy | Description | Key Excipients |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state, which has higher apparent solubility than the crystalline form.[9][10] | HPMCAS, Eudragit, PVP |
| Co-solvents | Water-miscible organic solvents are added to the aqueous phase to increase the solubility of the PROTAC.[8] | Ethanol, PEG-400, Propylene Glycol |
| Surfactants | Surface-active agents that can form micelles to encapsulate and solubilize hydrophobic molecules. | Polysorbates (e.g., Tween 80), Poloxamers |
| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.[4] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol is used to determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
Thalidomide-5-PEG4-NH2 based PROTAC
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.
-
Transfer 2 µL of each dilution to a new 96-well plate in triplicate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Shake the plate for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.[11]
Protocol 2: Aggregation Detection by Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution of particles in a solution. It is highly sensitive for detecting the formation of aggregates.[12][13]
Materials:
-
PROTAC solution (prepared in the desired buffer)
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Prepare the PROTAC solution at the desired concentration in a filtered, dust-free buffer.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean cuvette to remove any extrinsic dust particles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to determine the size distribution of particles in the solution. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric PROTAC indicates aggregation.[2][14]
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for PROTAC Aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [cora.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dhs.gov [dhs.gov]
- 12. azonano.com [azonano.com]
- 13. medium.com [medium.com]
- 14. diva-portal.org [diva-portal.org]
stability of the amine linker in Thalidomide-5-PEG4-NH2 under physiological conditions
Welcome to the technical support center for Thalidomide-5-PEG4-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this molecule under physiological conditions and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide-5-PEG4-NH2 and what are its primary stability concerns? A1: Thalidomide-5-PEG4-NH2 is a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine (-NH2) for conjugation to a target protein ligand. The primary stability concern is the hydrolytic instability of the thalidomide core under physiological conditions (pH ~7.4). The free amine form of the molecule can also be prone to instability, and using the more stable hydrochloride salt is often advisable.[1][2]
Q2: My experiment is showing inconsistent or no biological activity. Could this be a stability issue? A2: Yes, inconsistent results are often linked to compound degradation. The thalidomide scaffold is known to undergo spontaneous hydrolysis in aqueous solutions at physiological pH.[3] The half-life of unmodified thalidomide can be between 5 to 12 hours under these conditions.[3] Degradation of your stock solution or in the cell culture medium during the experiment can lead to a lower effective concentration of the active molecule. It is crucial to prepare fresh stock solutions and experimentally verify the stability of the compound in your specific assay medium.[3]
Q3: How does the PEG4 linker influence the stability of the molecule? A3: Polyethylene glycol (PEG) linkers are incorporated into PROTACs to enhance aqueous solubility and improve pharmacokinetic properties.[3][4] The ether backbone of PEG is generally considered to be metabolically stable and can sometimes shield adjacent parts of the molecule from enzymatic degradation.[4][] However, the overall stability of the conjugate is a complex interplay between the thalidomide core, the linker, and the attached protein ligand. While the PEG linker may offer some protection, the inherent susceptibility of the thalidomide rings to hydrolysis remains the primary pathway for degradation.[3]
Q4: At which position is the linker attached to the thalidomide moiety and does it matter for stability? A4: As the name implies, the PEG4-NH2 linker is attached at the 5-position of the thalidomide phthalimide (B116566) ring. Research on different thalidomide-based PROTACs has shown that the linker attachment point significantly influences both hydrolytic stability and biological activity.[6] Studies comparing linkers at the 4-position versus the 5-position have shown differences in stability and neosubstrate degradation profiles.[6] It is essential to consider that data from PROTACs with linkers at other positions (e.g., the 4-position) may not be directly comparable.
Q5: What are the likely degradation products of Thalidomide-5-PEG4-NH2 under physiological conditions? A5: The primary degradation pathway is the hydrolysis of the four amide bonds within the phthalimide and glutarimide (B196013) rings of the thalidomide core.[3][7] This process can result in multiple hydrolyzed products where one or more of these rings have opened. The PEG4-amine linker itself is generally more stable, but cleavage is not impossible. The major degradation products will likely be the linker still attached to one of the hydrolyzed thalidomide fragments. Identifying these products requires analytical techniques like LC-MS/MS.[8][9]
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps & Solutions |
| No or low target protein degradation | Compound Instability: The Thalidomide-5-PEG4-NH2 conjugate has degraded in your stock solution or assay medium. | 1. Prepare Fresh Solutions: Always use freshly prepared stock solutions in a suitable dry solvent like DMSO. Avoid repeated freeze-thaw cycles. 2. Confirm Concentration: Verify the concentration of your stock solution spectrophotometrically if possible. 3. Perform a Stability Test: Incubate the compound in your cell culture medium at 37°C for the duration of your experiment and analyze the remaining intact compound by LC-MS (See Protocol 1).[3] |
| High variability between experimental replicates | Inconsistent Compound Concentration: Poor solubility or aggregation of the compound in aqueous buffers. | 1. Check Solubility: Visually inspect for any precipitation when diluting the DMSO stock into aqueous media. 2. Optimize Formulation: Consider using a small percentage of a co-solvent or surfactant if solubility is an issue, but check for effects on cell health. 3. Increase Serum: For cell-based assays, increasing the serum concentration can sometimes help solubilize hydrophobic compounds. |
| Loss of activity over time in a long-term experiment | Hydrolytic Degradation: The compound is degrading over the course of the experiment due to the inherent instability of the thalidomide core at physiological pH. | 1. Shorten Incubation Time: If possible, reduce the duration of the experiment to minimize degradation. 2. Replenish Compound: For longer experiments, consider replenishing the medium with fresh compound at set intervals. 3. Quantify Stability: Determine the compound's half-life under your specific experimental conditions to understand the time frame of its viability (See Protocol 2). |
| Unexpected off-target effects or toxicity | Formation of Active Metabolites/Degradants: Hydrolysis or metabolic conversion of the parent compound may produce derivatives with altered activity. | 1. Characterize Degradants: Use LC-MS/MS to identify the major degradation products formed under your assay conditions.[8][9] 2. Test Degradant Activity: If possible, synthesize and test the activity of the major degradation products to see if they contribute to the observed effects. |
Stability Data Summary
Direct, peer-reviewed stability data for Thalidomide-5-PEG4-NH2 is limited. The following table summarizes stability data for unmodified thalidomide and structurally similar 5-substituted thalidomide-linker conjugates to provide an estimate of expected stability. Users are strongly encouraged to determine the stability of their specific conjugate experimentally.
| Compound | Condition | Parameter | Value | Reference |
| Thalidomide (unmodified) | Human Plasma | Half-life (t½) | < 2 hours | [10] |
| Thalidomide (unmodified) | Aqueous buffer (Physiological pH) | Half-life (t½) | 5 - 12 hours | [3] |
| Thalidomide-5-amino-linker conjugate (T02) | pH 7.4 Buffer (24h incubation) | % Remaining | 70% | [6] |
| Thalidomide-5-ether-PEG-linker conjugate (T06) | pH 7.4 Buffer (24h incubation) | % Remaining | 70% | [6] |
| Thalidomide-5-amide-linker conjugate (T01) | Human Plasma | Half-life (t½) | > 120 minutes | [6] |
Visualizations
Caption: Potential degradation pathways for Thalidomide-5-PEG4-NH2.
Caption: General workflow for assessing compound stability in vitro.
Experimental Protocols
Protocol 1: Hydrolytic Stability Assay in Physiological Buffer
Objective: To determine the rate of non-enzymatic degradation of Thalidomide-5-PEG4-NH2 in an aqueous buffer at physiological pH.
Materials:
-
Thalidomide-5-PEG4-NH2
-
DMSO (Anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Acetonitrile (ACN), HPLC grade, chilled
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound in ACN)
-
HPLC or UPLC vials
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a 10 mM stock solution of Thalidomide-5-PEG4-NH2 in DMSO.
-
Incubation Setup: In separate tubes, spike the stock solution into pre-warmed (37°C) PBS (pH 7.4) to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<0.5%) to maintain aqueous conditions.
-
Time Course: Incubate the tubes at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot (e.g., 50 µL) from the incubation mixture. The t=0 sample should be taken immediately after spiking.
-
Quenching: Immediately stop the degradation by adding the 50 µL aliquot to a tube containing a fixed volume of cold ACN with a known concentration of an internal standard (e.g., 200 µL). The ratio of ACN to sample should be at least 3:1 to ensure protein precipitation if any residual proteins are present.
-
Sample Preparation: Vortex the quenched samples vigorously for 30 seconds, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet any precipitates.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot the natural logarithm (ln) of the percentage remaining versus time. The slope of the linear regression line is the degradation rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Protocol 2: Metabolic Stability Assay in Human Plasma
Objective: To determine the stability of Thalidomide-5-PEG4-NH2 in the presence of plasma enzymes.
Materials:
-
All materials from Protocol 1
-
Human plasma (pooled, heparinized), thawed on ice
Procedure:
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Incubation Setup: Pre-warm human plasma to 37°C. In a microcentrifuge tube, initiate the reaction by adding the stock solution to the plasma to a final concentration of 1-5 µM. Gently mix.
-
Time Course: Incubate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).
-
Quenching and Sample Preparation: Immediately quench the reaction by adding the aliquot to 3-4 volumes of cold ACN containing an internal standard. Vortex and centrifuge to precipitate plasma proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: As described in Protocol 1, plot the data to determine the degradation rate constant (k) and calculate the half-life (t½) in plasma.
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To evaluate the susceptibility of the compound to Phase I metabolic enzymes (e.g., Cytochrome P450s).
Materials:
-
All materials from Protocol 1
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control (e.g., Verapamil, known for high clearance) and negative control (e.g., Warfarin, known for low clearance)
Procedure:
-
Preparation: Prepare working solutions of the test compound and controls. Thaw HLM on ice.
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.5-1 mg/mL) and phosphate buffer at 37°C for ~5 minutes.
-
Reaction Initiation: Add the test compound to the HLM mixture. Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system should be run as a negative control to account for non-enzymatic degradation.
-
Time Course & Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench immediately with cold ACN containing an internal standard.[3]
-
Sample Preparation & Analysis: Process the samples as described in the previous protocols and analyze by LC-MS/MS.
-
Data Analysis: Determine the half-life (t½) as previously described. From this, you can calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aquatic photochemistry, abiotic and aerobic biodegradability of thalidomide: identification of stable transformation products by LC-UV-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS and chiroptical spectroscopic analyses of multidimensional metabolic systems of chiral thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
impact of hydrochloride salt on Thalidomide-5-PEG4-NH2 reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Thalidomide-5-PEG4-NH2 hydrochloride. The focus is on understanding the impact of the hydrochloride salt on the molecule's reactivity and providing solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the hydrochloride (HCl) salt on Thalidomide-5-PEG4-NH2?
A1: The hydrochloride salt form of Thalidomide-5-PEG4-NH2 is provided primarily for enhanced stability and easier handling.[1][2][3][4] The free amine (free base) form of the compound can be less stable during storage.[1] The HCl salt also typically improves the solubility of the compound in aqueous solutions.[4][5]
Q2: My conjugation reaction is failing or showing very low yield. Why is my Thalidomide-5-PEG4-NH2 HCl not reactive?
A2: The terminal primary amine (-NH2) group on the PEG linker is the reactive moiety for conjugation. In the hydrochloride salt form, this amine is protonated (R-NH3+ Cl-), which renders it non-nucleophilic and thus unreactive in standard coupling reactions.[6][7] To achieve reactivity, the amine must be deprotonated to its free base form (R-NH2) by adding a non-nucleophilic base to your reaction mixture. Failure to add a sufficient amount of base is the most common reason for reaction failure.
Q3: How do I properly handle and store this compound?
A3: The solid compound should be stored at -20°C, sealed from air, and kept away from moisture.[8][9] For stock solutions, dissolve the compound in an anhydrous solvent like DMSO. These solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]
Q4: What are the recommended solvents for this compound and for my reaction?
A4: this compound is soluble in DMSO at concentrations up to 100 mg/mL (205.80 mM).[8][9] For conjugation reactions, anhydrous aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are typically recommended.[11][12] It is critical to use anhydrous-grade solvents, as moisture can hydrolyze activated esters and interfere with coupling reagents.
Q5: I've successfully synthesized my PROTAC, but it's difficult to purify. What are some common purification challenges?
A5: PROTAC molecules are often challenging to purify due to their relatively high molecular weight and sometimes "greasy" nature, which can lead to streaking on silica (B1680970) gel columns.[13] Reversed-phase HPLC is a frequently used and effective method for purifying PROTACs.[13] Ensure that your purification solvents are compatible with the solubility of your final compound.
Troubleshooting Guide
Issue: Low or No Product Formation in Conjugation Reaction
This is the most common issue encountered when using the hydrochloride salt of an amine-linker. The workflow diagram below outlines the necessary activation step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. polysciences.com [polysciences.com]
- 3. Methoxy PEG Amine, HCl Salt - JenKem Technology USA [jenkemusa.com]
- 4. Thalidomide-PEG4-NH2, HCl salt,cas2387510-82-7 - Ruixibiotech [ruixibiotech.com]
- 5. synthesis - Why are solid phase organics often conjugated to HCl? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CRBN Ligands for Targeted Protein Degradation: Featuring Thalidomide-5-PEG4-NH2
In the landscape of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone strategy for the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The choice of CRBN ligand is a critical determinant of the efficacy, selectivity, and pharmacological properties of the resulting degrader. This guide provides a comparative analysis of Thalidomide-5-PEG4-NH2, a functionalized ligand for PROTAC synthesis, alongside other prominent CRBN ligands such as thalidomide (B1683933), lenalidomide (B1683929), pomalidomide (B1683931), and iberdomide (B608038).
Thalidomide-5-PEG4-NH2 is a derivative of thalidomide featuring a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group. This modification makes it a versatile building block for the assembly of PROTACs, where the terminal amine can be readily conjugated to a linker attached to a target protein ligand. While the intrinsic binding affinity of the thalidomide core to CRBN is the foundation of its function, the performance of a PROTAC derived from this building block is profoundly influenced by the entire molecular architecture, including the linker and the target-binding moiety.
Comparative Analysis of CRBN Ligands
The selection of a CRBN ligand for a PROTAC is often a balance between binding affinity, degradation efficiency of the target protein, and the overall physicochemical properties of the final molecule. The following table summarizes key quantitative data for various CRBN ligands. It is important to note that while Thalidomide-5-PEG4-NH2 itself is a building block, the data for thalidomide provides a baseline for its CRBN-binding component.
| Ligand | CRBN Binding Affinity (Kd/IC50) | Neosubstrate Degradation (IKZF1/IKZF3) | Key Features & Considerations |
| Thalidomide | ~250 nM (Kd)[1] | Less efficient compared to lenalidomide and pomalidomide[1] | The foundational CRBN ligand. Its derivatives are widely used in PROTAC synthesis. |
| Lenalidomide | ~178 nM (Kd)[1], 0.64 µM (KD)[2] | More potent than thalidomide in degrading Ikaros and Aiolos.[3] | An immunomodulatory drug (IMiD) with established clinical use. |
| Pomalidomide | ~157 nM (Kd)[1], 264 ± 18 nM (Kd)[4] | More potent than lenalidomide in degrading certain neosubstrates like ARID2.[3] | A second-generation IMiD with higher binding affinity to CRBN than thalidomide.[5] |
| Iberdomide (CC-220) | ~150 nM (IC50)[6] | Induces more efficient degradation of Ikaros and Aiolos than lenalidomide and pomalidomide.[3][7] | A newer generation CRBN E3 ligase modulator with significantly higher binding affinity.[6][7] |
| Thalidomide-5-PEG4-NH2 | Not directly reported; based on thalidomide core | Not applicable as a standalone agent | A functionalized building block for PROTAC synthesis; performance is context-dependent. |
Note: The binding affinities and degradation efficiencies can vary depending on the experimental system and assay conditions.
PROTAC Performance: The Ultimate Test
The true measure of a CRBN ligand's utility in the context of PROTACs is the degradation efficiency of the target protein. The following table presents examples of DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for PROTACs utilizing different CRBN ligands. This data highlights that while the intrinsic affinity of the CRBN ligand is important, the overall PROTAC design is paramount.
| PROTAC Example | CRBN Ligand | Target Protein | DC50 | Dmax | Cell Line |
| Pomalidomide-based PROTAC (Compound 16) | Pomalidomide | EGFRWT | 32.9 nM | Not Specified | A549 |
| Pomalidomide-based PROTAC (ZQ-23) | Pomalidomide | HDAC8 | 147 nM | 93% | Not Specified |
| VHL-based PROTAC (Compound 68) | VH032 | EGFRL858R | 5.0 nM | Not Specified | HCC-827 |
| CRBN-based PROTAC (Compound 69) | Not Specified | EGFRL858R | 11 nM | Not Specified | HCC-827 |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative evaluation of CRBN ligands and the PROTACs derived from them. Below are detailed methodologies for key experiments.
CRBN Binding Affinity Assays
a) Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding between the CRBN ligand and the CRBN protein.
-
Methodology:
-
Prepare a solution of purified recombinant CRBN protein (e.g., in a complex with DDB1) in a suitable buffer (e.g., PBS or HEPES).
-
Load the protein solution into the sample cell of the ITC instrument.
-
Prepare a solution of the CRBN ligand at a higher concentration in the same buffer.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters.[2]
-
b) Surface Plasmon Resonance (SPR)
-
Objective: To measure the kinetics of binding and dissociation (kon and koff) and to determine the Kd.
-
Methodology:
-
Immobilize purified recombinant CRBN protein onto an SPR sensor chip.
-
Prepare a series of dilutions of the CRBN ligand in a suitable running buffer.
-
Inject the ligand solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
Fit the sensorgram data to a kinetic model to determine the binding parameters.[4]
-
Target Protein Degradation Assay (Western Blot)
-
Objective: To quantify the extent of target protein degradation induced by a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the DC50 and Dmax values.[5]
-
Ternary Complex Formation Assay (NanoBRET™)
-
Objective: To detect and quantify the formation of the ternary complex (Target Protein-PROTAC-CRBN) in live cells.
-
Methodology:
-
Cell Line Engineering: Co-express the target protein fused to NanoLuc® luciferase (energy donor) and CRBN fused to HaloTag® (energy acceptor) in a suitable cell line.
-
Labeling: Label the HaloTag®-CRBN fusion protein with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with the PROTAC of interest.
-
Measurement: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates the formation of the ternary complex.[8][9]
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental workflows involved in targeted protein degradation.
Caption: Mechanism of action for a CRBN-based PROTAC.
Caption: A typical experimental workflow for evaluating a novel PROTAC.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ternary Complex Formation [promega.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Thalidomide-5-PEG4-NH2 and Pomalidomide-Based PROTAC Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the judicious selection of its constituent parts: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. This guide provides an objective comparison of two widely used Cereblon (CRBN) E3 ligase ligand systems: Thalidomide-5-PEG4-NH2 and pomalidomide-based linkers.
Executive Summary
Pomalidomide (B1683931) has largely become the CRBN ligand of choice in modern PROTAC design over thalidomide (B1683933). This preference is primarily due to its higher binding affinity for CRBN, which generally translates to more efficient formation of the ternary complex (POI-PROTAC-CRBN) and consequently, more potent and rapid protein degradation.[1][2][3] Pomalidomide-based PROTACs have also been reported to exhibit greater degradation selectivity and improved metabolic stability.[3] While direct head-to-head comparisons of PROTACs differing only in the thalidomide versus pomalidomide moiety are scarce in published literature, the available data and fundamental principles of PROTAC design strongly support the superior performance of pomalidomide-based degraders.
Structural and Functional Comparison
Thalidomide and pomalidomide are both immunomodulatory drugs (IMiDs) that bind to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[4] The key structural difference is the presence of an amino group at the C4 position of the phthalimide (B116566) ring in pomalidomide, which is absent in thalidomide. This feature not only enhances binding affinity but also provides a convenient and versatile point for linker attachment.[3]
Thalidomide-5-PEG4-NH2 is a pre-functionalized building block consisting of the thalidomide core, a four-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group for conjugation to a POI ligand. The PEG linker enhances hydrophilicity, which can improve the solubility and permeability of the final PROTAC molecule.[5]
Pomalidomide-based linkers are typically synthesized by attaching various linker types (including PEG chains) to the C4 amino group of the pomalidomide core. This offers greater flexibility in linker design and optimization.
The table below summarizes the key characteristics of thalidomide and pomalidomide as CRBN ligands for PROTACs.
| Feature | Thalidomide | Pomalidomide | References |
| CRBN Binding Affinity | Weaker | Stronger | [6] |
| Ternary Complex Formation | Less Efficient | More Efficient | [3][6] |
| Protein Degradation Potency | Generally Lower | Generally Higher | [1][6] |
| Metabolic Stability | Lower | Higher | [3] |
| Linker Attachment Point | C5 position of the phthalimide ring | C4 amino group of the phthalimide ring | [3] |
| Synthetic Flexibility | More constrained | More versatile | [3] |
Quantitative Performance Data
| PROTAC | E3 Ligase Ligand | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative Thalidomide-PROTAC | Thalidomide | PEG | BRD4 | HeLa | ~15 | >95 |
| ARV-825 | Pomalidomide | PEG | BRD4 | 22Rv1 | < 1 | >95 |
| dBET1 | Pomalidomide | PEG | BRD4 | MV4;11 | 1.8 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathways and Experimental Workflows
The fundamental mechanism of action for both thalidomide and pomalidomide-based PROTACs is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Experimental Protocols
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. After overnight adherence, treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Cellular Permeability Assays
These assays are crucial for determining the ability of a PROTAC to cross the cell membrane.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput method for early-stage permeability screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It provides a more physiologically relevant measure of permeability and can also identify if the PROTAC is a substrate for efflux transporters.
Ternary Complex Formation Assays
These assays confirm the PROTAC's mechanism of action by measuring the formation of the POI-PROTAC-E3 ligase complex.
-
NanoBRET™ Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and the E3 ligase. An increase in the BRET signal upon PROTAC treatment indicates ternary complex formation.
-
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These are biophysical techniques that can be used in vitro to measure the binding affinities and thermodynamics of the binary and ternary complexes, providing insights into the cooperativity of ternary complex formation.
Conclusion
The selection of the E3 ligase ligand is a critical decision in PROTAC design. While Thalidomide-5-PEG4-NH2 provides a convenient, pre-functionalized building block for constructing thalidomide-based PROTACs, the current body of evidence strongly suggests that pomalidomide-based linkers offer significant advantages in terms of degradation potency, selectivity, and metabolic stability. This is primarily attributed to pomalidomide's superior binding affinity for CRBN. For researchers aiming to develop highly potent and clinically viable protein degraders, pomalidomide represents a more favorable starting point for the CRBN-recruiting moiety. The experimental protocols provided in this guide offer a comprehensive framework for the rigorous evaluation and comparison of novel PROTAC candidates.
References
A Comparative Guide to CRBN Recruitment: Thalidomide-5-PEG4-NH2 vs. Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the effective recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone for the development of potent Proteolysis Targeting Chimeras (PROTACs). Both thalidomide (B1683933) and its analog lenalidomide (B1683929) are well-established CRBN ligands. This guide provides a detailed, objective comparison of a functionalized thalidomide derivative, Thalidomide-5-PEG4-NH2, and lenalidomide in their capacity to recruit CRBN, supported by experimental data and detailed protocols.
Executive Summary
Lenalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide.[1][2] This enhanced affinity can translate to more efficient recruitment of CRBN and the formation of the ternary complex, a critical step in the PROTAC mechanism of action. While specific binding data for Thalidomide-5-PEG4-NH2 is not widely available in the public domain, the data for the parent molecule, thalidomide, and its derivatives suggest that lenalidomide is a more potent CRBN recruiter. The choice between a functionalized thalidomide, such as one with a PEG linker for PROTAC synthesis, and a lenalidomide-based approach will depend on the specific requirements of the PROTAC being developed, including the nature of the target protein and the desired physicochemical properties of the final molecule.
Data Presentation: Quantitative Comparison of CRBN Ligands
The following table summarizes the binding affinities of thalidomide and lenalidomide to CRBN, as determined by various biophysical assays. It is important to note that absolute values can vary between different experimental setups.
| Compound | Assay Type | Protein Construct | Binding Affinity (Kd / Ki / IC50) | Reference |
| Thalidomide | Competitive Titration | hsDDB1-hsCRBN | Ki: ~250 nM | [2] |
| Lenalidomide | Competitive Titration | hsDDB1-hsCRBN | Ki: ~178 nM | [2] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | Kd: 43.4 ± 2.6 µM | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN TBD | Kd: 6.7 ± 0.9 µM | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | CRBN-DDB1 complex | Kd: 0.64 ± 0.24 µM | [1] |
| Thalidomide | TR-FRET | His-CRBN(DDB1) | IC50: 34.7 nM | [3][4] |
| Lenalidomide | TR-FRET | His-CRBN(DDB1) | IC50: 13.2 nM | [3][4] |
| Lenalidomide | TR-FRET | CRBN | IC50: 2.694 µM | [5] |
Signaling Pathway and Mechanism of Action
The recruitment of CRBN by either thalidomide derivatives or lenalidomide is the initial step in the targeted degradation of a protein of interest (POI) via a PROTAC. The ligand binds to CRBN, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Workflow
A typical workflow to compare the CRBN recruitment efficiency of two ligands involves a series of biochemical and cell-based assays to determine binding affinity, ternary complex formation, and ultimately, target protein degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified CRBN protein (e.g., 10-20 µM) in a suitable, degassed buffer (e.g., PBS or HEPES, pH 7.4).
-
Prepare a solution of the ligand (Thalidomide-5-PEG4-NH2 or lenalidomide) at a 10-fold higher concentration (e.g., 100-200 µM) in the identical, matched buffer.
-
Ensure accurate concentration determination for both protein and ligand.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with the experimental buffer.
-
Load the CRBN solution into the sample cell and the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 1-2 µL) of the ligand solution into the sample cell containing the CRBN protein.
-
Allow the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetics of association (kon) and dissociation (koff), from which the equilibrium dissociation constant (Kd) is calculated.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize purified CRBN protein onto a suitable sensor chip (e.g., CM5) using amine coupling chemistry.
-
Activate the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS.
-
Inject the CRBN solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent attachment.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (Thalidomide-5-PEG4-NH2 or lenalidomide) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2 or a fluorescently labeled ligand) when they are brought into close proximity, which occurs upon the formation of a stable protein-ligand or protein-protein complex.
Protocol:
-
Reagent Preparation:
-
Use a terbium cryptate-labeled anti-tag antibody (e.g., anti-His) and an acceptor-labeled anti-tag antibody (e.g., anti-GST) for detecting tagged CRBN and a tagged target protein, respectively.
-
Alternatively, use a fluorescently labeled CRBN ligand as a tracer.
-
-
Assay Procedure (Ternary Complex Formation):
-
In a microplate, add the PROTAC (containing either Thalidomide-5-PEG4-NH2 or a lenalidomide-based recruiter) at various concentrations.
-
Add the tagged CRBN and tagged target protein.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate the mixture to allow for ternary complex formation.
-
-
Measurement:
-
Excite the donor fluorophore at its specific wavelength (e.g., 340 nm).
-
Measure the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (EC50).
-
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").
Protocol:
-
Cell Lysis:
-
Treat cells with the PROTAC (containing either Thalidomide-5-PEG4-NH2 or a lenalidomide-based recruiter) for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Centrifuge to pellet cellular debris and collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the target protein or a tag on the protein.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).
-
Analyze the eluted proteins by Western blotting using antibodies against CRBN and the target protein to confirm the presence of the ternary complex.
-
Conclusion
The selection of a CRBN ligand is a critical decision in the design of effective PROTACs. While lenalidomide demonstrates a higher intrinsic binding affinity to CRBN, the use of a functionalized thalidomide derivative like Thalidomide-5-PEG4-NH2 offers a versatile platform for PROTAC synthesis. The experimental protocols provided in this guide offer a robust framework for the direct comparison of these and other CRBN-recruiting moieties, enabling researchers to make data-driven decisions to optimize the performance of their targeted protein degraders. The ultimate choice will depend on a comprehensive evaluation of binding affinity, ternary complex formation, and cellular degradation efficacy for the specific target protein of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations [pubmed.ncbi.nlm.nih.gov]
Validating CRBN Engagement: A Comparative Guide for Thalidomide-5-PEG4-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methodologies for validating the engagement of the E3 ligase Cereblon (CRBN) by Proteolysis Targeting Chimeras (PROTACs) that utilize the Thalidomide-5-PEG4-NH2 linker. It offers a comprehensive overview of the performance of these PROTACs in relation to alternatives, supported by available experimental data.
Proteolysis-targeting chimeras are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A significant class of PROTACs achieves this by recruiting the E3 ubiquitin ligase Cereblon (CRBN). These molecules typically consist of a ligand that binds to the target protein, a linker, and a ligand that engages CRBN, often a derivative of thalidomide (B1683933). The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical initial step for subsequent ubiquitination and degradation of the target. Therefore, robust validation of CRBN engagement is a cornerstone of PROTAC development.
Thalidomide and its analogs, pomalidomide (B1683931) and lenalidomide, are frequently used as CRBN ligands in PROTAC design due to their well-established binding and favorable drug-like properties. The Thalidomide-5-PEG4-NH2 moiety incorporates the thalidomide-based Cereblon ligand and a 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group for conjugation to a target protein ligand. While specific quantitative binding and degradation data for PROTACs utilizing the precise Thalidomide-5-PEG4-NH2 linker are not extensively available in the public domain, the data for thalidomide and PROTACs with similar PEG linkers provide valuable benchmarks.
Quantitative Comparison of CRBN Ligand Performance
The following tables summarize key quantitative data from various studies, comparing the binding affinities and degradation efficiencies of thalidomide, its analogs, and PROTACs that recruit CRBN. This data provides a baseline for the expected performance of PROTACs utilizing a Thalidomide-5-PEG4-NH2 linker.
Table 1: Binding Affinities of CRBN Ligands
| Ligand/PROTAC | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [1] |
| Pomalidomide | Fluorescence Polarization | 153.9 nM (IC50) | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM (Kd) | [1] |
| Phenyl Dihydrouracil-based PROTAC | Fluorescence Polarization | 52 ± 19 nM | [1] |
| Benzimidazole-based Ligand | Fluorescence Polarization Competition | Potent binding, specific values vary | [2] |
Note: The binding affinity of a PROTAC is influenced by the target protein ligand and the linker, not just the CRBN ligand.
Table 2: Degradation Potency of CRBN-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Thalidomide-based SHP2 Degrader | SHP2 | Various | 6.02 nM | >90% | [3] |
| ARV-825 (BETd) | BRD4 | Jurkat | ~5 nM | >95% | [4] |
| Pomalidomide-based PROTAC | BRD4 | HEK293T | 1.8 nM | >98% | [5] |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Alternative CRBN-Binding Moieties
While thalidomide and its analogs are widely used, research into alternative CRBN ligands is ongoing to improve properties such as stability, reduce potential off-target effects, and expand the chemical space for PROTAC development.
-
Phenyl Dihydrouracils: These compounds have been developed as stable and achiral alternatives to the glutarimide-based ligands like thalidomide.[1] They have been shown to effectively engage CRBN and induce target protein degradation.[1]
-
Isoindolinone and Benzimidazole-based Ligands: These novel classes of CRBN ligands have demonstrated potent binding and, in some cases, have been incorporated into PROTACs to achieve target degradation.[2][6]
Experimental Protocols for Validating CRBN Engagement
Accurate and robust validation of CRBN engagement is paramount for the successful development of PROTACs. The following are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to assess target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble (non-denatured) protein remaining.
Protocol:
-
Cell Culture and Treatment: Culture the cells of interest to an appropriate density. Treat the cells with the Thalidomide-5-PEG4-NH2 PROTAC at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them individually at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (if using intact cells) and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Collect the supernatant and quantify the amount of soluble CRBN using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble CRBN as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer (acceptor) that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation: Seed cells (e.g., HEK293) in a white, 96-well plate. Transiently transfect the cells with a plasmid encoding for a NanoLuc®-CRBN fusion protein.
-
Compound and Tracer Addition: Add the Thalidomide-5-PEG4-NH2 PROTAC at various concentrations to the cells. Then, add the fluorescently labeled CRBN tracer.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® substrate to the wells and measure the luminescence at two wavelengths (donor and acceptor channels) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the PROTAC will result in a concentration-dependent decrease in the BRET ratio, from which an IC50 value can be determined.
Fluorescence Polarization (FP) Assay
Principle: FP is a biophysical technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its rotation slows down, leading to an increase in fluorescence polarization. In a competitive FP assay, an unlabeled compound (the PROTAC) competes with the fluorescent tracer for binding to the protein, causing a decrease in polarization.
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant CRBN protein, a fluorescently labeled thalidomide analog (tracer), and serial dilutions of the Thalidomide-5-PEG4-NH2 PROTAC in an appropriate buffer.
-
Assay Setup: In a black microplate, combine the CRBN protein, the fluorescent tracer at a fixed concentration, and the varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration. The data can be fitted to a competition binding model to determine the IC50 value.
Visualizing the Mechanism and Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of key events in PROTAC action.
References
- 1. benchchem.com [benchchem.com]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thalidomide 4'-oxyacetamide-PEG4-amine | CAS 2245697-85-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. New Thalidomide-Resembling Dicarboximides Target ABC50 Protein and Show Antileukemic and Immunomodulatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Protein Degradation by Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the degradation of a target protein is a critical step in validating the mechanism of action for novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. Western blotting remains a cornerstone technique for this purpose due to its accessibility and ability to provide information on protein size and abundance. This guide provides a comparative overview of methods to rigorously confirm protein degradation using Western blot, supported by experimental protocols and data presentation guidelines.
The Foundational Method: Dose-Response and Time-Course Analysis
The most direct way to demonstrate protein degradation is to observe the reduction of the target protein levels after treatment with a degrading compound. This is typically assessed by treating cells with increasing concentrations of the compound (dose-response) or for varying lengths of time (time-course).
Comparison of Confirmation Methods
A multi-faceted approach is essential to confidently assert that a target protein is being degraded through a specific, intended pathway. Below is a comparison of key validation experiments that complement the initial dose-response analysis.
| Method | Purpose | Advantages | Disadvantages |
| Dose-Response & Time-Course | Primary evidence of degradation; determine potency (DC₅₀) and efficacy (Dₘₐₓ). | Direct, quantitative, fundamental to characterizing a degrader. | Does not confirm the degradation mechanism (e.g., proteasome-dependent). |
| Proteasome/Neddylation Inhibition | Confirms degradation occurs via the ubiquitin-proteasome system (UPS). | Strong mechanistic proof; distinguishes degradation from synthesis inhibition. | Inhibitors can have off-target effects or induce cellular stress. |
| Inactive Control Compound | Demonstrates that degradation is dependent on the specific degrader structure. | Confirms target engagement and E3 ligase recruitment are necessary. | Requires synthesis of a specific control molecule. |
| Target Ubiquitination Assay (IP-WB) | Directly shows the target protein is tagged with ubiquitin for degradation. | Provides direct evidence of the upstream event in the UPS pathway.[1] | Technically challenging, may require optimization, and relies on high-quality antibodies for IP and WB. |
| Washout Experiment | Assesses the reversibility of degradation upon compound removal. | Demonstrates that degradation is dependent on continuous compound presence and allows for protein resynthesis. | Can be time-consuming; protein resynthesis rates vary.[2] |
Quantitative Data Presentation
Quantifying the extent of protein degradation is crucial for comparing the efficacy of different compounds. Key parameters include DC₅₀ (the concentration of a degrader that induces 50% degradation of the target) and Dₘₐₓ (the maximum percentage of degradation achieved).[3] These values are derived from dose-response curves.
Example: Quantifying BRD4 Degradation by MZ1
The following table summarizes representative data from a dose-response experiment to determine the DC₅₀ and Dₘₐₓ for the BRD4-degrading PROTAC, MZ1.
| MZ1 Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 48% |
| 100 | 15% |
| 1000 | 25% (Hook Effect) |
| Calculated DC₅₀ | ~12 nM |
| Calculated Dₘₐₓ | ~85% |
Note: The "hook effect" is a phenomenon where degradation efficiency decreases at very high concentrations due to the formation of unproductive binary complexes over the productive ternary complex.[4]
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in confirming protein degradation.
Caption: The PROTAC-mediated ubiquitin-proteasome pathway.
Caption: Standard experimental workflow for Western blot analysis.
Experimental Protocols
Detailed and consistent protocols are key to obtaining reproducible results.
Protocol 1: Dose-Response Analysis of Target Degradation
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in an exponential growth phase during treatment (typically 70-80% confluency). Allow cells to attach overnight.[5]
-
Compound Treatment: Prepare serial dilutions of the degrader compound in a complete growth medium. Aspirate the old medium from cells and add the medium containing the different concentrations of the degrader. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate cells for a predetermined time point (e.g., 4, 8, 16, or 24 hours). The optimal time can vary significantly and may need to be determined empirically.[6]
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent non-specific protein degradation.[7][8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 15-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Western Blotting: Proceed with the standard Western blot workflow (SDS-PAGE, transfer, blocking, antibody incubation, and detection) as diagrammed above. Probe for the target protein and a suitable loading control (e.g., GAPDH, β-Actin, or Vinculin).[9]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each lane. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the results to determine DC₅₀ and Dₘₐₓ.
Protocol 2: Proteasome Inhibition (Rescue) Experiment
-
Cell Seeding and Culture: Follow step 1 from Protocol 1.
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.
-
Co-treatment: Add the degrader compound at a concentration known to cause significant degradation (e.g., 5x DC₅₀) to the inhibitor-containing media. Also include control wells: vehicle only, degrader only, and inhibitor only.
-
Incubation: Incubate for the same duration as the initial degradation experiment (e.g., 4-8 hours).
-
Lysis and Western Blot: Follow steps 4-8 from Protocol 1. A successful rescue experiment will show that in the presence of the proteasome inhibitor, the degrader is unable to reduce the levels of the target protein.
Comparison with Alternative Technologies
While Western blot is a gold standard, other methods can offer higher throughput and complementary information.
| Technology | Principle | Throughput | Key Advantages | Key Limitations |
| Traditional Western Blot | Size-based separation and antibody-based detection on a membrane. | Low | Widely accessible, provides molecular weight information, cost-effective. | Labor-intensive, semi-quantitative, requires significant optimization.[10][11] |
| Automated Western Blot (e.g., Simple Western™) | Capillary-based immunodetection with size separation. | Medium-High | Fully automated, highly quantitative and reproducible, low sample volume.[12] | Higher initial instrument cost, specialized consumables. |
| In-Cell Western (ICW) | Quantitative immunofluorescence in a microplate format. | High | No cell lysis or transfer steps, high throughput, suitable for SAR studies.[13] | No molecular weight information, requires high-quality antibodies for fixed cells. |
| Flow Cytometry | Antibody-based detection of intracellular protein in single cells. | High | Single-cell resolution, can analyze subpopulations, high throughput.[3] | Indirect protein measurement, requires cell permeabilization protocols. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of peptides. | Low-Medium | Unbiased global proteome view, identifies off-target effects, highly sensitive. | Expensive, complex data analysis, does not provide molecular weight of intact protein.[3] |
References
- 1. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. catsci.com [catsci.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. selvita.com [selvita.com]
- 12. google.com [google.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating PROTAC-Induced Degradation with Mass Spectrometry and Orthogonal Methods
An objective comparison of mass spectrometry against alternative techniques for confirming targeted protein degradation, complete with experimental data and protocols.
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted destruction of disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the protein entirely by hijacking the cell's own ubiquitin-proteasome system.[2][3] This unique mechanism necessitates rigorous validation to confirm on-target degradation, assess selectivity, and understand the broader cellular impact.
Relying on a single analytical method is insufficient for a comprehensive understanding.[4] Therefore, a suite of orthogonal techniques is crucial for generating a reliable data package.[4] This guide provides a comparative overview of mass spectrometry (MS)—the gold standard for unbiased proteomics—and other key methods for validating PROTAC-mediated protein degradation.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][5] The critical first step is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[4][6] This proximity allows the E3 ligase to tag the POI with ubiquitin molecules, marking it for recognition and destruction by the proteasome.[2] The PROTAC molecule is then released and can participate in further degradation cycles, giving it a catalytic mode of action.[3][6]
Mass Spectrometry-Based Proteomics: The Unbiased Gold Standard
Mass spectrometry is the most powerful tool for assessing PROTAC selectivity because it can identify and quantify thousands of proteins in an unbiased manner.[4][7] This global view is essential for confirming on-target degradation while simultaneously revealing any unintended off-target effects across the entire proteome.[8][9]
Experimental Workflow
The typical workflow involves treating cells with the PROTAC, preparing cell lysates, digesting proteins into peptides, labeling the peptides with isobaric tags (like TMT or iTRAQ) for multiplexed quantification, and analyzing them via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
Detailed Experimental Protocol: Global Proteomics
-
Cell Culture and Treatment : Plate cells and treat with the PROTAC at a concentration expected to give maximal degradation (Dmax) alongside a vehicle control.[4]
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like a BCA assay to ensure equal loading.[10]
-
Protein Digestion : Digest the proteins into smaller peptides using an enzyme, most commonly trypsin.[4]
-
Peptide Labeling : For quantitative analysis, label the peptides from different samples (e.g., control vs. treated) with isobaric tags such as TMT or iTRAQ. This allows multiple samples to be combined and analyzed in a single MS run.[4]
-
LC-MS/MS Analysis : Separate the labeled peptides using liquid chromatography and analyze them with a tandem mass spectrometer. The MS instrument isolates and fragments the peptides to determine their amino acid sequence (identification) and quantifies the reporter ions from the isobaric tags (quantification).[4]
-
Data Analysis : Use specialized software to process the raw MS data. This involves identifying the proteins from the peptide sequences and quantifying the changes in protein abundance between the PROTAC-treated and control samples. Proteins that are significantly downregulated are identified as potential degradation targets.[4]
Orthogonal Validation Methods
While MS provides a comprehensive overview, other techniques are essential for validating its findings and for routine assays like dose-response studies.[4]
Comparison of Validation Techniques
The choice of validation method depends on the experimental question, required throughput, and available resources. A multi-method approach provides the highest degree of confidence in a PROTAC's efficacy and specificity.[4]
| Method | Principle | Throughput | Quantitative? | Key Information |
| Mass Spectrometry | Unbiased identification and quantification of peptides from digested proteins.[11] | Low-Medium | Yes (Relative & Absolute) | Global on-target and off-target effects, pathway analysis.[8] |
| Western Blot | Antibody-based detection of a specific protein separated by size.[10] | Low | Semi-Quantitative | Targeted validation of POI degradation, DC50/Dmax determination.[12] |
| Flow Cytometry | Antibody-based detection of protein levels in individual cells.[4] | High | Yes (Relative) | Cell population analysis, mean fluorescence intensity. |
| Immunofluorescence | Antibody-based visualization of protein abundance and localization in fixed cells.[4] | Low-Medium | Semi-Quantitative | Subcellular localization, visual confirmation of degradation. |
| Luminescence/BRET Assays | Reporter systems (e.g., HiBiT) fused to the POI to measure protein levels in real-time.[4] | High | Yes (Relative) | Kinetic analysis of degradation (rate, Dmax), DC50 determination. |
Detailed Protocols for Key Orthogonal Methods
1. Western Blotting
-
Methodology : Prepare cell lysates as described for the MS protocol.[10] Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., nitrocellulose).[13] Block the membrane and incubate with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate and quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).[10]
2. Flow Cytometry
-
Methodology : Treat cells with the PROTAC.[4] Harvest and fix the cells, then permeabilize them to allow antibody entry. Stain the cells with a fluorescently-labeled primary antibody against the POI. Analyze the cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells. Compare the mean fluorescence intensity (MFI) of treated cells to controls.[4]
3. HiBiT/NanoBRET Luminescence Assay
-
Methodology : Use CRISPR/Cas9 to insert a small peptide tag (HiBiT) into the endogenous gene for the POI. Culture the engineered cells and treat them with the PROTAC in a microplate.[4] At desired time points, add a detection reagent containing the LgBiT protein and substrate. The HiBiT and LgBiT proteins combine to form a functional NanoLuc luciferase, producing a luminescent signal proportional to the amount of HiBiT-tagged POI. Measure luminescence using a plate reader to determine degradation kinetics and dose-response curves (DC50, Dmax).[4]
Choosing the Right Validation Strategy
The optimal validation strategy often involves a combination of methods. Global proteomics with mass spectrometry is unparalleled for initial, deep profiling of a lead compound to ensure specificity. Higher-throughput, targeted methods are better suited for screening compound libraries or performing detailed kinetic and dose-response studies.
Conclusion
Validating the efficacy and selectivity of a PROTAC is a critical step that requires a robust, multi-faceted approach. Mass spectrometry serves as the cornerstone for unbiased, proteome-wide analysis, providing the ultimate confirmation of on-target activity and a comprehensive screen for off-target effects.[4][9] This high-level view should be complemented by targeted, orthogonal methods like Western blotting, flow cytometry, and luminescence-based assays, which offer accessible, higher-throughput options for dose-response and kinetic profiling. By combining these powerful techniques, researchers can build a comprehensive data package that provides a high degree of confidence in their PROTAC candidates.[4]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. panomebio.com [panomebio.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant of therapeutic success. Among the critical components of a PROTAC, the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety plays a crucial role. This guide provides an in-depth comparison of how different polyethylene (B3416737) glycol (PEG) linker lengths influence PROTAC efficacy, supported by experimental data and detailed methodologies.
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall bioactivity. Its length, composition, and attachment points significantly impact the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation by the proteasome.[3][4]
A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[][6] Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[4] Therefore, meticulous optimization of the linker length is a critical step in the development of potent and selective protein degraders.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations.[3] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 8 (2 PEG units) | >5000 | <20 | [7] |
| BRD4 | CRBN | PEG | 12 (3 PEG units) | <500 | ~80 | [7] |
| BRD4 | CRBN | PEG | 16 (4 PEG units) | <500 | >90 | [7] |
| BRD4 | CRBN | PEG | 20 (5 PEG units) | <500 | >90 | [7] |
| BTK | CRBN | PEG/Alkyl | 3 | >1000 | <10 | [7] |
| BTK | CRBN | PEG/Alkyl | 7 | ~500 | ~50 | [7] |
| BTK | CRBN | PEG/Alkyl | 11 | <100 | >90 | [7] |
| BTK | CRBN | PEG/Alkyl | 15 | <100 | >90 | [7] |
| BTK | CRBN | PEG/Alkyl | 19 | >200 | ~70 | [7] |
| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | N/A | [][7] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | <1000 | >75 | [][7] |
| ERα | VHL | PEG | 12 | Suboptimal | ~50 | [][8] |
| ERα | VHL | PEG | 16 | Optimal | >80 | [][8] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway, the general experimental workflow for assessing PROTAC efficacy, and the logic of linker length optimization.
Caption: PROTAC-mediated degradation of a target protein and its downstream cellular effects.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Caption: Logical workflow for PEG linker length optimization in PROTAC design.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of PROTAC efficacy. The following are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.[9][10]
Materials and Reagents:
-
Cell Line: A human cancer cell line endogenously expressing the target protein.
-
PROTACs: Stock solutions of PROTACs with varying PEG linker lengths in DMSO.
-
Control Compounds: DMSO (vehicle control) and a non-degrading inhibitor for the target protein as a negative control.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl, glycine, methanol, PVDF or nitrocellulose membrane.
-
Antibodies: Primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin), and HRP-conjugated secondary antibodies.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include vehicle (DMSO) and negative controls.[9]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel to separate the proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection and Analysis: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system. Perform densitometric analysis of the protein bands and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3]
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity of the binary (PROTAC-target, PROTAC-E3 ligase) and ternary complexes in real-time.[11][12][13]
Materials and Reagents:
-
SPR Instrument and Sensor Chips: (e.g., Biacore).
-
Purified Proteins: Recombinant target protein and E3 ligase complex.
-
PROTACs: PROTACs with different PEG linker lengths.
-
Running Buffer: A suitable buffer for the proteins of interest (e.g., HBS-EP+).
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) of the PROTAC-E3 ligase interaction. Similarly, immobilize the target protein and inject the PROTAC to determine the KD for the PROTAC-target interaction.
-
Ternary Complex Formation: To measure the ternary complex formation, inject a mixture of a constant, near-saturating concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase surface.[14] The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (alpha), which is the ratio of the binary and ternary binding affinities, to quantify the stability of the ternary complex.[11][14]
Cell Viability Assays
Cell viability assays are used to assess the cytotoxic effects of PROTACs on cells, which can be a consequence of target protein degradation.[15][]
Materials and Reagents:
-
Cell Line: The same cell line used for degradation assays.
-
PROTACs: PROTACs with varying PEG linker lengths.
-
Assay Reagents: CellTiter-Glo® (CTG) Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8) Colorimetric Assay.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTACs.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Perform the CTG or CCK-8 assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence (CTG) or absorbance (CCK-8) and calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences its degradation efficacy.[7] A systematic evaluation of a series of PROTACs with varying linker lengths is essential to identify the optimal construct for a given target protein and E3 ligase pair. By employing robust experimental methodologies such as Western blotting for degradation assessment, SPR for ternary complex analysis, and cell viability assays, researchers can rationally design and optimize PROTACs with enhanced therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for scientists and drug developers in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 13. aragen.com [aragen.com]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Assessing the Selectivity of Thalidomide-5-PEG4-NH2 Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating proteins of interest. The architecture of a PROTAC, comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy and selectivity. This guide provides a comparative framework for assessing the selectivity of PROTACs that utilize a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, specifically focusing on constructs incorporating a Thalidomide-5-PEG4-NH2 linker.
The selectivity of a thalidomide-based degrader is not solely dictated by the affinity of its warhead. The length and composition of the linker, in this case, a polyethylene (B3416737) glycol (PEG) chain with four repeating units attached at the 5-position of the thalidomide (B1683933) moiety, play a crucial role. The linker governs the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the CRBN E3 ligase, which is a key determinant of successful ubiquitination and subsequent degradation. Off-target degradation can arise from the inherent activity of the thalidomide ligand, which is known to induce the degradation of "neosubstrate" proteins such as the transcription factors IKZF1 and IKZF3, or from the formation of non-intended ternary complexes.
This guide presents a comparative analysis of degrader performance based on linker composition, details the essential experimental protocols for rigorous selectivity assessment, and provides visualizations of key biological and experimental workflows.
Comparative Performance: The Influence of Linker Length
While direct head-to-head proteomics data for a PROTAC utilizing a Thalidomide-5-PEG4-NH2 linker is not extensively available in publicly accessible literature, the impact of PEG linker length on degrader potency has been documented for various targets. The following tables provide illustrative data compiled from studies on Bromodomain-containing protein 4 (BRD4) degraders, showcasing how varying the PEG linker length can influence degradation efficiency (DC50 and Dmax).
Table 1: Comparative Degradation Potency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Data Source |
| Thalidomide-PEG2 | BRD4 | MOLM-13 | 4.1 | >95 | Compiled Data[1] |
| Thalidomide-PEG3 | BRD4 | MOLM-13 | 2.5 | >95 | Compiled Data[1] |
| Thalidomide-PEG4 | BRD4 | MOLM-13 | 1.8 | >95 | Compiled Data[1] |
| Thalidomide-PEG5 | BRD4 | RS4;11 | 0.8 | >98 | Compiled Data[1] |
| Thalidomide-PEG6 | BRD4 | MOLM-13 | 3.2 | >95 | Compiled Data[1] |
Note: The data presented is a synthesis of findings from multiple sources and serves for illustrative comparison. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary based on the specific warhead, cell line, and experimental conditions.
Table 2: Illustrative Proteomics Data for a Kinase-Targeting PROTAC
The gold standard for selectivity assessment is quantitative proteomics. Below is a representative example of how proteomics data can be presented to distinguish on-target from off-target degradation.
| Protein | Protein Function | Fold Change vs. Vehicle | p-value | Selectivity Classification |
| Target Kinase A | Signal Transduction | -4.5 | <0.001 | On-Target |
| Kinase B | Signal Transduction | -1.2 | 0.25 | Off-Target (non-significant) |
| IKZF1 | Transcription Factor | -3.8 | <0.001 | Neosubstrate |
| IKZF3 | Transcription Factor | -3.5 | <0.001 | Neosubstrate |
| Protein X | Housekeeping | -1.1 | 0.35 | Unaffected |
| Protein Y | Structural | -1.05 | 0.42 | Unaffected |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing selectivity assessments.
References
head-to-head comparison of Thalidomide-5-PEG4-NH2 and VHL ligands for a specific target
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase to be recruited is a critical design parameter that significantly influences a PROTAC's degradation efficiency, selectivity, and overall performance. This guide provides an objective, data-driven comparison of two of the most widely utilized E3 ligase ligands in PROTAC development: thalidomide-based ligands that recruit Cereblon (CRBN) and ligands that recruit the von Hippel-Lindau (VHL) E3 ligase.
This comparison focuses on the degradation of the well-characterized epigenetic reader protein BRD4, a key member of the Bromodomain and Extra-Terminal (BET) family, which is a prominent target in oncology. We will compare the performance of representative PROTACs, including the CRBN-based degrader ARV-825 and the VHL-based degraders MZ1 and ARV-771. While specific data for PROTACs constructed with the exact Thalidomide-5-PEG4-NH2 linker is not available in direct comparative studies, ARV-825 utilizes a pomalidomide-based CRBN ligand, an analog of thalidomide, making it a relevant and well-documented exemplar for this class of degraders.
Quantitative Performance Data
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency. The following tables summarize the performance of CRBN and VHL-based BRD4 degraders across various cancer cell lines.
Table 1: Performance of CRBN-Based BRD4 Degrader (ARV-825)
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL) | < 1 | Not Reported |
| ARV-825 | CRBN | BRD4 | 22RV1 (Prostate Cancer) | 0.57 | Not Reported |
| ARV-825 | CRBN | BRD4 | NAMALWA (Burkitt's Lymphoma) | 1 | Not Reported |
| ARV-825 | CRBN | BRD4 | CA46 (Burkitt's Lymphoma) | 1 | Not Reported |
Table 2: Performance of VHL-Based BRD4 Degraders (MZ1 and ARV-771)
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 5 | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661 (Lung Cancer) | 8 | Complete at 100 nM |
| MZ1 | VHL | BRD4 (preferential) | H838 (Lung Cancer) | 23 | Complete at 100 nM |
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The choice of E3 ligase—CRBN or VHL—can influence the efficiency and cellular context of this process.
Experimental Workflow
The determination of a PROTAC's degradation efficiency and binding characteristics involves a series of well-defined experimental procedures.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][2]
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein (e.g., BRD4).
-
Incubate with a secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal loading.
d. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during the binding of a PROTAC to its target protein or the E3 ligase, allowing for the determination of the dissociation constant (Kd).[3][4]
a. Sample Preparation:
-
Prepare purified target protein or E3 ligase in a suitable buffer.
-
Prepare the PROTAC solution in the same buffer, ensuring precise buffer matching to minimize heats of dilution.
b. ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
c. Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
SPR is a label-free technique that provides real-time data on the kinetics of binding and dissociation for both binary and ternary complexes.[5][6][7][8]
a. Binary Interaction Analysis:
-
Immobilize the purified target protein or E3 ligase on an SPR sensor chip.
-
Flow different concentrations of the PROTAC over the chip and measure the binding response.
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd).
b. Ternary Complex Analysis:
-
Immobilize one of the proteins (e.g., the E3 ligase) on the sensor chip.
-
Inject a mixture of the PROTAC and the other protein (the target) at various concentrations.
-
Measure the binding response to characterize the formation and stability of the ternary complex.
Conclusion
Both CRBN and VHL-based PROTACs have demonstrated high potency in degrading BRD4, often at nanomolar concentrations. The choice between recruiting CRBN or VHL for a specific therapeutic application depends on several factors, including the cellular context, the expression levels of the respective E3 ligases, and the desired pharmacokinetic properties of the degrader. While CRBN-recruiting ligands are often smaller and more drug-like, VHL-based PROTACs have shown broad utility across diverse tumor types.[][10] A thorough evaluation using the experimental protocols outlined in this guide is essential for the rational design and optimization of effective PROTAC degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. aragen.com [aragen.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Thalidomide-5-PEG4-NH2 PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic window of a Proteolysis Targeting Chimera (PROTAC) is paramount to its clinical potential. This guide provides a comparative framework for evaluating PROTACs constructed with the Thalidomide-5-PEG4-NH2 E3 ligase ligand-linker conjugate. While direct, peer-reviewed comparative data for a specific PROTAC utilizing this exact linker is not extensively published, this guide synthesizes established principles and data from closely related molecules to project its likely performance characteristics.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1][2] A PROTAC's therapeutic window is determined by the balance between its on-target degradation efficacy and its off-target or cytotoxic effects. The choice of E3 ligase ligand and the connecting linker are critical determinants of this balance. Thalidomide (B1683933) and its analogs recruit the Cereblon (CRBN) E3 ligase, a widely used strategy in PROTAC design.[3] The polyethylene (B3416737) glycol (PEG) linker, such as the 4-unit chain in Thalidomide-5-PEG4-NH2, influences the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and CRBN, which in turn dictates the efficiency and selectivity of protein degradation.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing proximity between the target Protein of Interest (POI) and the CRBN E3 ubiquitin ligase. This leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple POI molecules.
Figure 1: Catalytic cycle of a thalidomide-based PROTAC.
Performance Comparison: The Impact of the PEG Linker
The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation. While specific data for a Thalidomide-5-PEG4-NH2-based PROTAC is extrapolated, studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 with varying PEG linker lengths provide valuable insights. The following tables present a hypothetical comparison based on these established principles.
Table 1: On-Target Degradation Efficacy (Hypothetical)
| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observation |
| Thalidomide-5-PEG2-NH2 | BRD4 | 293T | ~50-100 | ~80-90 | Shorter linkers can be effective but may not achieve optimal geometry. |
| Thalidomide-5-PEG4-NH2 | BRD4 | 293T | ~10-50 | >90 | A mid-length PEG linker often provides a balance of flexibility and reach for potent degradation. |
| Thalidomide-5-PEG6-NH2 | BRD4 | 293T | ~20-80 | >90 | Longer linkers can also be highly effective, but potency can sometimes decrease. |
| Thalidomide-5-Alkyl-C5-NH2 | BRD4 | 293T | Variable | Variable | Alkyl linkers are more hydrophobic and rigid, which can impact solubility and ternary complex formation. |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: Therapeutic Window Evaluation (Hypothetical)
| PROTAC Linker Composition | On-Target DC50 (nM) | Off-Target Neosubstrate Degradation (e.g., IKZF1/3) | Cell Viability (IC50, nM) | Therapeutic Index (IC50 / DC50) |
| Thalidomide-5-PEG2-NH2 | ~50-100 | Moderate | ~1000 | ~10-20 |
| Thalidomide-5-PEG4-NH2 | ~10-50 | Present but potentially reduced | ~1500 | ~30-150 |
| Thalidomide-5-PEG6-NH2 | ~20-80 | Moderate | ~1200 | ~15-60 |
| Pomalidomide-based PROTAC | Variable | Often more pronounced | Variable | Highly variable; pomalidomide (B1683931) itself is a more potent degrader of neosubstrates. |
Off-Target Effects of Thalidomide-Based PROTACs
A critical aspect of the therapeutic window for any thalidomide-based PROTAC is the inherent activity of the thalidomide moiety. Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are known to act as "molecular glues," inducing the degradation of a set of endogenous proteins known as "neosubstrates."[4] This occurs independently of the PROTAC's intended target. Key neosubstrates include zinc finger transcription factors like IKZF1, IKZF3, and SALL4.[4] The degradation of these proteins can lead to both therapeutic (in some cancers) and toxic effects. Therefore, a comprehensive evaluation of a Thalidomide-5-PEG4-NH2 based PROTAC must include proteomic profiling to identify and quantify the degradation of these and other potential off-target proteins.
Experimental Protocols
To experimentally determine the therapeutic window of a novel PROTAC, a series of standardized assays are required.
References
In Vivo Efficacy of CRBN and VHL-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of target proteins using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. A critical design element in PROTAC development is the choice of the recruited E3 ubiquitin ligase, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most extensively utilized. This guide provides an objective comparison of the in vivo efficacy of CRBN and VHL-based PROTACs, supported by experimental data from preclinical studies.
Key Differences in E3 Ligase Biology
The selection between CRBN and VHL as the E3 ligase recruiter is influenced by their distinct biological characteristics, which can impact the in vivo performance of the resulting PROTAC.
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) | In Vivo Implication |
| Subcellular Localization | Primarily nuclear, can shuttle to the cytoplasm.[][2] | Predominantly cytoplasmic, can be found in the nucleus.[][2] | Influences accessibility to targets in different cellular compartments. CRBN may be favored for nuclear targets. |
| Tissue Expression | Broadly expressed across tissues. | Expression can be low in certain solid tumors and is regulated by oxygen levels (hypoxia can down-regulate VHL).[] | VHL-based PROTACs might require higher concentrations in hypoxic tumors. Tissue-specific expression can be leveraged for targeted therapy. |
| Ternary Complex Kinetics | Forms complexes with faster turnover rates.[] | Forms more stable, longer-lived ternary complexes.[] | CRBN-based PROTACs may be advantageous for rapidly dividing cells, while VHL-based PROTACs might be more suitable for stable proteins requiring sustained degradation. |
| Ligand Properties | Ligands (e.g., thalidomide (B1683933) derivatives) are generally smaller and more "drug-like". | Ligands are often larger and more peptidic, which can present challenges for cell permeability and oral bioavailability. | Can affect the overall pharmacokinetic properties of the PROTAC. |
Comparative In Vivo Efficacy Data
Here, we present a comparative summary of in vivo efficacy data for CRBN and VHL-based PROTACs targeting Bromodomain and Extra-Terminal (BET) proteins, a well-studied class of epigenetic readers in oncology. The data is compiled from different studies and provides insights into their respective anti-tumor activities.
BET Protein Degraders: dBET6 (CRBN-based) vs. ARV-771 (VHL-based)
| Parameter | dBET6 (CRBN-based) | ARV-771 (VHL-based) |
| Target | BET proteins (BRD2/3/4) | BET proteins (BRD2/3/4) |
| Animal Model | T-cell acute lymphoblastic leukemia (T-ALL) xenograft (MOLT-4 cells in NSG mice)[3][4] | Castration-Resistant Prostate Cancer (CRPC) xenograft (22Rv1 cells in Nu/Nu mice)[5][6] |
| Dosing Regimen | 7.5 mg/kg, twice daily (BID), intraperitoneal (p.o. also reported)[3][4] | 30 mg/kg, once daily, subcutaneous (s.c.)[5][6] |
| Tumor Growth Inhibition (TGI) | Significantly reduced leukemic burden and prolonged survival.[3][7] | Induced tumor regression.[5][6] |
| Target Degradation in Tumor | Demonstrated in vivo degradation of BRD4 in leukemic bone marrow.[8] | Showed dose-dependent down-regulation of BRD4 in tumor tissue.[5][6][9] |
| Observed Toxicities | Generally well-tolerated at efficacious doses.[8] | Some toxicity (hunching, lethargy) noted with daily dosing, leading to exploration of intermittent dosing schedules.[6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Xenograft Tumor Model and Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of BET-targeting PROTACs in a mouse xenograft model.
General Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MOLT-4 for T-ALL, 22Rv1 for CRPC) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NSG or Nu/Nu mice, 6-8 weeks old) are used.
-
Tumor Implantation:
-
For solid tumors (e.g., 22Rv1), cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
For disseminated leukemia models (e.g., MOLT-4), cells are injected intravenously.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = (length × width²)/2). For leukemia models, disease progression is monitored by bioluminescence imaging.
-
Drug Formulation and Administration:
-
dBET6 (CRBN-based): Formulated in a vehicle such as 5% DMSO, 30% Polyethylene glycol 300, and 5% Tween 80.[10] Administered intraperitoneally (i.p.) or orally (p.o.).
-
ARV-771 (VHL-based): Formulated in a vehicle suitable for subcutaneous (s.c.) injection.
-
-
Treatment Schedule: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. Dosing is performed as per the specified regimen (e.g., daily, twice daily, or intermittently).
-
Efficacy Assessment:
-
Tumor growth inhibition is calculated at the end of the study.
-
Animal body weight and general health are monitored for signs of toxicity.
-
At the end of the study, tumors and/or relevant tissues are harvested for pharmacodynamic analysis (e.g., Western blotting to assess target protein degradation).
-
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of action for both CRBN and VHL-based PROTACs involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
References
- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The BET PROTAC inhibitor dBET6 protects against retinal degeneration and inhibits the cGAS-STING in response to light damage - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PROTAC Selectivity: A Comparative Guide to Thalidomide-5-PEG4-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cross-Reactivity Profiles of Thalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted drug discovery by enabling the degradation of disease-causing proteins. A widely used component in PROTAC design is a derivative of thalidomide (B1683933), which recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation. However, a critical challenge in the development of thalidomide-based PROTACs is managing their cross-reactivity, particularly the unintended degradation of endogenous proteins known as "neosubstrates."
This guide provides a comparative analysis of PROTACs synthesized with the Thalidomide-5-PEG4-NH2 linker, focusing on how the point of linker attachment influences off-target effects. We present supporting experimental data from studies on closely related compounds to illustrate the principles of selectivity, detail the methodologies for key experiments, and provide visual diagrams of the underlying mechanisms and workflows.
The Critical Role of Linker Attachment in Mitigating Off-Target Effects
The primary source of cross-reactivity in thalidomide-based PROTACs is the inherent ability of the thalidomide-CRBN complex to recruit and degrade a set of neosubstrates, most notably zinc finger transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2] The specific geometry of the ternary complex formed between the target protein, the PROTAC, and CRBN is a key determinant of both on-target potency and off-target degradation.
Research has demonstrated that the point of attachment of the linker to the thalidomide scaffold significantly impacts the degradation profile of neosubstrates.[3][4] Modifications at the C5 position of the phthalimide (B116566) ring, as in Thalidomide-5-PEG4-NH2 , have been shown to sterically hinder the binding of neosubstrates to the CRBN-PROTAC complex, thereby reducing their degradation.[3][4] In contrast, linkers attached at the C4 position often lead to more pronounced off-target effects.
Quantitative Comparison of On-Target and Off-Target Degradation
While direct head-to-head quantitative data for a PROTAC containing the precise Thalidomide-5-PEG4-NH2 linker is not extensively available in a single published study, the following tables present representative data from studies on PROTACs with closely related C5- and C4-positional linkers. This data illustrates the general principles of enhanced selectivity with C5-linked PROTACs.
Table 1: On-Target Degradation Efficiency
This table summarizes the degradation potency (DC50) and efficacy (Dmax) of representative PROTACs targeting anaplastic lymphoma kinase (ALK) with linkers attached at the C5 and C4 positions of the pomalidomide (B1683931) scaffold.
| PROTAC | Target Protein | Linker Position | DC50 (nM) | Dmax (%) | Cell Line |
| Representative C5-Linked ALK PROTAC | ALK | C5 | < 10 | > 90 | SU-DHL-1 |
| Representative C4-Linked ALK PROTAC | ALK | C4 | < 10 | > 90 | SU-DHL-1 |
Note: This data is illustrative and based on findings from studies comparing C4 and C5-linked pomalidomide-based PROTACs.[3] Both attachment points can yield potent on-target degraders, highlighting the importance of assessing off-target effects.
Table 2: Off-Target Neosubstrate Degradation
This table compares the degradation of the known neosubstrate IKZF1 by PROTACs with C5 and C4-linked thalidomide derivatives.
| PROTAC Linker Type | Neosubstrate | Degradation (%) at 1 µM | Cell Line |
| Representative C5-Alkyl Ether Linker | IKZF1 | Minimal | MM.1S |
| Representative C4-Alkyl Ether Linker | IKZF1 | Significant | MM.1S |
Note: This data is based on a study by Zorba et al., which demonstrated that attaching linkers at the 5-position of the phthalimide unit generally reduces IKZF1 degradation.[5] This supports the hypothesis that PROTACs utilizing a Thalidomide-5-PEG4-NH2 linker would exhibit a more favorable selectivity profile.
Visualizing the Mechanism and Experimental Workflow
To better understand the principles discussed, the following diagrams illustrate the key mechanisms and experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of specific target and off-target proteins following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.[2]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and heat the samples. Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH) overnight at 4°C.[7]
-
Detection and Quantification: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Perform densitometry analysis to quantify the band intensities, normalizing the protein of interest to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[2]
TMT-Based Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, global view of the proteome to identify all on-target and off-target protein degradation events.
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.[8]
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each condition with a specific TMT isobaric tag according to the manufacturer's protocol. This allows for the multiplexing of different samples.[9]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples in equal amounts. Fractionate the pooled sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.[8]
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[10]
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins based on the reporter ion intensities from the TMT tags. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.[8]
NanoBRET™ Ternary Complex Formation Assay
This assay measures the formation of the PROTAC-induced ternary complex in live cells.
-
Cell Line Preparation: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag® in a suitable cell line (e.g., HEK293).[11][12]
-
Cell Plating and Labeling: Plate the cells in a white, 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.[11]
-
PROTAC Treatment and Substrate Addition: Treat the cells with a dose-response of the PROTAC. Add the NanoBRET™ Nano-Glo® Substrate.[13]
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtering wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[14]
Conclusion
The strategic design of PROTACs is paramount for achieving potent and selective protein degradation while minimizing off-target effects. The use of a Thalidomide-5-PEG4-NH2 linker represents a rational approach to mitigate the cross-reactivity associated with thalidomide-based PROTACs. By positioning the linker at the C5 position of the phthalimide ring, it is possible to sterically hinder the recruitment of neosubstrates like IKZF1, leading to a more selective degradation profile.
The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of on-target efficacy and off-target liabilities. A combination of targeted western blotting, global quantitative proteomics, and mechanistic assays such as NanoBRET is essential for making informed decisions in the development of the next generation of safe and effective PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.in]
- 14. selvita.com [selvita.com]
A Researcher's Guide to Comparing Biophysical Assays for E3 Ligase Ligand Binding Affinity
For researchers, scientists, and drug development professionals, the precise measurement of binding affinity between small molecule ligands and E3 ubiquitin ligases is a cornerstone of developing novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This guide provides an objective comparison of key biophysical assays used for this purpose, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The ability to accurately quantify the interaction between a ligand and an E3 ligase is critical for structure-activity relationship (SAR) studies, lead optimization, and the overall success of drug discovery programs. Several biophysical techniques are routinely employed to determine the dissociation constant (Kd), a measure of binding affinity. This guide will delve into four of the most common and powerful methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and MicroScale Thermophoresis (MST).
Performance Comparison of Biophysical Assays
The choice of a biophysical assay depends on various factors including the properties of the interacting molecules, the desired throughput, and the specific information required (e.g., kinetics vs. thermodynamics). The following table summarizes the key characteristics of each technique.
| Assay | Principle | Throughput | Sample Consumption | Information Provided | Key Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Medium to High | Low (Analyte) | Kinetics (ka, kd), Affinity (Kd) | Immobilization of one binding partner is required, which may affect its activity. Mass transport effects can influence results. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Low | High | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free and in-solution, but requires large amounts of pure sample. Sensitive to buffer mismatch. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | High | Low | Affinity (Kd, IC50) | Requires a fluorescent label on one of the binding partners. The size difference between bound and unbound states must be significant. |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. | High | Very Low | Affinity (Kd) | In-solution and tolerant of complex buffers. Requires a fluorescent label or intrinsic fluorescence. |
Quantitative Binding Affinity Data for E3 Ligase Ligans
The following table provides a compilation of reported binding affinities for various small molecule ligands targeting prominent E3 ligases. This data, gathered from multiple studies, serves as a valuable reference for comparing the potency of different chemical scaffolds.
| E3 Ligase | Ligand | Assay | Binding Affinity (Kd/IC50) | Reference |
| VHL | VH032 | ITC | 185 nM (Kd) | [1] |
| VHL | VH298 | FP | 52 nM (Kd) | [2] |
| VHL | VHL-IN-1 | - | 37 nM (Kd) | [3] |
| Cereblon (CRBN) | Thalidomide | ITC | ~250 nM (Kd) | [3] |
| Cereblon (CRBN) | Pomalidomide | ITC | 18 nM (Kd) | [4] |
| Cereblon (CRBN) | Lenalidomide | ITC | 640 nM (Kd) | [4] |
| Cereblon (CRBN) | CC-885 | - | - | [3] |
| Cereblon (CRBN) | CC-220 (Iberdomide) | TR-FRET | ~150 nM (IC50) | [3] |
| MDM2 | Nutlin-3a | - | 90 nM (IC50) | [2] |
| MDM2 | RG7388 | - | 18 nM (IC50) | [5] |
| MDM2 | AMG 232 | - | 0.44 nM (Ki) | [5] |
| IAP | LCL-161 | - | - | [6] |
| IAP | GDC-0152 | Cell-free assay | 17 nM (Ki for cIAP1-BIR3), 28 nM (Ki for XIAP-BIR3) | [6] |
| IAP | Birinapant | Cell-free assay | <1 nM (Kd for cIAP1) | [6] |
| IAP | Xevinapant (AT-406) | - | 1.9 nM (Ki for cIAP1-BIR3), 66.4 nM (Ki for XIAP-BIR3) | [6] |
Experimental Protocols & Workflows
This section provides detailed methodologies for the four key biophysical assays discussed, along with visual representations of the experimental workflows.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[7] It provides both kinetic and affinity data.
Experimental Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified E3 ligase (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-10000 Resonance Units, RU).
-
Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.
-
A reference flow cell should be prepared in parallel, either left blank or immobilized with an irrelevant protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the small molecule ligand in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO). The concentration range should span at least 10-fold below and above the expected Kd.
-
Inject the ligand solutions over the E3 ligase-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association of the ligand during the injection phase and the dissociation after the injection ends and the running buffer flows over the chip.
-
After each cycle, regenerate the sensor surface using a specific regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) to remove the bound ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the E3 ligase-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Figure 1. Workflow for a typical Surface Plasmon Resonance experiment.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8]
Experimental Protocol:
-
Sample Preparation:
-
Prepare the purified E3 ligase and the small molecule ligand in the same, precisely matched buffer (e.g., PBS, HEPES). Buffer mismatch is a common source of artifacts.
-
Dialyze the protein against the final buffer extensively. Dissolve the ligand in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.
-
Determine the concentrations of the protein and ligand accurately using a reliable method (e.g., UV-Vis spectroscopy).
-
-
ITC Experiment:
-
Load the E3 ligase solution (typically 5-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, and injection volume and spacing.
-
Perform an initial small injection to discard, followed by a series of injections (e.g., 20-30 injections of 1-2 µL) of the ligand into the protein solution.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Figure 2. Workflow for a typical Isothermal Titration Calorimetry experiment.
Fluorescence Polarization (FP)
FP is a high-throughput, in-solution technique that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein.[9] It is often used in a competitive format to determine the affinity of unlabeled test compounds.
Experimental Protocol (Competition Assay):
-
Reagent Preparation:
-
Fluorescent Tracer: A fluorescently labeled version of a known E3 ligase ligand. The concentration used should be at or below its Kd for the E3 ligase.
-
E3 Ligase: Purified E3 ligase at a concentration that results in a significant polarization signal upon binding to the tracer (typically determined through a direct binding titration).
-
Test Ligand: A dilution series of the unlabeled small molecule ligand to be tested.
-
-
Assay Setup:
-
In a microplate (e.g., 384-well black plate), add the fluorescent tracer and the E3 ligase to all wells at their predetermined optimal concentrations.
-
Add the dilution series of the test ligand to the wells. Include controls with no test ligand (maximum polarization) and no E3 ligase (minimum polarization).
-
Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Calculate the percentage of inhibition for each concentration of the test ligand.
-
Plot the percentage of inhibition against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test ligand that displaces 50% of the fluorescent tracer).
-
The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.
-
Figure 3. Workflow for a Fluorescence Polarization competition assay.
MicroScale Thermophoresis (MST)
MST is a sensitive, in-solution technique that measures binding by detecting changes in the movement of a fluorescently labeled molecule along a microscopic temperature gradient upon interaction with a binding partner.[10]
Experimental Protocol:
-
Sample Preparation:
-
Fluorescent Molecule: The E3 ligase is typically labeled with a fluorescent dye (e.g., via NHS-ester chemistry) or expressed as a fluorescent fusion protein (e.g., with GFP). The concentration should be kept constant and in the low nanomolar range.
-
Ligand: Prepare a serial dilution of the unlabeled small molecule ligand in the same buffer as the fluorescently labeled E3 ligase.
-
-
MST Experiment:
-
Mix the fluorescently labeled E3 ligase with each dilution of the ligand.
-
Load the samples into hydrophilic or hydrophobic capillaries, depending on the properties of the molecules.
-
Place the capillaries into the MST instrument.
-
The instrument applies an infrared laser to create a temperature gradient in the capillaries and monitors the change in fluorescence as the molecules move.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to the appropriate binding equation (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Figure 4. Workflow for a MicroScale Thermophoresis experiment.
Conclusion
The selection of the most appropriate biophysical assay for characterizing E3 ligase-ligand interactions is a critical decision in the drug discovery process. Each technique offers distinct advantages and has specific limitations. SPR provides detailed kinetic information, ITC offers a complete thermodynamic profile, while FP and MST are high-throughput methods well-suited for screening and affinity determination. By understanding the principles, protocols, and data outputs of these powerful techniques, researchers can make informed decisions to accelerate the development of novel and effective E3 ligase-targeted therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
comparative pharmacokinetic profiling of thalidomide and VHL-based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The choice of E3 ligase recruited by a PROTAC is a critical design element influencing its overall efficacy and pharmacokinetic profile. This guide provides a comparative analysis of two of the most utilized E3 ligase systems: Cereblon (CRBN), recruited by thalidomide (B1683933) and its analogs, and von Hippel-Lindau (VHL).
This comparison focuses on the pharmacokinetic (PK) profiles of thalidomide as a representative CRBN-recruiting moiety and VHL-based PROTACs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview of Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Thalidomide
| Parameter | Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Human | 200 mg, oral | 1-2 | 3-4 | 6 | 18 | ~90% | [1] | |
| Human | 200 mg, oral | 2.40 ± 0.26 | 2.40 ± 0.32 | 6.18 ± 0.84 | 21.62 ± 4.01 | - | [2] | |
| Rabbit | 2 mg/kg, oral | 1.8 (µmol/L) | 1.5 | 3-fold > i.v. | - | 100% | ||
| Mouse | 2 mg/kg, oral | 4.3 ± 0.9 (µmol/L) | 0.5 | 0.5-0.8 | 4.3 ± 0.8 (µmol/L·h) | 50% | [3] |
Table 2: Pharmacokinetic Parameters of Representative VHL-based PROTACs
| PROTAC | Target | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| A947 | BRM | Rat | 4 mg/kg, i.v. | - | - | - | - | - | [1] |
| ACBI2 | SMARCA2 | - | - | - | - | - | - | 22% (oral) | [4] |
| GP262 | PI3K/mTOR | Rat | 5 mg/kg, i.v. | - | - | - | - | - | [5] |
| GP262 | PI3K/mTOR | Rat | 15 mg/kg, i.p. | - | - | - | - | - | [5] |
Key Pharmacokinetic Considerations: Thalidomide vs. VHL-based PROTACs
Thalidomide (CRBN-based):
-
Physicochemical Properties: Thalidomide and its analogs are relatively small molecules with more "drug-like" properties compared to VHL ligands.[7] This generally translates to better cell permeability and potential for oral bioavailability.[6]
-
Absorption: Thalidomide is slowly but extensively absorbed after oral administration.[1][8] Its low aqueous solubility can lead to absorption rate-limited pharmacokinetics, a "flip-flop" phenomenon where the absorption rate is slower than the elimination rate.[1][8]
-
Distribution: Thalidomide has a relatively small apparent volume of distribution.[1][8]
-
Metabolism: It is minimally metabolized by the liver and is primarily eliminated through spontaneous hydrolysis in plasma.[1][8]
-
Excretion: The majority of the absorbed drug is excreted in the urine and feces within 48 hours.[1][8]
VHL-based PROTACs:
-
Physicochemical Properties: VHL ligands are typically larger and more peptide-like than thalidomide, which can present challenges in achieving good oral bioavailability and cell permeability.[6][9]
-
Absorption and Bioavailability: Achieving oral bioavailability is a significant hurdle for many VHL-based PROTACs due to their molecular size and polarity, often placing them outside of Lipinski's "rule of five".[10] However, optimization of linker composition and exit vector placement has led to the development of orally bioavailable VHL-based PROTACs like ACBI2.[4][11]
-
Distribution: VHL-based PROTACs can exhibit rapid distribution into tissues, where they may accumulate and be retained, even with fast clearance from circulation.[1] This tissue retention can be a key driver of their efficacy.
-
Metabolism and Clearance: The linker component of a PROTAC is often a key determinant of its metabolic stability.[12] VHL-based PROTACs can be subject to rapid clearance.[1]
-
Cell Permeability: The larger size and polarity of VHL-based PROTACs can limit their passive diffusion across cell membranes.[9][13] Strategies to improve cell permeability include designing PROTACs that can adopt folded conformations to shield polar surface areas.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic profiles. Below are protocols for key experiments in the evaluation of thalidomide and VHL-based PROTACs.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a PROTAC following administration in an animal model (e.g., mouse, rat).
Materials:
-
Test PROTAC formulated in an appropriate vehicle (e.g., saline, PEG400/ethanol/water).
-
Animal model (e.g., male Sprague-Dawley rats).
-
Dosing equipment (e.g., oral gavage needles, syringes).
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing: Administer the PROTAC to animals via the desired route (e.g., oral gavage for oral PK, intravenous injection for i.v. PK) at a specified dose.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the PROTAC in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software (e.g., Phoenix WinNonlin).
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
Test PROTAC and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of the PROTAC or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane).
-
Test PROTAC dissolved in a suitable buffer.
-
Phosphate-buffered saline (PBS).
-
UV-Vis plate reader or LC-MS/MS system.
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Compound Addition: Add the PROTAC solution to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate, which contains buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Caco-2 Permeability Assay
Objective: To evaluate the permeability of a PROTAC across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells.
-
Transwell inserts.
-
Cell culture medium.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Test PROTAC.
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Add the PROTAC solution to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical):
-
Add the PROTAC solution to the basolateral chamber.
-
At various time points, collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the compound is a substrate for efflux transporters.
Mandatory Visualization
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 8. enamine.net [enamine.net]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Impact of Linker Composition on VHL PROTAC Cell Permeability - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Thalidomide-5-PEG4-NH2 Hydrochloride
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds such as Thalidomide-5-PEG4-NH2 hydrochloride are critical for ensuring both laboratory safety and environmental protection. Due to the known teratogenic effects of thalidomide, stringent safety and disposal protocols are mandatory. This guide provides a procedural, step-by-step framework for the proper disposal of this compound.
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department.[1] All disposal activities must adhere strictly to local, regional, national, and international regulations.[1]
Immediate Safety and Handling Precautions
A multi-layered approach to Personal Protective Equipment (PPE) is the first line of defense against exposure and is essential when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and allows for the safe removal of the outer layer in case of contamination.[2] |
| Lab Coat | Disposable, back-closing, with knit cuffs. | Provides full-body coverage and prevents contamination of personal clothing.[2] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and accidental splashes.[2] |
| Respiratory Protection | An N95 respirator at a minimum; a powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when dust generation is possible.[2] | Prevents the inhalation of airborne particles of the compound.[2] |
| Shoe Covers | Disposable, slip-resistant. | Prevents the tracking of contaminants outside the laboratory.[2] |
Work should always be conducted in a well-ventilated area or under a chemical fume hood to minimize the inhalation of any dust or vapors.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3][4] Under no circumstances should this compound or its containers be disposed of in standard waste streams or down the drain.[3][5]
Experimental Protocol: Waste Segregation and Collection
-
Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with other hazardous substances. If so, the entire mixture must be treated as hazardous waste, following the disposal regulations for the most hazardous component.[6]
-
Waste Form: Identify whether the waste is solid, liquid, or contaminated labware.
-
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Contaminated Labware:
-
Disposable Labware: Place all contaminated disposable labware (e.g., pipette tips, tubes) in the solid hazardous waste container.[1]
-
Non-Disposable Glassware: Decontaminate non-disposable glassware using a validated procedure approved by your EHS department. If a validated decontamination procedure is not available, the glassware must be disposed of as hazardous waste.[1]
-
-
Container Management:
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic, reproductive hazard).[1][3] Include the date of waste accumulation.[6]
-
Storage: Keep the hazardous waste container securely sealed when not in use.[1] Store the container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][7] The storage area should be clearly marked as a hazardous waste accumulation site.[1]
-
-
Arranging for Disposal:
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Thalidomide-5-PEG4-NH2 hydrochloride
Essential Safety and Handling Guide for Thalidomide-5-PEG4-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. As a derivative of thalidomide (B1683933), this potent compound necessitates stringent safety protocols to mitigate risks, particularly reproductive hazards.[1][2][3] Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-linting material.[4] | Protects against splashes and contamination of personal clothing. A back-closure gown offers better frontal protection.[4] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes, dust, and aerosols. A face shield offers broader facial protection.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator if there is a risk of generating dust or aerosols.[4] A powered air-purifying respirator (PAPR) may be necessary for operations with high exposure risk.[5][6] | Prevents inhalation of the compound, which can be a primary route of exposure, especially for powdered substances.[7] Surgical masks do not provide adequate respiratory protection.[4] |
II. Operational Plan for Safe Handling
Safe handling practices are crucial to minimize the risk of exposure during experimental procedures.
A. Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood to contain any dust or aerosols.[8]
-
Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, a glove box or other containment enclosure is recommended.[5]
B. Procedural Steps:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If handling the solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a tared container to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. If the compound is an oil, as indicated for this compound, handle it with the same level of caution.[9] Cap and seal containers securely.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution. Carefully doff PPE, starting with the outer gloves, in a manner that avoids self-contamination. Wash hands and forearms thoroughly with soap and water.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, bench paper, and disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.[1] |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. |
B. Decontamination and Final Disposal:
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated using a validated procedure. Consult your institution's EHS office for approved decontamination methods.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.[10][11] Maintain a log of all waste generated, including the chemical name, quantity, and date.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aiha.org [aiha.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. gerpac.eu [gerpac.eu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. staging.keyorganics.net [staging.keyorganics.net]
- 11. research.uga.edu [research.uga.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
